AK-068
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H36F2N3O7PS |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
[[2-[[(2S)-3,3-dimethyl-1-oxo-1-[(2S)-2-[(2R)-2-phenylmorpholine-4-carbonyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C31H36F2N3O7PS/c1-30(2,3)26(34-27(37)25-17-20-16-21(11-12-24(20)45-25)31(32,33)44(40,41)42)29(39)36-13-7-10-22(36)28(38)35-14-15-43-23(18-35)19-8-5-4-6-9-19/h4-6,8-9,11-12,16-17,22-23,26H,7,10,13-15,18H2,1-3H3,(H,34,37)(H2,40,41,42)/t22-,23-,26+/m0/s1 |
InChI Key |
UOVVJNLEJYZVJE-JCYRPKCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of AK-068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and highly selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] It has emerged as a critical chemical tool for the investigation of STAT6-mediated signaling and is a key component in the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its role in the broader context of STAT6 signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action: High-Affinity Binding to the STAT6 SH2 Domain
The primary mechanism of action of this compound is its high-affinity and selective binding to the Src Homology 2 (SH2) domain of the STAT6 protein.[3] The SH2 domain is a structurally conserved protein domain that plays a pivotal role in intracellular signaling pathways by recognizing and binding to phosphorylated tyrosine residues on other proteins. In the context of STAT6, the SH2 domain is essential for its dimerization, a critical step for its activation and subsequent function as a transcription factor.
This compound was developed through the refinement of a modest STAT6-binding molecule, resulting in a ligand with significantly enhanced affinity and selectivity.[4]
Quantitative Binding Data
The binding affinity and selectivity of this compound for STAT6 have been quantitatively determined, highlighting its potency as a STAT6 ligand.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for STAT6 | 6 nM | [1][2] |
| Selectivity over STAT5 | >85-fold | [1] |
Role in the STAT6 Signaling Pathway
The STAT6 signaling pathway is a crucial mediator of T helper type 2 (Th2) cell differentiation and plays a significant role in immune responses, allergic inflammation, and the tumor microenvironment.[5] The pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
Canonical STAT6 Signaling Pathway
A diagram illustrating the canonical STAT6 signaling pathway is provided below.
While this compound binds to the STAT6 SH2 domain, its primary application to date has been as a critical component of a Proteolysis Targeting Chimera (PROTAC), rather than as a direct inhibitor of STAT6 signaling.
This compound as a Key Component of a STAT6 PROTAC Degrader
This compound serves as the STAT6-binding warhead for the potent and selective STAT6 PROTAC degrader, AK-1690.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
In the case of AK-1690, this compound is chemically linked to a ligand for the cereblon E3 ubiquitin ligase.[4][5] This design enables the targeted degradation of STAT6.
PROTAC-Mediated STAT6 Degradation Workflow
The following diagram illustrates the mechanism by which a PROTAC utilizing this compound induces the degradation of STAT6.
Experimental Protocols
The characterization of a high-affinity ligand such as this compound involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments relevant to understanding the mechanism of action of this compound.
STAT6 SH2 Domain Binding Assay (General Protocol)
This assay is designed to determine the binding affinity of a compound for the STAT6 SH2 domain. A common method is a competitive binding assay using fluorescence polarization (FP) or a radioligand.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for the STAT6 SH2 domain.
Materials:
-
Recombinant human STAT6 SH2 domain protein.
-
A fluorescently labeled or radiolabeled peptide probe known to bind to the STAT6 SH2 domain.
-
This compound or other test compounds.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Microplates (e.g., 384-well black plates for FP).
-
Plate reader capable of measuring fluorescence polarization or radioactivity.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the recombinant STAT6 SH2 domain protein and the labeled peptide probe.
-
Add the diluted this compound or control vehicle to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or radioactivity in each well using a plate reader.
-
The data is analyzed by plotting the measured signal against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm that this compound binds to STAT6 in intact cells.
Materials:
-
A cell line that endogenously expresses STAT6.
-
This compound.
-
Cell lysis buffer.
-
Equipment for heating cell lysates to a range of temperatures.
-
SDS-PAGE and Western blotting reagents.
-
Anti-STAT6 antibody.
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble STAT6 in each sample by Western blotting using an anti-STAT6 antibody.
-
Binding of this compound to STAT6 is expected to increase the thermal stability of the protein, resulting in more soluble STAT6 at higher temperatures compared to the vehicle-treated control.
IL-4 Induced STAT6 Phosphorylation Assay
This assay assesses the effect of a compound on the phosphorylation of STAT6, a key activation step.
Objective: To determine if this compound inhibits the IL-4-induced phosphorylation of STAT6.
Materials:
-
A cell line responsive to IL-4 (e.g., a human B-cell line).
-
Recombinant human IL-4.
-
This compound.
-
Cell lysis buffer containing phosphatase inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
Procedure:
-
Pre-treat the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with a fixed concentration of IL-4 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-p-STAT6 antibody to detect phosphorylated STAT6.
-
Strip and re-probe the membrane with an anti-total STAT6 antibody as a loading control.
-
Quantify the band intensities to determine the effect of this compound on STAT6 phosphorylation.
Conclusion
This compound is a well-characterized, high-affinity ligand of the STAT6 SH2 domain. While its direct inhibitory effects on the STAT6 signaling pathway as a standalone molecule are not extensively detailed in the public domain, its primary and significant role is as the STAT6-targeting component of the PROTAC degrader AK-1690. The development of this compound and its subsequent incorporation into a PROTAC represents a major advancement in the ability to therapeutically target the STAT6 pathway, opening new avenues for the treatment of allergic diseases, inflammatory conditions, and certain cancers. Further research into the direct functional consequences of this compound binding to STAT6 may reveal additional therapeutic applications for this potent molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
AK-068: A Potent and Selective STAT6 Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the downstream signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] This pathway is central to the development and propagation of Type 2 inflammatory responses, which are hallmarks of allergic diseases such as asthma and atopic dermatitis.[2][3] Consequently, STAT6 has emerged as a compelling therapeutic target for the development of novel anti-inflammatory drugs.[1][3] AK-068 is a potent and selective ligand for the SH2 domain of STAT6.[1][4][5] While initially developed as a tool compound, its high affinity and selectivity have made it a crucial component in the development of proteolysis-targeting chimeras (PROTACs), specifically AK-1690, which target STAT6 for degradation.[1][3][4] This technical guide provides an in-depth overview of this compound, including its binding characteristics, the experimental protocols used for its characterization, and its role in the development of targeted protein degraders.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and the resulting PROTAC degrader, AK-1690.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Value | Description |
| Ki for STAT6 | 6 nM | Inhibitor constant, a measure of binding affinity. |
| Selectivity | >85-fold | Selectivity for STAT6 over STAT5. |
Table 2: In Vitro Potency of AK-1690 (PROTAC utilizing this compound)
| Parameter | Cell Line | Value | Description |
| DC50 | Human Leukemia Cell Line | 1 nM | Concentration of the compound that results in 50% degradation of the target protein. |
Signaling Pathway and Mechanism of Action
The STAT6 signaling pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptors. STAT6, present in the cytoplasm, recognizes and binds to these phosphorylated tyrosine residues via its SH2 domain. Once docked, STAT6 is itself phosphorylated by the JAKs. This phosphorylation event triggers the dimerization of STAT6 monomers, which then translocate to the nucleus. In the nucleus, the STAT6 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. These target genes are responsible for orchestrating the various aspects of the Type 2 inflammatory response.
This compound functions as a competitive inhibitor by binding to the SH2 domain of STAT6. This binding event prevents STAT6 from docking to the phosphorylated IL-4/IL-13 receptors, thereby blocking its subsequent phosphorylation, dimerization, and nuclear translocation. As a result, the transcription of STAT6-dependent pro-inflammatory genes is suppressed.
Caption: STAT6 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published, as the primary focus of the available literature is on the PROTAC degrader AK-1690.[4] However, based on standard methodologies for inhibitor characterization, the following representative protocols are provided.
In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes a representative competitive binding assay to determine the binding affinity (Ki) and selectivity of a small molecule inhibitor like this compound.
Objective: To determine the binding kinetics and affinity of this compound to the STAT6 SH2 domain and to assess its selectivity against other STAT proteins (e.g., STAT5).
Materials:
-
Recombinant human STAT6 SH2 domain protein
-
Recombinant human STAT5 SH2 domain protein
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound and other test compounds
-
A known high-affinity STAT6 ligand as a competitor
Methodology:
-
Immobilization of STAT6:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant STAT6 SH2 domain protein over the activated surface to achieve a target immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Competitive Binding Assay:
-
A known high-affinity STAT6 ligand is injected at a constant concentration mixed with varying concentrations of this compound.
-
The mixture is injected over the STAT6-immobilized and reference flow cells.
-
The binding response is measured in Resonance Units (RU).
-
The surface is regenerated between cycles using a low pH buffer.
-
-
Data Analysis:
-
The binding response of the competitor ligand in the presence of this compound is measured.
-
The IC50 value (the concentration of this compound that inhibits 50% of the competitor binding) is determined by plotting the response against the log concentration of this compound and fitting to a four-parameter logistic model.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Selectivity Assessment:
-
The same competitive binding assay is performed using an immobilized STAT5 SH2 domain to determine the Ki for STAT5.
-
The selectivity is calculated as the ratio of Ki(STAT5) / Ki(STAT6).
-
Caption: Workflow for a Surface Plasmon Resonance (SPR) competitive binding assay.
Cellular Reporter Gene Assay
This protocol describes a representative cell-based assay to assess the functional inhibitory activity of this compound on the STAT6 signaling pathway.
Objective: To determine the ability of this compound to inhibit IL-4-induced STAT6-dependent gene transcription.
Materials:
-
Human cell line (e.g., HEK293T)
-
STAT6-responsive luciferase reporter plasmid (containing STAT6 binding sites upstream of the luciferase gene)
-
Expression plasmid for human STAT6 (if not endogenously expressed)
-
Transfection reagent
-
Recombinant human IL-4
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the STAT6 expression plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of IL-4 to activate the STAT6 pathway.
-
Include appropriate controls (e.g., vehicle-treated, unstimulated).
-
-
Luciferase Assay:
-
After the stimulation period (e.g., 6-24 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of IL-4-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting to a dose-response curve.
-
In Vivo Studies
As this compound was primarily developed as a ligand for a PROTAC, there is limited publicly available in vivo data for this compound as a standalone inhibitor. The in vivo studies have focused on the PROTAC degrader, AK-1690.
A single intraperitoneal dose of AK-1690 was shown to effectively deplete STAT6 protein in mouse tissues.[1][4] This demonstrates that the this compound moiety of the PROTAC is capable of engaging STAT6 in a complex in vivo environment, leading to its degradation.
Conclusion
This compound is a valuable chemical tool for the study of STAT6 biology. Its high potency and selectivity for the STAT6 SH2 domain have been instrumental in the development of the highly effective STAT6-targeting PROTAC degrader, AK-1690. While in-depth data on this compound as a standalone inhibitor is limited, its successful application in targeted protein degradation underscores the potential of targeting the STAT6 pathway for the treatment of allergic and inflammatory diseases. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and similar STAT6 inhibitors may open new avenues for the development of small molecule therapeutics for these conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AK-068: A High-Affinity Ligand for STAT6
An In-depth Technical Guide on Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AK-068, a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6). The document details its binding affinity, selectivity, and the experimental methodologies relevant to its characterization. Furthermore, it elucidates the STAT6 signaling pathway and the mechanistic rationale for targeting this critical transcription factor in various disease contexts.
Introduction to STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling molecule that plays a pivotal role in mediating the biological effects of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for the STAT6 SH2 domain.[4] Recruited STAT6 is then itself phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][5] This pathway is central to the development of T-helper type 2 (Th2) cells, which are implicated in allergic and inflammatory diseases such as asthma and atopic dermatitis.[2]
This compound: A Potent and Selective STAT6 Ligand
This compound has been identified as a highly potent and selective ligand for the STAT6 protein.[1][6] It was developed from a starting ligand with a micromolar binding affinity, and through optimization, resulted in a compound with significantly improved potency.[3][7] this compound serves as the STAT6-binding component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690.[3][7][8]
Binding Affinity and Selectivity
The binding affinity of this compound for STAT6 has been quantitatively determined, demonstrating a strong interaction with its target. This high affinity is crucial for its function as both a research tool and a component of a therapeutic agent.
| Compound | Target | Binding Affinity (Ki) | Selectivity vs. STAT5 | Binding Domain |
| This compound | STAT6 | 6 nM[1][2][3][6][7] | >85-fold[1][3][6][7] | SH2 Domain[2] |
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of small molecules like this compound to protein targets such as STAT6 is fundamental for drug discovery and development. While the specific assay conditions for this compound are proprietary, this section outlines detailed, standard methodologies for two common techniques used for such measurements: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR) Competition Assay
SPR is a label-free technique that measures real-time biomolecular interactions.[9][10] A competition assay can be employed to determine the binding affinity of a small molecule inhibitor.
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to the immobilized protein target (STAT6). The decrease in the binding signal of the known ligand in the presence of the test compound is used to determine the binding affinity of the test compound.
Detailed Methodology:
-
Immobilization of STAT6:
-
Recombinant human STAT6 protein is immobilized on a sensor chip (e.g., a CM5 sensor chip) via amine coupling.
-
The chip surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
A solution of STAT6 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.
-
Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Competition Binding Assay:
-
A known, tight-binding ligand for the STAT6 SH2 domain is used as the competitor.
-
A constant concentration of the competitor ligand is mixed with a serial dilution of the test compound (this compound).
-
The mixtures are injected over the immobilized STAT6 surface.
-
The binding response is measured in Resonance Units (RU).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
-
Data Analysis:
-
The data are fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of the competitor binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the competitor ligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[11][12]
Principle: A small, fluorescently labeled probe that binds to STAT6 will have a high fluorescence polarization value. When an unlabeled competitor compound (e.g., this compound) is introduced, it displaces the fluorescent probe, leading to a decrease in the polarization signal.
Detailed Methodology:
-
Assay Components:
-
Recombinant human STAT6 protein (specifically the SH2 domain).
-
A fluorescently labeled peptide probe derived from a known STAT6 binding partner (e.g., a phosphotyrosine-containing peptide from the IL-4 receptor).[4]
-
Test compound (this compound).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20).
-
-
Assay Procedure:
-
A serial dilution of the test compound is prepared in the assay buffer.
-
A fixed concentration of the fluorescent probe and the STAT6 protein are added to each well of a microplate.
-
The test compound dilutions are then added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data are plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 using a similar approach to the SPR assay, taking into account the concentration and affinity of the fluorescent probe.
-
Visualization of Pathways and Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical IL-4/IL-13 signaling pathway leading to the activation of STAT6.
Caption: The IL-4/IL-13 induced STAT6 signaling cascade.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the general workflow for determining the binding affinity of a small molecule to STAT6 using a competition assay format.
Caption: Workflow for determining binding affinity.
Logical Relationship of this compound as a STAT6 Ligand and PROTAC Component
This diagram illustrates the dual role of this compound as a direct STAT6 ligand and as a key component of the AK-1690 PROTAC, which targets STAT6 for degradation.
References
- 1. scispace.com [scispace.com]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Multiplexed Assay for Identifying SH2 Domain Antagonists of STAT Family Proteins | PLOS One [journals.plos.org]
- 6. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. A high-throughput STAT binding assay using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. criver.com [criver.com]
- 11. youtube.com [youtube.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
AK-068 STAT6 Ligand: A Technical Deep Dive for Drug Discovery Professionals
For Immediate Release
This whitepaper provides a comprehensive technical overview of AK-068, a potent and selective STAT6 ligand. Designed for researchers, scientists, and drug development professionals, this document details the compound's structure, binding affinity, and the experimental protocols utilized in its characterization. Furthermore, it elucidates the crucial role of the STAT6 signaling pathway, offering a foundational understanding for the development of novel therapeutics.
Core Compound Properties
This compound has been identified as a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] It serves as a critical component in the development of proteolysis-targeting chimeras (PROTACs), such as AK-1690, which are designed to induce the degradation of STAT6.[2][3]
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆F₂N₃O₇PS | [4] |
| Molecular Weight | 663.67 g/mol | [4] |
| CAS Number | 2982851-09-0 | [4] |
| SMILES | FC(C1=CC=C2C(C=C(C(N--INVALID-LINK--C(N3--INVALID-LINK--OCC4)=O">C@HCCC3)=O)=O)S2)=C1)(P(O)(O)=O)F | [4] |
A 2D chemical structure diagram of this compound is provided below, generated from its SMILES string.
Quantitative Binding Data
This compound exhibits potent and selective binding to the SH2 domain of STAT6. The following table summarizes its binding affinity.
| Target | Kᵢ (nM) | Selectivity vs. STAT5 | Reference |
| STAT6 | 6 | >85-fold | [2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound, as described in the primary literature.
STAT6 Binding Affinity Assay (Ki Determination)
The binding affinity of this compound to the STAT6 SH2 domain was determined using a competitive binding assay. The protocol is summarized below:
Detailed Steps:
-
Reagents Preparation: All reagents, including the recombinant human STAT6 SH2 domain protein, a fluorescently labeled high-affinity STAT6 binding peptide (probe), and serially diluted this compound, were prepared in an optimized assay buffer.
-
Incubation: The STAT6 protein, fluorescent probe, and varying concentrations of this compound were incubated together in a microplate to allow for competitive binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the samples was measured. A higher polarization value indicates more of the fluorescent probe is bound to the STAT6 protein, while a lower value signifies displacement by the unlabeled competitor (this compound).
-
Data Analysis: The IC₅₀ value (the concentration of this compound that displaces 50% of the fluorescent probe) was determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and Kₔ of the fluorescent probe.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful construction of the core scaffold and the introduction of key functional groups. A generalized workflow is presented below. For a detailed, step-by-step synthetic route, readers are directed to the supplementary information of the primary publication.[2]
STAT6 Signaling Pathway
This compound targets STAT6, a key transcription factor in the IL-4 and IL-13 signaling pathways. Understanding this pathway is crucial for appreciating the therapeutic potential of targeting STAT6.
Pathway Description:
-
Cytokine Binding: The pathway is initiated by the binding of interleukin-4 (IL-4) or interleukin-13 (IL-13) to their respective cell surface receptors (Type I or Type II).
-
JAK Activation: This binding event leads to the activation of Janus kinases (JAKs), specifically JAK1 and TYK2, which are associated with the intracellular domains of the receptors.
-
STAT6 Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor tails, creating docking sites for the SH2 domain of STAT6. The JAKs then phosphorylate the recruited STAT6.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT6 (pSTAT6) molecules form homodimers, which then translocate from the cytoplasm into the nucleus.
-
Gene Transcription: In the nucleus, pSTAT6 dimers bind to specific DNA sequences in the promoters of target genes, leading to the transcription of genes involved in allergic inflammation and immune responses, such as GATA3 and immunoglobulin E (IgE).
-
Inhibition by this compound: this compound binds to the SH2 domain of STAT6, preventing its recruitment to the phosphorylated receptor and subsequent activation. This blockade of the signaling cascade is the basis for its therapeutic potential.
Conclusion
This compound is a potent and selective STAT6 ligand with well-characterized binding properties. The detailed experimental protocols and an understanding of the STAT6 signaling pathway provided in this whitepaper offer a solid foundation for researchers and drug developers working on novel therapeutics targeting STAT6-mediated diseases. The use of this compound in the development of PROTACs like AK-1690 highlights its potential in the rapidly evolving field of targeted protein degradation.
References
AK-068 and the STAT6 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling molecule that plays a pivotal role in the immune system. It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are key drivers of Type 2 inflammatory responses. Dysregulation of the STAT6 signaling pathway is implicated in a variety of diseases, including allergic conditions such as asthma and atopic dermatitis, as well as certain types of cancer. Consequently, STAT6 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the STAT6 signaling pathway and introduces AK-068, a potent and selective ligand for STAT6, which serves as a crucial component of the first-in-class STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690.
The STAT6 Signaling Pathway
The canonical STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated by the JAKs. This phosphorylation event induces the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of STAT6 activation include the differentiation of naive T helper (Th) cells into Th2 cells, which produce a host of inflammatory cytokines, and the alternative activation of macrophages (M2 polarization). These processes are central to the pathophysiology of allergic inflammation and can also contribute to the tumor microenvironment.
Signaling Pathway Diagram
Caption: The canonical IL-4/IL-13-STAT6 signaling pathway.
This compound: A High-Affinity STAT6 Ligand
This compound is a potent and selective small molecule ligand of STAT6. It was developed through extensive structure-activity relationship (SAR) studies, starting from a ligand with a modest binding affinity.[1] this compound serves as the STAT6-binding component of the PROTAC degrader AK-1690.[1]
Quantitative Data for this compound and AK-1690
| Compound | Parameter | Value | Cell Line |
| This compound | Ki for STAT6 | 6 nM | - |
| Selectivity over STAT5 | >85-fold | - | |
| AK-1690 | DC50 | 1 nM | MV4;11 |
| Dmax | >95% | MV4;11 |
Ki: Inhibition constant, a measure of binding affinity. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Mechanism of Action: AK-1690, the STAT6 PROTAC Degrader
AK-1690 is a PROTAC that leverages the cellular ubiquitin-proteasome system to induce the degradation of the STAT6 protein. It is a heterobifunctional molecule composed of three key components:
-
This compound: The STAT6-binding ligand.
-
A Linker: A chemical moiety that connects the two ends of the molecule.
-
An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).
By simultaneously binding to STAT6 (via this compound) and an E3 ligase, AK-1690 brings the target protein into close proximity with the cellular machinery responsible for protein degradation. The E3 ligase then tags STAT6 with ubiquitin molecules, marking it for destruction by the proteasome. This targeted degradation approach offers a powerful and potentially more sustained inhibition of the STAT6 signaling pathway compared to traditional small molecule inhibitors.
PROTAC Mechanism of Action Diagram
Caption: Mechanism of action for the STAT6 PROTAC degrader AK-1690.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound and AK-1690, based on the methodologies described in the primary literature.[1]
STAT6 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of ligands to the STAT6 protein.
-
Reagents: Recombinant human STAT6 protein, a fluorescently labeled STAT6 tracer, and the test compound (e.g., this compound).
-
Procedure:
-
A solution containing the STAT6 protein and the fluorescent tracer is prepared in assay buffer.
-
The test compound is serially diluted and added to the protein-tracer mixture in a multi-well plate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization upon addition of the test compound is used to calculate its binding affinity (Ki) by fitting the data to a competitive binding model.
Western Blotting for STAT6 Degradation
This technique is used to quantify the amount of STAT6 protein in cells following treatment with a degrader like AK-1690.
-
Cell Culture and Treatment:
-
Cells (e.g., MV4;11) are cultured to an appropriate density.
-
The cells are treated with various concentrations of the STAT6 degrader (AK-1690) or a vehicle control for a specified period.
-
-
Protein Extraction:
-
After treatment, the cells are harvested and lysed to extract total cellular protein.
-
The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for STAT6.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the STAT6 band in each lane is quantified and normalized to the loading control. The percentage of STAT6 degradation is then calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the degrader concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
AK-068: A High-Affinity Ligand for STAT6 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AK-068, a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6). This compound serves as a crucial chemical tool for investigating the role of STAT6 in immunology and as a foundational component for the development of targeted therapies. This document outlines its biochemical properties, the relevant signaling pathways, and representative experimental methodologies.
Core Data Presentation
The following table summarizes the key quantitative data reported for this compound. This data highlights its high affinity for STAT6 and its selectivity against other STAT family members, which is critical for its use as a specific probe in research.
| Parameter | Value | Target | Notes |
| Binding Affinity (Ki) | 6 nM | STAT6 | Demonstrates high-affinity binding to the target protein.[1][2][3][4] |
| Selectivity | >85-fold | STAT5A and STAT5B | Indicates high specificity for STAT6 over closely related STAT family members.[1][2][3][4] |
Signaling Pathway
This compound targets STAT6, a key transcription factor in the IL-4 and IL-13 signaling pathways. These cytokines are central to Type 2 immune responses, which are involved in allergic inflammation and other immune-related conditions. The binding of this compound to STAT6 is intended to modulate these downstream effects.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published, as it is often cited in the context of the development of the PROTAC degrader AK-1690. However, based on the available data and general practices for characterizing STAT6 inhibitors, the following methodologies are representative of the key experiments performed.
STAT6 Binding Affinity (Ki) Determination
A common method to determine the binding affinity of a small molecule inhibitor like this compound to its target protein is through a competitive binding assay, often utilizing fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Objective: To quantify the binding affinity (Ki) of this compound for the STAT6 protein.
Materials:
-
Recombinant human STAT6 protein
-
A fluorescently labeled probe known to bind to the STAT6 SH2 domain
-
This compound (test compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Microplates (e.g., 384-well, black, low-volume)
-
Plate reader capable of detecting fluorescence polarization or TR-FRET
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a solution of recombinant STAT6 protein at a constant concentration.
-
Prepare a solution of the fluorescent probe at a constant concentration.
-
-
Assay Setup:
-
Add a fixed volume of the STAT6 protein solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add a fixed volume of the fluorescent probe to all wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
The signal will decrease as the concentration of this compound increases, indicating displacement of the fluorescent probe.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe for STAT6.
-
Selectivity Profiling
To determine the selectivity of this compound for STAT6 over other STAT proteins, a similar binding assay is performed in parallel for each of the other STAT family members (STAT1, STAT2, STAT3, STAT4, STAT5A, and STAT5B).
Objective: To assess the binding affinity of this compound for other STAT proteins relative to STAT6.
Procedure:
-
The binding assay protocol described above is repeated for each of the other STAT proteins.
-
Recombinant proteins for each STAT family member are used.
-
Appropriate fluorescent probes for each STAT protein may be required.
-
The IC50 and Ki values for this compound against each STAT protein are determined.
-
The selectivity is calculated as the ratio of the Ki (or IC50) for the off-target STAT protein to the Ki for STAT6. For example, Selectivity (vs. STAT5A) = Ki(STAT5A) / Ki(STAT6).
Conclusion
This compound is a valuable tool for the immunology research community due to its high affinity and selectivity for STAT6. While much of the recent focus has been on its derivative, the PROTAC degrader AK-1690, the foundational data on this compound's binding characteristics are essential for understanding the subsequent development and for its use as a standalone research probe to investigate the intricacies of STAT6-mediated signaling. The experimental frameworks provided here offer a guide for researchers aiming to utilize or further characterize this and similar small molecule inhibitors.
References
AK-068: A Technical Guide to a High-Affinity STAT6 Ligand for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and highly selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] In the landscape of cancer research and drug development, STAT6 has emerged as an attractive therapeutic target due to its role in mediating signals from cytokines like IL-4 and IL-13, which are implicated in tumorigenesis and the tumor microenvironment.[4] While extensive studies on the direct effects of this compound as a standalone inhibitor in cancer cell lines are not widely published, its primary and critical role has been as a high-affinity warhead in the development of the first potent and selective STAT6-targeting Proteolysis Targeting Chimera (PROTAC), AK-1690.[4][5]
This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, its target's signaling pathway, the mechanism of the targeted protein degradation technology it enables, and detailed experimental protocols relevant to its evaluation.
Quantitative Data
The primary utility of this compound lies in its strong and selective binding to the STAT6 protein. This characteristic is essential for its function as a component of a targeted protein degrader.
Table 1: Biochemical Properties of this compound
| Parameter | Value | Target Protein | Notes |
| Binding Affinity (Ki) | 6 nM | STAT6 | Indicates very high-affinity binding to the target protein.[1][3][4] |
| Binding Selectivity | >85-fold | Over STAT5A/STAT5B | Demonstrates high selectivity for STAT6 over other closely related STAT family members.[1][3][4] |
To illustrate the functional consequence of such a high-affinity ligand, the following table summarizes the degradation potency of AK-1690, a PROTAC that incorporates this compound. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
Table 2: Cellular Potency of AK-1690 (STAT6 Degrader Utilizing this compound)
| Cell Line | Cancer Type | DC50 Value |
| MV4;11 | Human Leukemia | 1 nM |
| PBMCs | Human Peripheral Blood Mononuclear Cells | 80 nM |
| L1236 | Hodgkin's Lymphoma | Dose-dependent degradation |
Note: In control experiments, this compound used at concentrations up to 10 µM did not induce degradation of STAT6, confirming its role as a binder rather than a degrader on its own.
Signaling Pathways and Mechanisms of Action
Understanding the biological context of this compound's target and the mechanism of the technology it enables is crucial for its application in research.
IL-4/IL-13/STAT6 Signaling Pathway
This compound targets STAT6, a key transcription factor in the IL-4 and IL-13 signaling cascade. This pathway is involved in cell proliferation, survival, and immune response regulation, and its dysregulation is linked to several cancers.[4]
Caption: IL-4/IL-13 signaling cascade leading to STAT6 activation and gene transcription.
Mechanism of Action: PROTAC Technology Enabled by this compound
This compound serves as the target-binding component of the STAT6 degrader AK-1690. This PROTAC hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively destroy the STAT6 protein.
Caption: Mechanism of targeted protein degradation by a PROTAC utilizing a ligand like this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments involved in the characterization of a high-affinity ligand like this compound and the assessment of its corresponding protein degrader.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a fluorescently labeled ligand for binding to the target protein (STAT6).
Materials:
-
Purified STAT6 protein
-
Fluorescently labeled STAT6 ligand (fluorescent probe)
-
This compound (or other unlabeled competitor)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of STAT6 protein at a concentration determined by prior titration (typically near the Kd of the fluorescent probe).
-
Prepare a 2X solution of the fluorescent probe at a constant concentration (e.g., 2 nM).
-
Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution starting from 100 µM) to create 4X concentration stocks.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the 4X this compound serial dilutions to the sample wells.
-
Add 5 µL of Assay Buffer (containing the same concentration of DMSO as the compound wells) to control wells (for maximum and minimum polarization).
-
Add 10 µL of a 2X STAT6/2X fluorescent probe mixture to all sample wells and maximum polarization control wells.
-
Add 10 µL of 2X fluorescent probe solution (without STAT6) to the minimum polarization (free probe) control wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in STAT6 protein levels in cancer cell lines following treatment with a PROTAC degrader like AK-1690.
Materials:
-
Cancer cell line of interest (e.g., MV4;11)
-
Complete cell culture medium
-
AK-1690 and control compounds (e.g., this compound, vehicle-DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT6, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of AK-1690 (e.g., 0.1 nM to 10 µM), this compound (10 µM), and vehicle (DMSO) for a specified time (e.g., 12, 18, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-STAT6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the STAT6 signal to the loading control signal.
-
Calculate the percentage of STAT6 remaining relative to the vehicle-treated control to determine the DC50.
-
Experimental and Developmental Workflow
The development of a targeted protein degrader from a ligand like this compound follows a logical progression from biochemical validation to cellular and functional assessment.
Caption: Workflow for developing a degrader from a ligand like this compound.
Conclusion
This compound is a pivotal research tool characterized by its high-affinity (Ki = 6 nM) and selective (>85-fold over STAT5) binding to the STAT6 SH2 domain.[1][3][4] While its direct inhibitory effects on cancer cell lines have not been the primary focus of published research, its validation as a potent ligand has been instrumental in the creation of AK-1690, the first-in-class, highly selective STAT6 degrader.[5] The successful development of AK-1690 underscores the value of this compound as a foundational chemical probe for interrogating STAT6 biology and as a critical building block for advancing targeted protein degradation as a therapeutic strategy in oncology and immunology. Future studies may yet explore the potential of this compound as a standalone STAT6 inhibitor in various cancer models.
References
The Discovery and Development of AK-068: A Potent and Selective STAT6 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein. Its development represents a significant advancement in the pursuit of targeted therapies for diseases driven by aberrant STAT6 signaling, including various cancers and allergic conditions. This compound serves as a crucial component in the creation of proteolysis-targeting chimeras (PROTACs), specifically as the STAT6-binding warhead in the highly effective STAT6 degrader, AK-1690. This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, with a focus on its quantitative data, experimental protocols, and the underlying biological pathways.
Discovery and Optimization
The development of this compound originated from a moderately potent STAT6 inhibitor.[1] Through a structure-guided optimization process, the initial compound, which had a binding affinity (Ki) of 3.5 μM for STAT6, was refined.[2][3] A key modification involved the replacement of a cinnamic acid unit with a benzothiophene (B83047) moiety, which resulted in a threefold improvement in binding affinity.[1] Further enhancements in both potency and selectivity were achieved by substituting a (R)-3-phenylpiperidine group with a phenylmorpholinyl group.[1] This iterative optimization process culminated in the synthesis of this compound, a ligand with a significantly improved binding affinity and a remarkable selectivity profile.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) for STAT6 | 6 nM | Fluorescence Polarization Assay | [2][3] |
| Selectivity over STAT5 | >85-fold | Fluorescence Polarization Assay | [2][3] |
Experimental Protocols
Synthesis of this compound
The detailed synthetic route for this compound is outlined in the supplementary information of the primary research publication detailing the discovery of AK-1690. The synthesis involves a multi-step process culminating in the final potent and selective STAT6 ligand.
STAT6 Binding Affinity Assay (Fluorescence Polarization)
The binding affinity of this compound to the STAT6 SH2 domain was determined using a competitive fluorescence polarization (FP) assay.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled probe. A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When a larger molecule, such as the STAT6 protein, binds to the probe, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled ligands, such as this compound, can compete with the fluorescent probe for binding to the target protein, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Reagents:
-
Recombinant human STAT6 protein (specific concentration determined by titration)
-
Fluorescently labeled STAT6 probe (e.g., a phosphopeptide mimetic)
-
This compound (serially diluted)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
-
Procedure:
-
A mixture of the STAT6 protein and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the mixture in a microplate.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the fluorescent probe binding) is determined by fitting the data to a four-parameter logistic equation.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
-
STAT Selectivity Assay
The selectivity of this compound was assessed by performing similar competitive fluorescence polarization assays using other STAT family members, such as STAT5. The protocol is analogous to the STAT6 binding assay, with the substitution of the target protein (e.g., STAT5) and a corresponding fluorescent probe if necessary. The ratio of the Ki values for the different STAT proteins provides a measure of the selectivity of this compound.
Signaling Pathway and Experimental Workflow
STAT6 Signaling Pathway
The STAT6 signaling pathway is a critical mediator of cellular responses to the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13). Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates a docking site for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. These target genes are involved in processes such as cell proliferation, differentiation, and immune responses.
This compound Development and Characterization Workflow
The discovery and characterization of this compound followed a logical progression from initial screening to detailed biochemical and cellular evaluation. This workflow is essential for identifying and validating potent and selective drug candidates.
Conclusion
This compound is a testament to the power of structure-based drug design, transforming a moderately active compound into a highly potent and selective STAT6 ligand. Its detailed characterization provides a solid foundation for its use in developing advanced therapeutic modalities like PROTACs. The data and protocols presented in this guide offer valuable insights for researchers in the field of drug discovery and cancer biology, facilitating further investigations into the therapeutic potential of targeting the STAT6 signaling pathway.
References
AK-068 as a Chemical Probe for STAT6: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of various allergic and inflammatory diseases such as asthma and atopic dermatitis, as well as in certain cancers.[1] Upon cytokine stimulation, Janus kinases (JAKs) phosphorylate the cytoplasmic tail of the receptor, creating a docking site for the STAT6 SH2 domain.[2] Recruited STAT6 is then itself phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2]
Given its central role in Th2-driven diseases, STAT6 has been a long-sought-after therapeutic target. However, its nature as a transcription factor lacking a well-defined enzymatic active site has made it a challenging target for traditional small molecule inhibitors.[1] The development of novel modalities, such as targeted protein degradation, has renewed interest in drugging STAT6.[1]
This technical guide focuses on AK-068 , a potent and selective ligand for the STAT6 protein. This compound serves as a high-affinity chemical probe for STAT6 and is a critical component of the first potent and selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690.[3][4] This document provides a comprehensive overview of the binding properties of this compound, methodologies for its characterization, and its utility as a research tool for investigating STAT6 biology.
Data Presentation
The following tables summarize the quantitative data available for this compound and its precursor.
Table 1: Binding Affinity of this compound for STAT6
| Compound | Target | Ki (nM) | Method | Reference |
| This compound | STAT6 | 6 | Not Specified | [3][4][5] |
| Precursor Ligand | STAT6 | 3500 | Not Specified | [3][4] |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Selectivity (over STAT6 Ki) | Method | Reference |
| This compound | STAT5 | > 85-fold | Not Specified | [3][4][5][6] |
Note: A broader selectivity panel against other STAT family members (STAT1, STAT2, STAT3, STAT4) and other relevant proteins has not been published in the available literature.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to STAT6 activation. This compound is designed to bind directly to the STAT6 protein, likely at the SH2 domain, which is crucial for its dimerization and function.
Caption: IL-4/IL-13 signaling pathway leading to STAT6-mediated gene transcription.
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound have not been fully disclosed in the public literature, this section outlines standard methodologies that are likely to have been employed for the key experiments.
Biochemical Binding Assay (Ki Determination)
This protocol describes a generalized fluorescence polarization (FP) competition assay, a common method for determining the binding affinity of an unlabeled compound.
Objective: To determine the inhibitory constant (Ki) of this compound for the STAT6 protein.
Materials:
-
Recombinant human STAT6 protein (specifically the SH2 domain or full-length protein).
-
A fluorescently-labeled peptide probe known to bind to the STAT6 SH2 domain (e.g., a phosphotyrosine-containing peptide derived from the IL-4 receptor).
-
This compound test compound.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of STAT6 protein and the fluorescent probe in assay buffer at concentrations optimized for a robust FP signal.
-
Assay Plate Setup: To the wells of the 384-well plate, add the this compound dilutions.
-
Protein Addition: Add the STAT6 protein solution to all wells (except for no-protein controls).
-
Probe Addition: Add the fluorescent probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The FP signal will decrease as this compound displaces the fluorescent probe from STAT6. Plot the FP signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Cellular Target Engagement Assay
This protocol outlines a generalized cellular thermal shift assay (CETSA), which can be used to verify that a compound binds to its target in a cellular environment.
Objective: To confirm that this compound engages with STAT6 inside intact cells.
Materials:
-
A human cell line that endogenously expresses STAT6 (e.g., Ramos, Jurkat).
-
Complete cell culture medium.
-
This compound test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents and equipment.
-
A specific primary antibody against STAT6.
-
A suitable secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence detection reagents and imaging system.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler. This creates a "melt curve."
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, aggregated protein by high-speed centrifugation.
-
Western Blot Analysis: Collect the supernatant, quantify the total protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-STAT6 antibody.
-
Data Analysis: Ligand binding stabilizes the target protein, shifting its melting temperature to a higher value. Quantify the band intensities for STAT6 at each temperature for both vehicle- and this compound-treated samples. Plot the percentage of soluble STAT6 against temperature. A shift in the melt curve to the right for the this compound-treated cells indicates target engagement.
Logical and Experimental Workflow
The development of a chemical probe like this compound follows a logical progression from initial discovery to detailed characterization. This workflow is essential for validating its utility as a tool for studying STAT6.
Caption: Logical workflow for the development and validation of this compound as a chemical probe.
Conclusion and Future Directions
This compound is a valuable research tool that serves as a high-affinity, selective ligand for STAT6. Its primary utility lies in its role as a well-characterized binder, enabling researchers to probe STAT6-ligand interactions and serving as a foundational component for more complex chemical biology tools like the PROTAC degrader AK-1690.[7][8]
For researchers in immunology, oncology, and drug discovery, this compound provides a starting point for several applications:
-
Assay Development: It can be used as a reference compound in the development and validation of new STAT6 binding assays.
-
Structural Biology: Co-crystallization of this compound with the STAT6 protein can provide critical insights into the molecular interactions that govern high-affinity binding, aiding in the structure-based design of new inhibitors or degraders.
-
Probe for Target Engagement: When appropriately modified (e.g., with a fluorescent tag or biotin), this compound can be used to visualize STAT6 in cells or to pull down STAT6 and its interacting partners.
It is important to note that this compound is characterized as a ligand and not necessarily an inhibitor of STAT6 signaling. The publicly available data does not indicate that this compound blocks the phosphorylation or downstream activity of STAT6 on its own. Its development was focused on achieving high-affinity binding to enable its use in a PROTAC, where it functions to bring the STAT6 protein into proximity with an E3 ligase for degradation.[7][8]
Future work should focus on publishing a more comprehensive selectivity profile of this compound against a wider panel of proteins to further solidify its status as a highly selective chemical probe. Additionally, detailed studies on its cellular effects in the absence of a degrader moiety would provide a more complete understanding of its biological activity as a standalone ligand.
References
- 1. labiotech.eu [labiotech.eu]
- 2. protocols.io [protocols.io]
- 3. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. Serine phosphorylation of Stat6 negatively controls its DNA-binding function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of STAT6 in Cellular Signaling and its Modulation by AK-068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the orchestration of Type 2 immune responses. Activated downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13), it is a critical mediator in the pathogenesis of allergic and inflammatory diseases, as well as certain malignancies. This technical guide provides a comprehensive overview of the function of STAT6, its signaling pathway, and its role in disease. It further details the characteristics of AK-068, a potent and selective small molecule ligand designed to inhibit STAT6 activity by binding to its SH2 domain. This document includes a compilation of quantitative data, detailed experimental protocols for assessing STAT6 inhibition, and visualizations of key pathways and workflows to support researchers and drug development professionals in the exploration of STAT6-targeted therapeutics.
Introduction to STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a member of the STAT family of latent cytoplasmic transcription factors that mediate cellular responses to a variety of cytokines and growth factors.[1] A key function of STAT6 is its central role in the signaling pathways of the type 2 cytokines, interleukin-4 (IL-4) and interleukin-13 (IL-13).[2] This positions STAT6 as a master regulator of T helper 2 (Th2) cell differentiation and the subsequent allergic inflammatory cascade.[1][2]
The activation of STAT6 is implicated in the pathophysiology of numerous diseases. Its involvement is well-established in allergic conditions such as asthma, atopic dermatitis, and allergic rhinitis.[2][3] Beyond allergic diseases, aberrant STAT6 signaling has been linked to various cancers, including breast, pancreatic, prostate, and colorectal cancer, where it can promote tumor proliferation and metastasis.[4] Furthermore, STAT6 plays a role in the polarization of macrophages towards the M2 phenotype, which can influence both inflammatory responses and the tumor microenvironment.[1][5] Given its central role in these pathological processes, STAT6 has emerged as a compelling therapeutic target.
The STAT6 Signaling Pathway
The activation of STAT6 is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptor complexes.[2] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domains of the receptors.[2] These phosphorylated tyrosine residues serve as docking sites for the SH2 domain of latent, monomeric STAT6 present in the cytoplasm.[1][2]
Upon recruitment to the activated receptor complex, STAT6 is itself phosphorylated by the JAKs at a conserved tyrosine residue (Tyr641).[2] This phosphorylation event induces a conformational change in STAT6, leading to its dissociation from the receptor and the formation of stable STAT6 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[2] These activated STAT6 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences, known as Gamma-activated sites (GAS), in the promoter regions of target genes, thereby initiating their transcription.[3]
dot
Caption: Figure 1: The STAT6 Signaling Pathway.
This compound: A Potent and Selective STAT6 Ligand
This compound is a small molecule compound that has been identified as a highly potent and selective ligand for the SH2 domain of STAT6.[2][6] Its primary mechanism of action is to competitively bind to the SH2 domain, thereby preventing the recruitment of STAT6 to the activated IL-4/IL-13 receptor complex and subsequent dimerization, both of which are critical for its activation and function as a transcription factor. This compound serves as the STAT6-binding component of the PROTAC (Proteolysis-Targeting Chimera) degrader, AK-1690.[7]
Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and its associated PROTAC degrader, AK-1690.
| Compound | Target | Assay Type | Value | Reference |
| This compound | STAT6 | Binding Affinity (Ki) | 6 nM | [6][7][8] |
| This compound | STAT5 | Binding Selectivity | >85-fold vs. STAT6 | [6][7][8] |
Table 1: Biochemical Data for this compound
| Compound | Cell Line | Assay Type | Value (DC50) | Reference |
| AK-1690 | Human Leukemia | STAT6 Degradation | 1 nM | [7][9] |
Table 2: Cellular Activity of the this compound based PROTAC, AK-1690
Experimental Protocols for Studying STAT6 Inhibition
This section provides detailed methodologies for key experiments to characterize the function of STAT6 inhibitors like this compound.
STAT6 SH2 Domain Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled phosphopeptide to the STAT6 SH2 domain.
Materials:
-
Recombinant human STAT6 SH2 domain protein
-
Fluorescently labeled phosphopeptide probe (e.g., derived from the IL-4 receptor alpha chain)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescently labeled phosphopeptide probe to all wells at a final concentration determined by prior optimization (typically in the low nanomolar range).
-
Add the recombinant STAT6 SH2 domain protein to all wells except for the negative control wells (which receive buffer only). The final protein concentration should be optimized to yield a stable and robust fluorescence polarization signal.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
dot
Caption: Figure 2: Fluorescence Polarization Assay Workflow.
Cellular STAT6 Phosphorylation Assay (Western Blot)
This assay determines the effect of an inhibitor on IL-4 or IL-13-induced STAT6 phosphorylation in a cellular context.
Materials:
-
A responsive cell line (e.g., A549, BEAS-2B, or primary human bronchial epithelial cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Recombinant human IL-4 or IL-13
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-4 (e.g., 10 ng/mL) or IL-13 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT6 phosphorylation.
STAT6-Dependent Reporter Gene Assay
This assay measures the ability of an inhibitor to block the transcriptional activity of STAT6.
Materials:
-
HEK293T or other suitable host cell line
-
A luciferase reporter plasmid containing multiple STAT6 binding sites upstream of a minimal promoter
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Recombinant human IL-4 or IL-13
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the host cells with the STAT6-responsive luciferase reporter plasmid and the control reporter plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with IL-4 or IL-13 for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the STAT6-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
dot
Caption: Figure 3: Logic of the STAT6 Reporter Assay.
Conclusion
STAT6 remains a highly validated and attractive target for the development of novel therapeutics for a range of allergic, inflammatory, and oncologic diseases. Small molecule inhibitors that target the STAT6 SH2 domain, such as the high-affinity ligand this compound, represent a promising strategy to modulate the detrimental effects of excessive IL-4 and IL-13 signaling. The experimental protocols and data presented in this guide are intended to provide a foundational resource for researchers dedicated to advancing our understanding of STAT6 biology and accelerating the development of next-generation STAT6-targeted therapies. The continued exploration of potent and selective STAT6 inhibitors holds significant potential for addressing unmet medical needs in a variety of disease states.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. labiotech.eu [labiotech.eu]
AK-068: A High-Affinity STAT6 Ligand and its Implications for Th2 Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AK-068, a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6). We will delve into its mechanism of action, its role in the development of targeted protein degraders, and its potential impact on T helper 2 (Th2) cell differentiation, a critical process in allergic and inflammatory diseases.
Introduction: The Role of STAT6 in Th2 Differentiation
T helper 2 (Th2) cells are a subset of T lymphocytes that play a central role in the pathogenesis of allergic diseases, such as asthma and atopic dermatitis. The differentiation of naive T cells into Th2 cells is driven by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Both cytokines signal through a shared receptor complex, leading to the activation of STAT6.
Upon activation, STAT6 dimerizes and translocates to the nucleus, where it acts as a master transcription factor, inducing the expression of key genes that define the Th2 phenotype. This includes the upregulation of the transcription factor GATA3 and the production of Th2-associated cytokines like IL-4, IL-5, and IL-13. Consequently, targeting the IL-4/IL-13/STAT6 signaling axis is a promising therapeutic strategy for Th2-mediated inflammatory conditions.[1][2]
This compound: A Potent and Selective STAT6 Ligand
This compound has been identified as a high-affinity ligand for STAT6.[3][4][5] It was developed through the optimization of a previously reported STAT6 inhibitor.[1] While specific experimental data on the direct effect of this compound on Th2 cell differentiation is not extensively published, its potent and selective binding to STAT6 provides a strong rationale for its potential to modulate Th2 responses.
The key biochemical characteristic of this compound is its strong and selective binding to STAT6. This data is crucial for understanding its potential as a modulator of the STAT6 pathway.
| Parameter | Value | Target | Selectivity | Reference |
| Ki | 6 nM | STAT6 | >85-fold over STAT5 | [1][3][4][6][7] |
This high affinity and selectivity for STAT6 over other STAT family members, such as the closely related STAT5, are critical attributes for a therapeutic agent, as it minimizes the potential for off-target effects.
From Ligand to Degrader: The Development of AK-1690
This compound serves as the STAT6-targeting component of a Proteolysis Targeting Chimera (PROTAC), AK-1690.[1][2][3][6][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In AK-1690, this compound is linked to a ligand for the cereblon E3 ligase.[1][2]
This approach transforms a STAT6 binder (this compound) into a STAT6 degrader (AK-1690), offering a powerful method to eliminate the STAT6 protein rather than just inhibiting its function.
The efficacy of AK-1690 in degrading STAT6 has been demonstrated in cellular assays.
| Parameter | Value | Cell Line | Selectivity | Reference |
| DC50 | 1 nM | MV4;11 (human leukemia) | No significant effect on other STAT members up to 10 µM | [1][2][6][7][8] |
A single dose of AK-1690 has also been shown to effectively deplete STAT6 in mouse tissues, highlighting its potential for in vivo applications.[2][6][7][8]
Signaling Pathway and Mechanism of Action
The mechanism by which this compound, through its integration into the PROTAC AK-1690, is expected to inhibit Th2 differentiation is by eliminating the central transcription factor, STAT6. The following diagram illustrates the IL-4/IL-13 signaling pathway and the intervention point of a STAT6-targeting compound.
Experimental Protocols
While specific studies detailing the effect of this compound on Th2 differentiation are not publicly available, a standard experimental workflow to assess this would involve the in vitro differentiation of naive T cells.
This protocol outlines a general method for inducing Th2 differentiation from naive CD4+ T cells and assessing the impact of a test compound like this compound.
1. Isolation of Naive CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or splenocytes from mouse spleens using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) by negative selection for CD4+ cells followed by positive selection for CD62L+ or negative selection for CD44 and CD25.
2. T Cell Culture and Differentiation:
-
Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies to provide primary and co-stimulatory signals.
-
Culture cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
For Th2 differentiation, add recombinant human IL-4 (e.g., 10-20 ng/mL) and anti-IFN-γ antibody (e.g., 1-10 µg/mL) to the culture medium.
-
Add the test compound (this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate cells for 5-7 days at 37°C in a 5% CO2 incubator.
3. Assessment of Th2 Differentiation:
-
Flow Cytometry:
-
Restimulate the differentiated T cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular staining for Th2 cytokines (IL-4, IL-5, IL-13) and the master transcription factor GATA3.
-
Analyze the percentage of cytokine-positive cells by flow cytometry.
-
-
ELISA/CBA:
-
Collect culture supernatants before restimulation.
-
Measure the concentration of secreted Th2 cytokines (IL-4, IL-5, IL-13) using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).
-
-
Quantitative PCR (qPCR):
-
Extract RNA from the differentiated T cells.
-
Synthesize cDNA and perform qPCR to measure the mRNA expression levels of GATA3, IL4, IL5, and IL13.
-
The following diagram illustrates the general workflow for assessing the effect of a compound on Th2 differentiation.
Conclusion
This compound is a potent and selective STAT6 ligand that represents a significant tool for targeting the Th2 signaling pathway. While direct experimental data on its effect on Th2 differentiation is limited, its high affinity for STAT6 strongly suggests its potential as an inhibitor of this process. Its successful incorporation into the STAT6-degrading PROTAC, AK-1690, further validates the therapeutic potential of targeting this pathway. The experimental protocols outlined in this guide provide a framework for future studies to elucidate the precise effects of this compound and similar molecules on Th2 cell biology. These investigations will be crucial for the development of novel oral therapeutics for a wide range of allergic and inflammatory diseases.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AK-1690 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Therapeutic Potential of AK-068: A High-Affinity STAT6 Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AK-068, a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6). The therapeutic potential of this compound is primarily realized through its incorporation into the Proteolysis Targeting Chimera (PROTAC) degrader, AK-1690. This document details the mechanism of action, quantitative data on its derivatives, and the underlying experimental framework, offering valuable insights for researchers in oncology and immunology.
Introduction to this compound and its Role in STAT6 Targeting
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that mediates the effects of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the development of T helper type 2 (Th2) cell-mediated immune responses, which are implicated in various allergic and inflammatory diseases, as well as in the tumor microenvironment.[1] The clinical success of monoclonal antibodies that block IL-4/IL-13 signaling has validated STAT6 as a compelling therapeutic target.[2] However, the development of small-molecule inhibitors against STAT6 has been challenging due to the difficulty of achieving high potency and selectivity.[2]
This compound was developed as a high-affinity ligand for STAT6, demonstrating a significant improvement in binding affinity and selectivity over previous compounds.[3][4] While not a therapeutic agent on its own, this compound serves as the crucial STAT6-binding component of the PROTAC degrader AK-1690.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
AK-1690: A PROTAC Degrader Leveraging this compound
AK-1690 was engineered by linking this compound to a ligand for the cereblon E3 ligase via a chemical linker.[1][2] This design allows AK-1690 to act as a potent and selective degrader of the STAT6 protein.[3][4][5][6] Preclinical studies have demonstrated its potential in effectively depleting cellular STAT6 levels.[3][4][5][6]
The following tables summarize the key quantitative data for this compound and the resulting PROTAC degrader, AK-1690.
| Compound | Target | Parameter | Value | Selectivity |
| This compound | STAT6 | Kᵢ | 6 nM | >85-fold over STAT5 |
| AK-1690 | STAT6 | DC₅₀ | As low as 1 nM (in MV4;11 cells) | Minimal effect on other STAT members up to 10 µM |
Table 1: Binding Affinity of this compound and Degradation Potency of AK-1690.[1][3][4][5][6][7]
Mechanism of Action of AK-1690
The mechanism of action of AK-1690 is a prime example of targeted protein degradation. The process can be broken down into the following key steps:
-
Binding: The this compound moiety of AK-1690 binds selectively to the STAT6 protein, while the cereblon ligand moiety simultaneously binds to the cereblon E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings STAT6 into close proximity with the E3 ligase, forming a ternary complex (STAT6 : AK-1690 : Cereblon).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the STAT6 protein.
-
Proteasomal Degradation: The poly-ubiquitinated STAT6 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: AK-1690 is released after inducing ubiquitination and can proceed to bind to another STAT6 protein, acting catalytically to induce the degradation of multiple STAT6 molecules.
AK-1690 targets the IL-4/IL-13 signaling pathway by degrading STAT6. This pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface, leading to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate STAT6, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in inflammation and cell proliferation. By degrading STAT6, AK-1690 effectively blocks this entire downstream signaling cascade.
Figure 1: Simplified IL-4/IL-13 signaling pathway leading to STAT6 activation.
Experimental Protocols
While specific, detailed experimental protocols for the discovery and characterization of this compound and AK-1690 are proprietary, the general methodologies can be inferred from the published data.
-
Objective: To determine the binding affinity (Kᵢ) of this compound to STAT6 and other STAT family members for selectivity profiling.
-
General Protocol:
-
Recombinant human STAT proteins are purified.
-
A competitive binding assay is performed, typically using a fluorescently labeled probe with known affinity for the STAT protein's SH2 domain.
-
Increasing concentrations of the test compound (this compound) are incubated with the STAT protein and the fluorescent probe.
-
The displacement of the fluorescent probe is measured using techniques like Fluorescence Polarization (FP) or a scintillation proximity assay (SPA).
-
The IC₅₀ value (concentration of the compound that displaces 50% of the probe) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Objective: To measure the efficiency (DC₅₀) and selectivity of AK-1690-induced STAT6 degradation in cellular models.
-
General Protocol:
-
A relevant human cell line (e.g., MV4;11 leukemia cells) is cultured.[2]
-
Cells are treated with a range of concentrations of AK-1690 for a specified period (e.g., 24 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
The levels of STAT6 and other proteins of interest (e.g., other STAT family members, housekeeping proteins like GAPDH or β-actin for loading control) are quantified using methods such as:
-
Western Blotting: Provides a semi-quantitative measure of protein levels.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Offers a more quantitative assessment.
-
Mass Spectrometry-based Proteomics: Allows for a global, unbiased analysis of protein degradation across the proteome.[2]
-
-
The DC₅₀ value (concentration of the degrader that reduces the target protein level by 50%) is calculated from the dose-response curve.
-
-
Objective: To assess the ability of AK-1690 to deplete STAT6 in animal models.
-
General Protocol:
-
A suitable animal model (e.g., mice) is used.
-
A single dose of AK-1690 is administered via an appropriate route (e.g., intraperitoneal injection).[2][4]
-
At various time points after administration, tissues of interest (e.g., liver, lung) are collected.[1]
-
Tissue lysates are prepared, and the levels of STAT6 are quantified using methods like Western Blotting or ELISA to determine the extent and duration of protein depletion.
-
Figure 2: Workflow of STAT6 degradation by the PROTAC AK-1690.
Therapeutic Potential and Future Directions
The development of this compound and its subsequent use in the PROTAC degrader AK-1690 represents a significant advancement in the field of targeted protein degradation for STAT6. The high potency and selectivity of AK-1690 observed in preclinical studies suggest its potential as a therapeutic agent for a range of diseases, including:
-
Allergic and Inflammatory Diseases: Such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease, where the IL-4/IL-13/STAT6 axis is a key driver of pathology.[2]
-
Oncology: Certain cancers, including some lymphomas, have been associated with aberrant STAT6 activation.[1]
AK-1690 serves as a powerful chemical probe to further investigate the roles of STAT6 in various biological processes and diseases.[3][4] It also represents a promising lead compound for further optimization and clinical development.[3][4] The progression of other STAT6 degraders, such as KT-621 from Kymera Therapeutics which is currently in Phase 1 clinical trials, underscores the therapeutic promise of this approach.[2]
Conclusion
This compound is a pivotal molecule that has enabled the creation of AK-1690, a first-in-class, potent, and selective STAT6 PROTAC degrader in the public domain.[2] The preclinical data for AK-1690 demonstrates the feasibility of targeted STAT6 degradation as a therapeutic strategy. This technical guide provides a foundational understanding of the science behind this compound and its application, offering a valuable resource for researchers and drug developers working on novel therapies for inflammatory diseases and cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AK-1690 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of AK-068 in the Development of Potent and Selective STAT6 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AK-068, a highly potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6). We will explore its critical role in the creation of STAT6-targeting Proteolysis Targeting Chimeras (PROTACs), specifically AK-1690, a first-in-class STAT6 degrader. This document details the quantitative data, experimental methodologies, and underlying signaling pathways pertinent to the development and characterization of these molecules.
Introduction to STAT6 and the Promise of Targeted Degradation
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that mediates the effects of the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Dysregulation of the STAT6 signaling pathway is implicated in a variety of diseases, including allergic conditions such as asthma and atopic dermatitis, as well as certain types of cancer.[1][2] Consequently, STAT6 has emerged as a compelling therapeutic target.
Targeted protein degradation using PROTACs offers a novel therapeutic modality to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The development of a potent and selective STAT6 degrader hinges on the availability of a high-affinity ligand for STAT6. This is the critical role fulfilled by this compound.
This compound: A High-Affinity Ligand for STAT6
This compound was developed as a potent and selective ligand for the SH2 domain of STAT6.[3][4] Its high binding affinity and selectivity are crucial for its function as the target-binding component of a STAT6-directed PROTAC.
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of this compound for STAT6 was determined using a fluorescence polarization-based competitive binding assay. The selectivity of this compound was assessed by comparing its binding affinity for STAT6 to that of other STAT family members, particularly the closely related STAT5.
| Compound | Target | Kᵢ (nM) | Selectivity vs. STAT5A/B |
| This compound | STAT6 | 6 | >85-fold |
Table 1: Binding Affinity and Selectivity of this compound.[3][4][5][6]
AK-1690: A Potent and Selective STAT6 PROTAC Degrader
Leveraging the high affinity of this compound, the PROTAC degrader AK-1690 was developed by linking this compound to a ligand for the E3 ubiquitin ligase Cereblon (CRBN) via an optimized linker.
Mechanism of Action of AK-1690
The mechanism of action of AK-1690 involves the formation of a ternary complex between STAT6, AK-1690, and CRBN. This proximity induces the ubiquitination of STAT6, marking it for degradation by the proteasome.
Caption: Mechanism of Action of AK-1690.
Quantitative Data: Cellular Degradation and Selectivity
The efficacy of AK-1690 was evaluated by its ability to induce the degradation of STAT6 in various cell lines. The half-maximal degradation concentration (DC₅₀) was determined by western blot analysis. The selectivity of AK-1690 was confirmed by assessing its effect on other STAT family members.
| Cell Line | DC₅₀ (nM) | Dₘₐₓ |
| MV4;11 (Human Leukemia) | 1 | >95% |
| Human PBMCs | 80 | >90% |
Table 2: Cellular Degradation Potency of AK-1690.
Selectivity Profile of AK-1690: AK-1690 demonstrated high selectivity for STAT6, with no significant degradation of STAT1, STAT3, and STAT5 observed at concentrations up to 10 µM in MV4;11 cells. A modest reduction in STAT2 levels was observed at higher concentrations.
In Vivo Efficacy of AK-1690
A single intraperitoneal dose of AK-1690 (200 mg/kg) in mice resulted in a significant depletion of STAT6 protein in both lung and liver tissues, demonstrating its potential for in vivo applications.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound and AK-1690.
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, which is the target of AK-1690-mediated degradation.
Caption: STAT6 Signaling Pathway.
Fluorescence Polarization (FP) Competitive Binding Assay for Kᵢ Determination
This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) to a target protein (STAT6) by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant human STAT6 protein
-
Fluorescently labeled STAT6 probe (e.g., a phosphopeptide)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescent probe, and STAT6 protein to achieve final desired concentrations.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the Kᵢ value by fitting the data to a competitive binding equation.
Western Blot Analysis for STAT6 Degradation (DC₅₀ Determination)
This protocol is used to quantify the degradation of STAT6 protein in cells treated with a PROTAC degrader (e.g., AK-1690).
Materials:
-
Cell line of interest (e.g., MV4;11)
-
Cell culture medium and supplements
-
Test compound (AK-1690)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-STAT6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the DC₅₀ value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex between STAT6, the PROTAC, and the E3 ligase in cells.
Materials:
-
Cells expressing the target proteins (endogenously or via transfection)
-
Test compound (PROTAC)
-
Lysis buffer for Co-IP (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-STAT6 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in 4.3)
Procedure:
-
Treat cells with the PROTAC for a short period (e.g., 1-4 hours).
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blot using antibodies against all three components of the expected ternary complex (STAT6, CRBN, and a tag on the PROTAC if applicable).
In Vivo STAT6 Degradation Assessment in Mouse Tissues
This protocol outlines the procedure for assessing STAT6 protein levels in mouse tissues following treatment with a degrader.
Materials:
-
Mice
-
Test compound (degrader) and vehicle
-
Tissue homogenization buffer (e.g., RIPA buffer with inhibitors)
-
Tissue homogenizer
-
Western blot reagents (as described in 4.3)
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
At the desired time point, euthanize the mice and harvest the tissues of interest (e.g., lung, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the tissue lysates.
-
Proceed with western blot analysis as described in section 4.3 to determine the levels of STAT6 protein.
Conclusion
This compound serves as a cornerstone in the development of STAT6-targeted degraders. Its high affinity and selectivity for STAT6 enabled the creation of AK-1690, a potent and selective PROTAC that effectively degrades STAT6 in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar molecules and contribute to the advancement of targeted protein degradation as a therapeutic strategy for diseases driven by STAT6 dysregulation. The continued exploration of STAT6 degraders, built upon the foundation of high-affinity ligands like this compound, holds significant promise for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 5. Protein extraction and western blot (mouse tissues) [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
Foundational Research on STAT6 and the STAT6-Targeting Ligand AK-068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in allergic and inflammatory diseases. It further details the characteristics of AK-068, a potent and selective ligand for STAT6, and its role in the development of targeted therapies. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes critical pathways and workflows.
Introduction to STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a member of the STAT family of transcription factors that plays a pivotal role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13)[1][2]. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating a docking site for STAT6. Recruited STAT6 is then itself phosphorylated, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression[1][3]. This signaling cascade is crucial for T helper 2 (Th2) cell differentiation, immunoglobulin E (IgE) class switching in B cells, and alternative macrophage activation (M2)[1][4]. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic conditions, including asthma and atopic dermatitis, as well as certain types of cancer[2][5].
The IL-4/IL-13/STAT6 Signaling Pathway
The canonical IL-4/IL-13 signaling pathway leading to STAT6 activation is a critical axis in the modulation of immune responses. The pathway is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface. This binding event activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking platforms for the SH2 domain of STAT6. Upon recruitment, STAT6 is phosphorylated by the JAKs, leading to its homodimerization. The STAT6 homodimer then translocates to the nucleus, where it binds to specific DNA elements known as Gamma-activated sites (GAS) in the promoters of target genes, thereby initiating their transcription.
References
Methodological & Application
Application Notes and Protocols for AK-068 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, exhibiting a binding affinity (Ki) of 6 nM.[1][2][3][4][5][6] Its high affinity and at least 85-fold binding selectivity over the closely related STAT5 make it a valuable tool for studying the intricacies of the STAT6 signaling pathway.[1][2][3][4][5][6] This pathway is a critical mediator of cellular responses to cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), playing a pivotal role in immune regulation and allergic responses. Dysregulation of the STAT6 pathway has been implicated in various diseases, including asthma, allergic rhinitis, and certain types of cancer.[2][3]
This compound has also served as a foundational component in the development of proteolysis-targeting chimeras (PROTACs), such as AK-1690, which induce the degradation of the STAT6 protein.[2][3][5][7][8] This highlights the utility of this compound not only as a research probe for interrogating STAT6 function but also as a starting point for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its binding properties and its effects on the STAT6 signaling cascade.
Data Presentation
| Parameter | Value | Reference |
| Binding Affinity (Ki) for STAT6 | 6 nM | [1][2][3][4][5][6] |
| Selectivity | >85-fold over STAT5 | [1][2][3][4][6] |
| Derived PROTAC | AK-1690 | [2][3][5][7][8] |
| AK-1690 DC50 (in a human leukemia cell line) | 1 nM | [2][5][7][8] |
Experimental Protocols
STAT6 Ligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound to the STAT6 protein, likely through a competitive binding assay format.
Objective: To quantify the binding affinity of this compound for the STAT6 protein.
Materials:
-
Recombinant human STAT6 protein
-
A known high-affinity fluorescently labeled STAT6 ligand (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 1 pM to 10 µM).
-
Prepare a working solution of the fluorescent tracer at a concentration equal to its Kd for STAT6.
-
Prepare a working solution of recombinant STAT6 protein. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Procedure:
-
To the wells of the 384-well plate, add 5 µL of the this compound dilutions. For control wells, add 5 µL of assay buffer (for total binding) or a high concentration of a known non-fluorescent STAT6 inhibitor (for non-specific binding).
-
Add 5 µL of the fluorescent tracer working solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the STAT6 protein working solution to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
IL-4 Induced STAT6 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit the IL-4-induced phosphorylation of STAT6 in a cellular context.
Objective: To determine the effect of this compound on STAT6 activation.
Materials:
-
A suitable cell line expressing the IL-4 receptor and STAT6 (e.g., HEK293, A549, or primary human smooth muscle cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS
-
This compound
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Mouse anti-total-STAT6
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Strip the membrane and re-probe with the total-STAT6 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT6 and total-STAT6.
-
Normalize the phospho-STAT6 signal to the total-STAT6 signal for each sample.
-
Plot the normalized phospho-STAT6 levels against the this compound concentration to determine its inhibitory effect.
-
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 in response to IL-4 stimulation and the inhibitory effect of this compound.
Objective: To evaluate the functional consequence of this compound on STAT6-mediated gene transcription.
Materials:
-
HEK293T or other suitable cells
-
A STAT6-responsive luciferase reporter plasmid (containing STAT6 binding sites upstream of a minimal promoter driving luciferase expression)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant human IL-4
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with a dilution series of this compound for 1-2 hours.
-
Stimulate the cells with IL-4 for 6-18 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by IL-4 in the absence and presence of this compound.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for the inhibition of STAT6 transcriptional activity.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and the putative inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. STAT6 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. mybiosource.com [mybiosource.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. invivogen.com [invivogen.com]
- 5. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
- 6. AlphaLISA SureFire Ultra Multiplex Human Phospho-STAT6 (Tyr641 & total) Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for In Vivo Experiments with AK-068
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments with AK-068, a potent and selective STAT6 ligand.[1][2][3] Understanding the in vivo characteristics of this compound is crucial for evaluating its therapeutic potential, particularly in the context of its role as a component of the STAT6-targeting PROTAC (Proteolysis Targeting Chimera), AK-1690.[3][4][5] These protocols are intended to serve as a foundational framework for studies in oncology and immunology, where STAT6 is a key therapeutic target.[3][6]
Introduction to this compound and its Target: STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of cytokine signaling, particularly for Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Its activation plays a significant role in the pathogenesis of various diseases, including cancer and allergic inflammatory conditions. This compound is a high-affinity ligand for STAT6, with a reported Ki of 6 nM and over 85-fold selectivity against STAT5.[2][3] While this compound itself is a ligand, it serves as the STAT6-binding component of the PROTAC degrader AK-1690, which has been shown to effectively deplete STAT6 protein levels in mouse tissues.[3] In vivo experiments with this compound can elucidate its pharmacokinetic profile, target engagement, and potential as a standalone therapeutic or as a crucial component of a degrader molecule.
Key In Vivo Experiments for this compound
A well-rounded in vivo evaluation of this compound should encompass pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. The following sections outline the protocols for these essential experiments.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Compound Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle for small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing:
-
Administer a single dose of this compound via the chosen route. For initial studies, a dose range of 1-50 mg/kg can be explored.
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect tissues of interest (e.g., tumor, spleen, lung, liver, kidney) at the terminal time point.
-
-
Sample Analysis:
-
Process blood to plasma.
-
Extract this compound from plasma and tissue homogenates.
-
Quantify this compound concentrations using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters using software like Phoenix WinNonlin.
-
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F (%) | Bioavailability (for non-intravenous routes). |
Pharmacodynamic (PD) and Target Engagement Studies
Objective: To assess the ability of this compound to engage with its target, STAT6, in vivo and to modulate downstream signaling pathways.
Experimental Protocol: STAT6 Target Engagement and Pathway Modulation in a Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts with known STAT6 pathway activation (e.g., certain lymphomas or solid tumors).
-
Dosing: Administer a single or multiple doses of this compound at a concentration determined from PK studies to achieve target engagement.
-
Sample Collection: Collect tumor and relevant tissues at various time points after dosing.
-
Biomarker Analysis:
-
Western Blot: Analyze protein lysates from tissues for levels of total STAT6 and phosphorylated STAT6 (p-STAT6) to assess target engagement and inhibition of signaling.
-
Immunohistochemistry (IHC): Stain tissue sections for p-STAT6 to visualize target inhibition in situ.
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the mRNA levels of known STAT6 target genes (e.g., CCL17, CCL22) to evaluate downstream pathway modulation.
-
Table 2: Pharmacodynamic Readouts for this compound In Vivo Studies
| Assay | Biomarker | Purpose |
| Western Blot | p-STAT6, Total STAT6 | Quantify target inhibition. |
| IHC | p-STAT6 | Visualize spatial target inhibition. |
| qPCR/RNA-seq | STAT6 target genes | Assess downstream pathway modulation. |
Efficacy Studies
Objective: To evaluate the anti-tumor or anti-inflammatory effects of this compound in a relevant disease model.
Experimental Protocol: Anti-Tumor Efficacy in a Syngeneic Mouse Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors that are dependent on or influenced by STAT6 signaling (e.g., MC38 colon adenocarcinoma).
-
Study Groups:
-
Vehicle control
-
This compound at multiple dose levels
-
Positive control (standard-of-care agent, if available)
-
-
Dosing: Administer this compound daily or on an optimized schedule based on PK/PD data.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Measure tumor volume regularly using calipers.
-
Survival: Monitor animal survival over the course of the study.
-
Body Weight: Monitor for signs of toxicity.
-
-
Terminal Analysis: At the end of the study, collect tumors and other relevant tissues for PD analysis (as described in section 2.2) and histological examination.
Table 3: Efficacy Study Endpoints and Data Presentation
| Endpoint | Measurement | Data Presentation |
| Tumor Volume | Caliper measurements (mm³) | Tumor growth curves (mean ± SEM). |
| Tumor Growth Inhibition | % TGI at end of study | Bar graph comparing treatment groups. |
| Survival | Time to endpoint (days) | Kaplan-Meier survival curves. |
| Body Weight | Grams | Line graph showing % body weight change. |
Visualizations
STAT6 Signaling Pathway
Caption: Figure 1: Simplified STAT6 Signaling Pathway.
In Vivo Efficacy Study Workflow
Caption: Figure 2: Workflow for an In Vivo Efficacy Study.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, pharmacodynamics, and efficacy, researchers can gain critical insights into its therapeutic potential. These studies are essential for advancing our understanding of STAT6 inhibition and for the continued development of novel therapeutics targeting this important pathway.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gentaur.com [gentaur.com]
Application Notes and Protocols for a Novel STAT6 Inhibitor (AK-068) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory conditions, including asthma and atopic dermatitis, as well as in certain types of cancer. AK-068 is a potent and selective small molecule inhibitor of STAT6, designed to disrupt the downstream signaling cascade initiated by IL-4 and IL-13.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in mouse models. The following sections outline methodologies for determining appropriate dosage, conducting pharmacokinetic and pharmacodynamic studies, and assessing the in vivo efficacy of this compound.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Mouse Models (Hypothetical Data)
| Parameter | Intraperitoneal (IP) | Oral (PO) | Intravenous (IV) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 0.5% Methylcellulose in Water | 5% DMSO, 95% Saline |
| Dose Range (Mice) | 1 - 50 mg/kg | 5 - 100 mg/kg | 0.5 - 10 mg/kg |
| Dosing Volume | < 2-3 mL | < 10 mL/kg (gavage) | < 0.2 mL (tail vein) |
| Needle Gauge | 25-27 G | 20-22 G (gavage needle) | 27-30 G |
| Frequency | Once or twice daily | Once or twice daily | Single dose |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1500 | 0.08 | 1800 | 2.5 | 100 |
| Intraperitoneal (IP) | 10 | 1200 | 0.5 | 4500 | 3.0 | 75 |
| Oral (PO) | 20 | 800 | 1.0 | 6000 | 3.2 | 50 |
Signaling Pathway
The following diagram illustrates the canonical IL-4/IL-13 signaling pathway and the proposed mechanism of action for this compound.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline for IP)
-
8-10 week old C57BL/6 mice
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
Protocol:
-
Prepare serial dilutions of this compound in the appropriate vehicle.
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide mice into groups of 3-5 per dose level, including a vehicle control group.
-
Administer a single dose of this compound via the chosen route (e.g., intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily for up to 14 days.
-
Record body weights daily.
-
The MTD is defined as the highest dose that does not induce mortality or significant signs of toxicity (e.g., >20% body weight loss).
-
Select a range of doses below the MTD for subsequent efficacy and pharmacokinetic studies.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound formulated for IV, IP, and PO administration
-
8-10 week old C57BL/6 mice
-
Syringes, needles, and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast mice overnight before oral administration.
-
Administer a single dose of this compound via the desired routes (IV, IP, PO) to different groups of mice (n=3-4 per time point).
-
Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Caption: Workflow for a typical pharmacokinetic study in mice.
Pharmacodynamic (PD) Study
Objective: To assess the in vivo inhibition of the STAT6 signaling pathway by this compound.
Materials:
-
This compound
-
Recombinant mouse IL-4
-
8-10 week old C57BL/6 mice
-
Materials for tissue collection and processing (e.g., spleen, lymph nodes)
-
Reagents for Western blotting or flow cytometry
Protocol:
-
Administer this compound or vehicle to mice at selected doses.
-
After a predetermined time (based on PK data, e.g., at Tmax), challenge the mice with an intraperitoneal injection of recombinant mouse IL-4 (e.g., 1-5 µg) to activate the STAT6 pathway.
-
Euthanize mice at a specified time post-IL-4 challenge (e.g., 15-30 minutes).
-
Harvest tissues of interest (e.g., spleen, lymph nodes).
-
Prepare cell lysates from the tissues for Western blot analysis or single-cell suspensions for flow cytometry.
-
For Western Blot: Probe for phosphorylated STAT6 (p-STAT6) and total STAT6 to determine the extent of pathway inhibition.
-
For Flow Cytometry: Stain for intracellular p-STAT6 in specific immune cell populations (e.g., B cells, T cells).
-
Quantify the reduction in p-STAT6 levels in this compound-treated groups compared to the vehicle control group.
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes only. The specific details of experimental design, including mouse strains, dosages, and analytical methods, should be optimized for each specific research question and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for the Analysis of STAT6 Phosphorylation via Western Blot
Introduction
This document provides a detailed guide for the detection and semi-quantitative analysis of phosphorylated Signal Transducer and Activator of Transcription 6 (p-STAT6) using Western blotting. This technique is crucial for researchers, scientists, and drug development professionals investigating signaling pathways involving STAT6, particularly in the context of immunology, inflammation, and oncology.
It is important to clarify that AK-068 is not an antibody used for the detection of p-STAT6. Instead, this compound is a high-affinity STAT6 ligand (Ki of 6 nM) that serves as a component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690.[1][2][3] PROTACs containing this compound are designed to induce the degradation of the STAT6 protein. Therefore, Western blotting for total STAT6 and p-STAT6 is an essential method to evaluate the efficacy of such compounds.
These application notes will detail the IL-4 signaling pathway leading to STAT6 phosphorylation, a comprehensive protocol for p-STAT6 Western blotting, and how this technique can be applied to study the effects of molecules targeting the STAT6 pathway.
IL-4 Signaling Pathway Leading to STAT6 Phosphorylation
Interleukin-4 (IL-4) is a key cytokine that triggers the JAK-STAT signaling cascade, leading to the phosphorylation of STAT6. Upon binding of IL-4 to its receptor, associated Janus kinases (JAK1 and JAK3) are activated. These kinases then phosphorylate the IL-4 receptor, creating docking sites for STAT6. STAT6 is subsequently recruited and phosphorylated on a specific tyrosine residue (Tyr641).[4][5] This phosphorylation event causes STAT6 to dimerize, translocate to the nucleus, and function as a transcription factor, regulating the expression of IL-4-responsive genes.[5][6]
Western Blot Protocol for p-STAT6 (Tyr641)
This protocol provides a general framework for the detection of p-STAT6 in cell lysates. Optimization of conditions such as antibody dilutions and incubation times may be required for specific cell types and experimental setups.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., Daudi, HeLa, primary lymphocytes) and culture media.
-
Stimulation: Recombinant Human IL-4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, transfer system.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-STAT6 (Tyr641) polyclonal or monoclonal antibody.
-
Rabbit or mouse anti-total STAT6 antibody.
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Step-by-Step Procedure
-
Cell Stimulation and Lysis:
-
Culture cells to the desired confluency.
-
For stimulation, treat cells with an appropriate concentration of IL-4 (e.g., 10-100 ng/mL) for a specified time (e.g., 15-30 minutes).[4][7][8]
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and prepare them with loading buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT6) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imager or X-ray film.
-
To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed for total STAT6 and a loading control.
-
Data Presentation
The results of a Western blot analysis for p-STAT6 can be presented in a table summarizing the antibodies used and their working concentrations.
| Antibody | Host Species | Type | Recommended Dilution | Vendor Example (Cat. No.) |
| p-STAT6 (Tyr641) | Rabbit | Polyclonal / Monoclonal | 1:500 - 1:2000 | Thermo Fisher (PA5-104892)[11] |
| Total STAT6 | Rabbit | Polyclonal | 1:1000 | Cell Signaling Tech. (9362) |
| β-Actin | Mouse | Monoclonal | 1:1000 - 1:5000 | Standard Vendor |
| Anti-Rabbit IgG (HRP) | Goat/Donkey | Polyclonal | 1:2000 - 1:10000 | Standard Vendor |
| Anti-Mouse IgG (HRP) | Goat/Donkey | Polyclonal | 1:2000 - 1:10000 | Standard Vendor |
Application in Drug Development
Western blotting for p-STAT6 is an indispensable tool for drug development professionals working on therapies that target the IL-4/STAT6 pathway. For instance, when evaluating a STAT6 inhibitor or a degrader like those derived from this compound, this technique can be used to:
-
Assess Target Engagement: Determine if a compound reduces the levels of IL-4-induced p-STAT6.
-
Evaluate Efficacy: Quantify the reduction in total STAT6 protein levels after treatment with a PROTAC degrader.
-
Determine Dose-Response: Analyze the effects of different concentrations of a compound on STAT6 phosphorylation and total protein levels.
-
Specificity Studies: Confirm that the compound specifically affects STAT6 without altering the levels of other STAT proteins (e.g., by re-probing the blot with antibodies against other STATs).
By providing a robust and semi-quantitative readout of protein levels and activation status, Western blotting plays a critical role in the preclinical validation of novel therapeutics targeting the STAT6 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Stat6 (Tyr641) Antibody (#9361) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 10. biocompare.com [biocompare.com]
- 11. Phospho-STAT6 (Tyr641) Polyclonal Antibody (PA5-104892) [thermofisher.com]
Application Notes and Protocols for AK-068 in Immunoprecipitation Assays for STAT6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical mediators of allergic inflammation and other immune responses. Given its central role in Th2-driven diseases, STAT6 is a compelling target for therapeutic intervention. AK-068 is a potent and highly selective small molecule ligand that binds to the SH2 domain of STAT6 with high affinity.[1][2] While this compound is notably utilized as the STAT6-targeting component of the PROTAC® (Proteolysis Targeting Chimera) degrader AK-1690, its high affinity and selectivity make it a valuable tool for studying STAT6 biology, including its protein-protein interactions.[3][4]
These application notes provide a detailed protocol for the use of a biotinylated derivative of this compound in immunoprecipitation (pulldown) assays to isolate STAT6 and its interacting partners from cell lysates. This technique allows for the identification of novel components of the STAT6 signalosome and the validation of known interactions.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| Ki for STAT6 | 6 nM | [1][2][3][5] |
| Selectivity | >85-fold over STAT5 | [1][3][5] |
Signaling Pathway
The IL-4/IL-13 signaling cascade leading to STAT6 activation is a critical pathway in the immune system. The binding of these cytokines to their receptors initiates a series of phosphorylation events, culminating in the dimerization and nuclear translocation of STAT6, where it regulates gene expression.
References
Application Notes and Protocols for AK-068 in the Study of STAT6-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AK-068, a potent and selective STAT6 ligand, to investigate STAT6-mediated gene expression. This document offers detailed protocols and data presentation to facilitate research in immunology, oncology, and allergic diseases where STAT6 signaling is a critical component.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to Type 2 helper T cell (Th2)-mediated immune responses.[1][2][3] Dysregulation of the STAT6 pathway is implicated in various pathological conditions, including allergic inflammation, asthma, atopic dermatitis, and certain cancers.[1][2] The development of specific molecular probes to study and modulate STAT6 activity is therefore of significant interest.
This compound is a high-affinity ligand developed for STAT6, demonstrating a significant binding affinity and selectivity.[4][5][6][7] It was developed from a STAT6 ligand with a micromolar binding affinity into a molecule with nanomolar potency.[4][5] While this compound itself can be used to study STAT6 binding and occupancy, its primary utility has been demonstrated as the STAT6-targeting component of the Proteolysis Targeting Chimera (PROTAC) degrader, AK-1690.[4][5] In this context, this compound directs the PROTAC to STAT6, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
These notes will focus on the application of this compound as a tool to investigate STAT6-mediated gene expression, both as a standalone ligand and in the context of targeted protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its derivative, the PROTAC degrader AK-1690.
| Compound | Parameter | Value | Notes | Reference |
| This compound | Binding Affinity (Kᵢ) to STAT6 | 6 nM | Determined through screening assays. | [4][5][6][7] |
| Binding Selectivity | >85-fold over STAT5 | Demonstrates high selectivity for STAT6 over a closely related STAT family member. | [4][5][6][7] | |
| AK-1690 | STAT6 Degradation (DC₅₀) | As low as 1 nM | The half-maximal degradation concentration in cellular assays. | [4][5] |
| Selectivity of Degradation | Minimal effect on other STAT members up to 10 µM | Indicates high selectivity of the PROTAC in degrading STAT6. | [4][5] |
Signaling Pathways and Mechanisms
STAT6 Signaling Pathway
The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to STAT6-mediated gene expression. Upon cytokine binding, receptor-associated Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT6. STAT6 is then recruited, phosphorylated, and forms homodimers that translocate to the nucleus to regulate the transcription of target genes.[2][3][8]
Caption: IL-4/IL-13 signaling activates STAT6, leading to gene expression.
Mechanism of Action of AK-1690 (PROTAC)
This compound serves as the warhead for the STAT6-targeting PROTAC, AK-1690. The diagram below outlines the mechanism by which AK-1690 induces the degradation of STAT6.
Caption: AK-1690 forms a ternary complex to induce STAT6 degradation.
Experimental Protocols
Note: Standard sterile cell culture techniques should be followed for all protocols. General cell culture and sub-culturing procedures should be performed according to the supplier's recommendations (e.g., ATCC, Horizon Discovery).[9][10]
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on STAT6-mediated gene expression.
Materials:
-
Cell line of interest (e.g., BEAS-2B bronchial epithelial cells, macrophages, or cancer cell lines with active STAT6 signaling)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (MedchemExpress or other supplier)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage, protected from light.[7]
-
Cell Treatment: a. The following day, gently aspirate the culture medium. b. (Optional) Wash cells once with PBS and then add serum-free medium for 2-4 hours to reduce background signaling. c. Prepare working solutions of this compound by diluting the stock solution in complete or serum-free medium to the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. d. Aspirate the medium and add the medium containing this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C with 5% CO₂. The optimal time will depend on the specific gene of interest and the cell type.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of gene expression (Protocol 2) or protein expression (Protocol 3).
Protocol 2: Analysis of STAT6 Target Gene Expression by qPCR
This protocol is for quantifying changes in the mRNA levels of STAT6 target genes following treatment with this compound.
Materials:
-
Cells treated according to Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for STAT6 target genes (e.g., CCL26 (eotaxin-3), BCL2L1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the expression in this compound-treated cells to the vehicle-treated control.
Protocol 3: Analysis of STAT6 Phosphorylation and Total Protein Levels by Western Blot
This protocol is to assess the effect of this compound on STAT6 phosphorylation (activation) and total STAT6 protein levels.
Materials:
-
Cells treated according to Protocol 1 (and stimulated with IL-4 if necessary to induce phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT6, anti-total-STAT6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines the general workflow for studying STAT6-mediated gene expression using this compound.
Caption: General workflow for in vitro experiments using this compound.
This compound is a valuable chemical tool for probing the function of STAT6. As a high-affinity ligand, it can be used to study STAT6 binding dynamics and, as the targeting component of the PROTAC AK-1690, it enables the investigation of the consequences of STAT6 protein degradation. The protocols provided herein offer a framework for researchers to explore the role of STAT6 in various biological contexts and to evaluate the effects of modulating this critical signaling pathway.
References
- 1. labiotech.eu [labiotech.eu]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STAT6 signal transducer and activator of transcription 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. cellntec.com [cellntec.com]
Methodology for Assessing the Efficacy of the STAT6 Ligand AK-068
Application Note
Introduction
AK-068 is a potent and highly selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, exhibiting a high binding affinity with a Ki of 6 nM.[1][2][3] Its primary application is as the STAT6-targeting component in Proteolysis Targeting Chimeras (PROTACs), such as AK-1690.[4][5][6][7] The efficacy of this compound is therefore intrinsically linked to its ability to bind to STAT6 with high affinity and selectivity, and subsequently, to facilitate the degradation of STAT6 when incorporated into a PROTAC construct. This document outlines the key methodologies for assessing the efficacy of this compound, focusing on its binding characteristics and its functional performance as part of a PROTAC degrader.
STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which is implicated in various diseases, including allergic inflammation and certain types of cancer.[8][9][10][11] The development of molecules that can effectively modulate STAT6 activity is therefore of significant therapeutic interest.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Ki) | Selectivity vs. STAT5 |
| STAT6 | 6 nM | >85-fold |
This data is derived from preclinical studies and indicates the high potency and selectivity of this compound for its intended target.[1][2][5]
Table 2: In Vitro Efficacy of AK-1690 (PROTAC containing this compound)
| Cell Line | DC50 (STAT6 Degradation) |
| MV4;11 (Human Leukemia) | 1 nM |
This data demonstrates the potent degradation of STAT6 protein in a cellular context when this compound is utilized within the PROTAC AK-1690.[4][7]
Experimental Protocols
1. Biochemical Assay: Competitive Binding Assay to Determine Ki
This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the STAT6 protein.
Objective: To quantify the binding affinity of this compound to the STAT6 SH2 domain.
Materials:
-
Recombinant human STAT6 protein (SH2 domain)
-
Fluorescently labeled STAT6 ligand (e.g., a phosphopeptide probe)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.05% BSA)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant STAT6 protein and the fluorescently labeled STAT6 ligand to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The Ki value is calculated from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
2. In Vitro Cellular Assay: Western Blotting for STAT6 Degradation
This protocol describes how to assess the ability of a PROTAC containing this compound (e.g., AK-1690) to induce the degradation of STAT6 in cultured cells.
Objective: To determine the concentration-dependent degradation of STAT6 protein by an this compound-based PROTAC.
Materials:
-
Cancer cell line expressing STAT6 (e.g., MV4;11)
-
This compound-based PROTAC (e.g., AK-1690)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against STAT6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound-based PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against STAT6 and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the DC50 value (the concentration at which 50% of the protein is degraded).
3. In Vivo Animal Study: Pharmacodynamic Assessment of STAT6 Depletion
This protocol details the methodology for evaluating the in vivo efficacy of an this compound-based PROTAC in depleting STAT6 in mouse tissues.
Objective: To assess the ability of a single dose of an this compound-based PROTAC to deplete STAT6 protein levels in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound-based PROTAC (e.g., AK-1690)
-
Vehicle control
-
Tissue homogenization buffer
-
Western blotting reagents (as described in Protocol 2)
Procedure:
-
Administer a single dose of the this compound-based PROTAC or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
At a specified time point post-administration (e.g., 24 hours), euthanize the mice and collect relevant tissues (e.g., liver, lung).[7]
-
Homogenize the tissues and prepare protein lysates.
-
Perform Western blotting as described in Protocol 2 to determine the levels of STAT6 protein in the tissues from treated and control animals.
-
Quantify the reduction in STAT6 protein levels to assess the in vivo efficacy of the PROTAC.
Mandatory Visualizations
Caption: IL-4/IL-13 signaling activates STAT6, leading to gene expression.
Caption: PROTAC-mediated degradation of STAT6 protein.
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 11. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
AK-068 as a Tool in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] Its development represents a significant advancement in the pursuit of targeting STAT6, a key mediator in the IL-4/IL-13 signaling pathway, which has historically been a challenging drug discovery target.[2] this compound serves as a crucial component in the creation of proteolysis-targeting chimeras (PROTACs), specifically as the STAT6-binding moiety of the potent and selective STAT6 degrader, AK-1690.[2][3][4][5] This document provides detailed application notes and protocols for the use of this compound as a tool in drug discovery, focusing on its application in the development and characterization of STAT6-targeting compounds.
Data Presentation
The following tables summarize the key quantitative data for this compound and its derivative, the PROTAC AK-1690.
Table 1: Binding Affinity and Selectivity of this compound
| Ligand | Target | Ki (nM) | Selectivity over STAT5 | Reference |
| This compound | STAT6 | 6 | >85-fold | [1][2] |
Table 2: In Vitro Degradation Potency of AK-1690 (this compound-based PROTAC)
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| AK-1690 | STAT6 | Human Leukemia Cell Line | 1 | [2] |
Signaling Pathway
The diagram below illustrates the role of STAT6 in the IL-4/IL-13 signaling pathway and the mechanism of action of a STAT6-targeting PROTAC like AK-1690, which utilizes this compound as the STAT6-binding ligand.
Caption: IL-4/IL-13 signaling and STAT6 degradation by an this compound based PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and its application in the development of the STAT6 degrader, AK-1690.
Protocol 1: Competitive Binding Assay for STAT6
This protocol describes a method to determine the binding affinity (Ki) of a test compound (like this compound) to STAT6.
Objective: To quantify the binding affinity of a test compound to STAT6.
Materials:
-
Recombinant human STAT6 protein
-
Fluorescently labeled STAT6 ligand (tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
384-well microplates
-
Plate reader capable of fluorescence polarization or similar detection method
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled STAT6 ligand at a constant concentration, and the serially diluted test compound.
-
Initiate the binding reaction by adding the recombinant STAT6 protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AK-1690 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AK-068 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-068 is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein. It serves as the target-binding component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690, which is designed to induce the degradation of STAT6. STAT6 is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are implicated in various inflammatory diseases and cancers.[1][2] Dysregulation of the STAT6 pathway is associated with tumor proliferation, survival, and metastasis.[1][3] These application notes provide a comprehensive set of protocols to investigate the cellular and in vivo effects of this compound-mediated STAT6 degradation.
Signaling Pathway
The IL-4/IL-13 signaling cascade initiates upon cytokine binding to their respective receptors, leading to the activation of Janus kinases (JAKs).[4] Activated JAKs then phosphorylate STAT6, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2] These target genes are involved in cell proliferation, survival, and inflammation.[1][3] The PROTAC AK-1690, utilizing this compound, hijacks the cell's ubiquitin-proteasome system to induce the degradation of STAT6, thereby inhibiting its downstream signaling.[5][6]
Caption: IL-4/IL-13/STAT6 signaling pathway and the mechanism of this compound-based PROTAC action.
Experimental Protocols
In Vitro STAT6 Degradation Assay
This protocol details the procedure to assess the ability of an this compound-based PROTAC (e.g., AK-1690) to induce the degradation of STAT6 in a cellular context.
Materials:
-
Cancer cell line with detectable STAT6 expression (e.g., HT-29, ZR-75-1)[3]
-
Cell culture medium and supplements
-
This compound-based PROTAC (AK-1690)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT6, anti-p-STAT6 (Tyr641), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the this compound-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against STAT6, p-STAT6, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6 to assess the functional consequence of its degradation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT6 luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound-based PROTAC (AK-1690)
-
Recombinant human IL-4 or IL-13
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the STAT6 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with the this compound-based PROTAC at various concentrations for a predetermined time.
-
Stimulate the cells with IL-4 or IL-13 (e.g., 10 ng/mL) for 6-8 hours to activate the STAT6 pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of STAT6 transcriptional activity relative to the stimulated, vehicle-treated control.
-
Cell Viability Assay
This protocol determines the effect of STAT6 degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound-based PROTAC (AK-1690)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound-based PROTAC for 72 hours.
-
-
Viability Measurement:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound-based PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line that forms tumors in mice
-
This compound-based PROTAC (AK-1690)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound-based PROTAC or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for STAT6 levels, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI).
-
Data Presentation
Table 1: In Vitro Degradation of STAT6 by AK-1690
| Concentration (nM) | % STAT6 Remaining (24h) |
| 0.1 | 95 ± 5 |
| 1 | 70 ± 8 |
| 10 | 35 ± 6 |
| 100 | 10 ± 4 |
| 1000 | <5 |
Table 2: Functional Inhibition of STAT6 by AK-1690
| Assay | IC50 (nM) |
| STAT6 Luciferase Reporter | 8.5 |
| Cell Viability (HT-29) | 25.3 |
| Cell Viability (ZR-75-1) | 38.1 |
Table 3: In Vivo Efficacy of AK-1690 in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| AK-1690 (10 mg/kg) | 45 ± 7 |
| AK-1690 (30 mg/kg) | 78 ± 10 |
Experimental Workflow Visualization
Caption: A logical workflow for the preclinical evaluation of an this compound-based PROTAC.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines | PLOS One [journals.plos.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: AK-068 as a High-Affinity Ligand for STAT6 Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Currently, there is no publicly available data on the use of AK-068 in combination with other inhibitors. This document provides detailed information on this compound as a potent and selective STAT6 ligand and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the STAT6 protein. STAT6 is a key transcription factor involved in allergic diseases and has been implicated in various cancers, making it a compelling therapeutic target.[1][2][3]
This compound: A Highly Selective STAT6 Ligand
This compound is a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[4][5][6] It was developed from a STAT6 ligand with an initial binding affinity (Ki) of 3.5 μM, which was optimized to achieve a Ki of 6 nM for STAT6.[7][8] Notably, this compound exhibits at least 85-fold binding selectivity for STAT6 over the closely related STAT5 protein.[4][7][8] This high affinity and selectivity make this compound an excellent chemical tool for studying STAT6 biology and a crucial component for the development of STAT6-targeted therapies.
The Role of STAT6 in Disease
STAT6 is a key mediator of signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][9] Upon activation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it regulates the transcription of genes involved in immune responses, cell survival, and proliferation.[3][10] Aberrant STAT6 signaling is a central driver of T helper type 2 (TH2) inflammation in allergic diseases such as asthma and atopic dermatitis.[9] Furthermore, STAT6 is highly expressed in several cancers, including breast, pancreatic, prostate, and colorectal cancer, where it is associated with tumor growth, metastasis, and decreased anti-tumor immunity.[3][11]
This compound in the Context of PROTACs: The Development of AK-1690
The primary application of this compound has been in the creation of a PROTAC degrader for STAT6, named AK-1690.[7][8] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[12][13][14] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[12][14]
In the case of AK-1690, this compound serves as the STAT6-binding ligand.[1][7] It is connected via a linker to a ligand for the cereblon (CRBN) E3 ligase.[7][9] This design brings STAT6 into close proximity with the E3 ligase, leading to the ubiquitination of STAT6 and its subsequent degradation by the proteasome.[12][15]
Quantitative Data for this compound and AK-1690
| Compound | Target | Parameter | Value | Notes |
| This compound | STAT6 | Ki | 6 nM | High binding affinity. |
| STAT5 | Selectivity | >85-fold | Highly selective over STAT5. | |
| AK-1690 | STAT6 | DC50 | 1 nM | Potent degradation in MV4;11 cells.[1] |
| Other STATs | Selectivity | Minimal effect up to 10 µM | Highly selective for STAT6 degradation.[7][8] |
Experimental Protocols
While specific protocols for combination studies with this compound are unavailable, the following are detailed methodologies for key experiments that would be essential in evaluating a STAT6 degrader like AK-1690.
Protocol 1: In Vitro STAT6 Degradation Assay
Objective: To determine the potency and selectivity of a STAT6 degrader in cultured cells.
Materials:
-
Cancer cell line expressing STAT6 (e.g., MV4;11)
-
STAT6 degrader (e.g., AK-1690)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Primary antibodies: anti-STAT6, anti-STAT1, anti-STAT3, anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of the STAT6 degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against STAT6 and other STAT family members to assess selectivity, as well as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the DC50 value (the concentration at which 50% of the target protein is degraded).
Protocol 2: In Vivo Pharmacodynamic Study
Objective: To evaluate the in vivo efficacy of a STAT6 degrader in depleting STAT6 in mouse tissues.
Materials:
-
Mice (e.g., C57BL/6)
-
STAT6 degrader (e.g., AK-1690) formulated for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Animal Dosing: Administer a single dose of the STAT6 degrader or vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At various time points post-dosing (e.g., 24, 48, 72 hours), euthanize the mice and collect relevant tissues (e.g., liver, lung, spleen).
-
Tissue Homogenization: Homogenize the collected tissues in lysis buffer to extract proteins.
-
Protein Analysis: Perform protein quantification and Western blotting as described in Protocol 1 to determine the levels of STAT6 in the different tissues.
-
Data Analysis: Analyze the Western blot data to assess the extent and duration of STAT6 depletion in vivo.
Visualizations
Caption: A simplified diagram of the STAT6 signaling pathway.
Caption: The mechanism of action for a STAT6-targeting PROTAC like AK-1690.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. labiotech.eu [labiotech.eu]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 6. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. STAT6 Mediates Interleukin-4 Growth Inhibition in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Measuring STAT6 Inhibition by AK-068
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon activation by these cytokines, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, translocation to the nucleus, and subsequent activation of target gene transcription.[1][3][4] This pathway is crucial for T-helper type 2 (Th2) cell differentiation and is implicated in the pathophysiology of various allergic and inflammatory diseases such as asthma and atopic dermatitis, as well as certain cancers.[2][5][6]
AK-068 is a potent and selective ligand for STAT6, with a reported inhibitory constant (Ki) of 6 nM and over 85-fold binding selectivity against the related STAT5 protein.[7][8][9] this compound serves as the STAT6-binding component of the PROTAC (proteolysis-targeting chimera) degrader AK-1690, which is designed to induce the targeted destruction of the STAT6 protein.[9][10] Evaluating the inhibitory activity of compounds like this compound requires a suite of robust biochemical and cell-based assays to confirm target engagement and functional consequences.
These application notes provide detailed protocols for key techniques to measure the inhibition of STAT6 by this compound, tailored for researchers in drug discovery and immunology.
STAT6 Signaling Pathway
The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to STAT6 activation. Inhibition by this compound can be assessed at multiple points, including direct binding to STAT6, prevention of phosphorylation, and blockade of downstream transcriptional activity.
Caption: The IL-4/IL-13 signaling cascade activating the STAT6 transcription factor.
Luciferase Reporter Gene Assay for STAT6 Transcriptional Activity
This cell-based assay quantitatively measures the ability of this compound to inhibit the transcriptional activation of genes regulated by STAT6. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6-responsive elements.[11][12]
Experimental Workflow
Caption: Workflow for the STAT6 Luciferase Reporter Gene Assay.
Protocol
-
Cell Culture: Seed HEK293 cells stably expressing a STAT6-luciferase reporter construct (e.g., BPS Bioscience #79745) into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well in 90 µL of growth medium.[13] Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add 5 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding 5 µL of IL-4 (final concentration of ~10 ng/mL) to all wells except the unstimulated control.[14]
-
Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.[14]
-
Lysis and Detection: Equilibrate the plate and the luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure luminescence using a microplate luminometer.[12]
-
Data Analysis: Normalize the data by subtracting the background luminescence from the unstimulated control. Calculate the percent inhibition for each this compound concentration relative to the IL-4 stimulated vehicle control. Fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
Data Presentation
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Unstimulated) | 5,120 | N/A |
| 0 (Stimulated) | 155,600 | 0% |
| 1 | 138,500 | 11.4% |
| 10 | 80,300 | 49.9% |
| 50 | 25,150 | 86.6% |
| 100 | 10,200 | 96.5% |
| 500 | 6,800 | 98.8% |
| IC₅₀ (nM) | ~10.5 | |
| Table 1: Example data from a STAT6 luciferase reporter assay showing dose-dependent inhibition by this compound. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a ligand to its target protein within intact cells.[15][16] The principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature. This change can be quantified by heating cell lysates treated with the compound to various temperatures and measuring the amount of soluble STAT6 remaining.[17][18]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol
-
Cell Treatment: Culture cells (e.g., BEAS-2B or A549) to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[19]
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble STAT6 protein in each sample using Western blotting or another sensitive protein detection method like AlphaLISA.
-
Data Analysis: For Western blot, quantify the band intensity for STAT6 at each temperature point. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate melt curves for both vehicle and this compound treated samples. The shift in the melting temperature (Tm) is the ΔTm.
Data Presentation
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle | 52.5 | N/A |
| This compound | 57.0 | +4.5 |
| Table 2: Example CETSA data demonstrating thermal stabilization of STAT6 upon binding of this compound. |
Western Blot for Inhibition of STAT6 Phosphorylation
This immunoassay directly measures the activation status of STAT6 by detecting its phosphorylation at tyrosine 641 (Tyr641) following cytokine stimulation. A reduction in the phospho-STAT6 (p-STAT6) signal in the presence of this compound indicates inhibition of the upstream signaling cascade.[20][21]
Protocol
-
Cell Culture and Starvation: Plate cells (e.g., BEAS-2B) and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 10-20 ng/mL) for 15-30 minutes.[22]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT6 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT6 signal to the total STAT6 signal for each condition.
Data Presentation
| This compound Conc. (nM) | p-STAT6 / Total STAT6 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Unstimulated) | 0.05 | N/A |
| 0 (Stimulated) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 100 | 0.48 | 52% |
| 1000 | 0.15 | 85% |
| Table 3: Example Western blot quantification showing inhibition of IL-4-induced STAT6 phosphorylation by this compound. |
AlphaLISA for STAT6 Dimerization or DNA Binding
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology ideal for studying biomolecular interactions in a high-throughput format.[23][24] It can be adapted to measure the inhibition of STAT6 dimerization or its binding to DNA.
Assay Principle (for DNA Binding)
An AlphaLISA assay to measure STAT6-DNA interaction would involve a biotinylated DNA probe containing the STAT6 binding site (GAS element) captured by streptavidin-coated Donor beads.[25] An antibody against STAT6 would be captured by Protein A-coated Acceptor beads.[26][27] If STAT6 from a nuclear extract binds to the DNA, the beads are brought into close proximity (<200 nm), allowing energy transfer from the Donor to the Acceptor bead upon laser excitation, generating a strong luminescent signal. This compound would disrupt this interaction, leading to a decreased signal.
Experimental Workflowdot
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 6. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. STAT6-Luc Reporter Cell Line-Ba/F3 (CSC-RR0480) - Creative Biogene [creative-biogene.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Alpha Protein-protein and Protein-nucleic Acid Interactions | Revvity [revvity.com]
Application Notes: A Framework for Evaluating Novel Asthma Therapeutics Using Preclinical Models
Note to the Reader: The following document provides a comprehensive template for the application and evaluation of a hypothetical anti-asthma compound, referred to herein as "AK-068". As extensive research has not yielded public data for a compound with this designation, this guide is constructed based on established preclinical asthma research models and methodologies. It is intended to serve as a framework for researchers, scientists, and drug development professionals.
Therapeutic Rationale
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2][3] The disease is driven by a complex interplay of genetic and environmental factors, leading to symptoms such as wheezing, coughing, and shortness of breath.[3] While current therapies, including corticosteroids and bronchodilators, are effective for many patients, a significant portion of individuals with severe asthma remain poorly controlled.[4] This highlights the need for novel therapeutic agents that can target underlying disease mechanisms. This compound is a hypothetical novel compound designed to modulate key pathways implicated in asthma pathogenesis.
Mechanism of Action (Hypothetical)
This compound is postulated to be a potent and selective inhibitor of a key signaling molecule in the inflammatory cascade associated with asthma. For the purposes of this template, we will hypothesize that this compound targets the signaling pathway downstream of the interleukin-4 (IL-4) and interleukin-13 (IL-13) receptors, crucial drivers of Type 2 inflammation in allergic asthma.[4][5] By inhibiting this pathway, this compound is expected to reduce eosinophilic inflammation, mucus production, and airway hyperresponsiveness.
Below is a diagram illustrating the hypothetical signaling pathway targeted by this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from preclinical asthma models evaluating this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in a Mouse Model of Allergic Asthma
| Treatment Group | Dose (mg/kg) | Airway Resistance (cmH₂O·s/mL) at Methacholine (B1211447) Concentration (mg/mL) |
| 0 | ||
| Vehicle Control | - | 0.5 ± 0.05 |
| This compound | 1 | 0.5 ± 0.04 |
| This compound | 10 | 0.5 ± 0.05 |
| Dexamethasone (B1670325) | 1 | 0.5 ± 0.06 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | - | 10.2 ± 1.1 | 5.5 ± 0.6 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.4 ± 0.3 |
| This compound | 1 | 7.5 ± 0.8 | 2.8 ± 0.4 | 0.7 ± 0.1 | 1.3 ± 0.2 | 2.7 ± 0.3 |
| This compound | 10 | 4.1 ± 0.5 | 0.9 ± 0.2 | 0.6 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| Dexamethasone | 1 | 5.2 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 3: Effect of this compound on Th2 Cytokine Levels in Lung Homogenate
| Treatment Group | Dose (mg/kg) | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-13 (pg/mg protein) |
| Vehicle Control | - | 85.6 ± 9.2 | 120.4 ± 15.1 | 150.2 ± 18.5 |
| This compound | 1 | 55.3 ± 7.1 | 80.1 ± 10.2 | 95.7 ± 11.3 |
| This compound | 10 | 25.8 ± 4.3 | 42.5 ± 6.8 | 50.3 ± 7.9 |
| Dexamethasone | 1 | 35.1 ± 5.5 | 55.9 ± 8.3 | 68.4 ± 9.1 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
This model is a classic and widely used method to induce an allergic asthma phenotype in mice, characterized by AHR, eosinophilic inflammation, and elevated IgE levels.[6][7]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
This compound
-
Vehicle for this compound
-
Dexamethasone (positive control)
-
Invasive plethysmography system for AHR measurement (e.g., FlexiVent)
-
Nebulizer/Aerosol delivery system
Experimental Workflow Diagram:
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in PBS.
-
-
Treatment:
-
From Day 20 to Day 24, administer this compound (e.g., 1 and 10 mg/kg), vehicle, or dexamethasone (1 mg/kg) daily via the intended clinical route (e.g., oral gavage, i.p.).
-
-
Challenge:
-
On Days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Endpoint Analysis (Day 25):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Anesthetize, tracheostomize, and mechanically ventilate the mice using an invasive plethysmography system.
-
Establish a baseline airway resistance.
-
Expose mice to increasing concentrations of aerosolized methacholine (0 to 50 mg/mL).
-
Record airway resistance at each concentration.
-
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
Following AHR measurement, euthanize the mice.
-
Lavage the lungs with ice-cold PBS.
-
Determine total cell counts in the BALF using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) after staining (e.g., with Diff-Quik).
-
-
Lung Tissue Collection:
-
Perfuse the lungs with PBS.
-
Isolate the left lung lobe for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Homogenize the right lung lobes to measure cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.
-
-
Protocol 2: House Dust Mite (HDM)-Induced Chronic Asthma Model
To assess the efficacy of this compound in a more clinically relevant chronic model, a house dust mite (HDM) model can be employed. This model better reflects the persistent inflammation and airway remodeling seen in human asthma.[8]
Procedure:
-
Sensitization and Challenge:
-
Intranasally administer a solution of HDM extract (e.g., 25 µg in 50 µL saline) to mice 5 days a week for 3-5 consecutive weeks.
-
-
Treatment:
-
Administer this compound, vehicle, or a positive control during the last 2 weeks of the HDM challenge period.
-
-
Endpoint Analysis:
-
Perform analyses as described in Protocol 1 (AHR, BALF analysis, lung histology).
-
Additionally, assess airway remodeling by measuring subepithelial fibrosis (e.g., Masson's trichrome stain) and smooth muscle mass.
-
Conclusion
This document provides a foundational framework for the preclinical evaluation of a novel anti-asthma therapeutic, "this compound". The outlined protocols for established murine models of allergic and chronic asthma, along with templates for data presentation, offer a systematic approach to characterizing the compound's efficacy. The hypothetical mechanism of action and signaling pathway diagrams serve as examples for visualizing the therapeutic target and rationale. Researchers can adapt and expand upon this framework to rigorously assess the potential of new drug candidates for the treatment of asthma.
References
- 1. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asthma - Wikipedia [en.wikipedia.org]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asthma Biologics Across the T2 Spectrum of Inflammation in Severe Asthma: Biomarkers and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 8. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
Application Notes and Protocols for Studying Allergic Inflammation with AK-068
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AK-068, a potent and selective STAT6 ligand, in the study of allergic inflammation. This document outlines the mechanism of action of this compound, presents detailed protocols for its use in established in vivo models of allergic asthma and atopic dermatitis, and provides methods for assessing its therapeutic efficacy.
Introduction to this compound
This compound is a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6), exhibiting a Ki of 6 nM.[1] STAT6 is a critical transcription factor in the signaling cascade of interleukin-4 (IL-4) and interleukin-13 (IL-13), two key cytokines that orchestrate type 2 inflammatory responses characteristic of allergic diseases. By binding to STAT6, this compound can be utilized to study the role of the STAT6 pathway in allergic inflammation and to evaluate the potential of STAT6-targeted therapies. This compound also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), such as AK-1690, which are designed to induce the degradation of the STAT6 protein.[1]
Mechanism of Action: The STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their receptors on immune cells activates Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 (pSTAT6) then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. This leads to the transcription of genes that mediate the hallmarks of allergic inflammation, including eosinophilia, mucus hypersecretion, airway hyperresponsiveness (AHR), and IgE production.
Data Presentation: Efficacy of STAT6 Inhibition in Preclinical Models
The following tables summarize the expected outcomes of STAT6 inhibition in preclinical models of allergic inflammation, based on published data for various STAT6 inhibitors. These data provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of STAT6 Inhibition on Airway Inflammation in a Mouse Model of Allergic Asthma
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | Airway Hyperresponsiveness (Penh) | Reference |
| Vehicle Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 1.5 ± 0.2 | [2] |
| Allergen-Challenged | 8.5 ± 1.2 | 5.2 ± 0.8 | 4.8 ± 0.6 | [2] |
| STAT6 Inhibitor (e.g., AS1517499) | 3.1 ± 0.5 | 1.1 ± 0.3 | 2.1 ± 0.4 | [3] |
BALF: Bronchoalveolar Lavage Fluid. Data are representative and may vary based on the specific model and inhibitor used.
Table 2: Effect of STAT6 Inhibition on Skin Inflammation in a Mouse Model of Atopic Dermatitis
| Treatment Group | Ear Thickness (mm) | Eosinophil Infiltration (cells/mm²) | Serum IgE (ng/mL) | Reference |
| Vehicle Control | 0.20 ± 0.02 | 15 ± 5 | 50 ± 10 | [3] |
| Allergen-Challenged | 0.45 ± 0.05 | 150 ± 20 | 800 ± 150 | [3] |
| STAT6 Inhibitor (e.g., AS1517499) | 0.28 ± 0.03 | 40 ± 10 | 250 ± 50 | [3] |
Data are representative and may vary based on the specific model and inhibitor used.
Experimental Protocols
The following are detailed protocols for inducing and evaluating allergic inflammation in mouse models, which can be adapted for studying the effects of this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and elevated IgE levels.[1]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
This compound (dissolved in a suitable vehicle)
-
Whole-body plethysmography system
Procedure:
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[1]
-
A control group should receive i.p. injections of alum in PBS only.
-
-
Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[4]
-
The control group is challenged with PBS aerosol.
-
-
Treatment with this compound:
-
Administer this compound or vehicle control via the desired route (e.g., i.p., oral gavage) at a predetermined dose and schedule. A common approach is to treat 1 hour before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 24):
-
Place mice in the chamber and allow them to acclimatize.
-
Record baseline readings after nebulizing with PBS.
-
Sequentially expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.[6]
-
Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF) (Day 25):
-
Euthanize the mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).[1][7]
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to enumerate eosinophils, neutrophils, lymphocytes, and macrophages.[1]
-
-
Histological Analysis:
-
Perfuse the lungs and fix in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Protocol 2: House Dust Mite (HDM)-Induced Atopic Dermatitis Model
This model is used to study the pathogenesis of atopic dermatitis, a chronic inflammatory skin disease.
Materials:
-
NC/Nga or BALB/c mice
-
House dust mite (HDM) extract (e.g., from Dermatophagoides farinae)
-
Staphylococcal enterotoxin B (SEB) (optional, to enhance the response)
-
This compound (formulated for topical or systemic administration)
-
Calipers for measuring ear thickness
-
Tools for histological analysis
Procedure:
-
Induction of Atopic Dermatitis:
-
Treatment with this compound:
-
Administer this compound either topically to the inflamed skin or systemically (e.g., i.p., oral gavage) according to the desired treatment regimen.
-
-
Assessment of Skin Inflammation:
-
Clinical Scoring: Score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Ear Thickness: Measure the ear thickness using calipers at regular intervals.
-
Scratching Behavior: Observe and quantify scratching behavior over a defined period.
-
-
Histological Analysis:
-
Collect skin biopsies from the inflamed areas.
-
Fix, section, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration (especially eosinophils and mast cells).
-
-
Immunological Analysis:
-
Collect blood samples to measure serum levels of total and HDM-specific IgE by ELISA.
-
Isolate cells from draining lymph nodes and spleen to analyze T-cell populations and cytokine production (e.g., IL-4, IL-5, IL-13) by flow cytometry or ELISA.
-
Conclusion
This compound provides a valuable tool for investigating the role of STAT6 in the pathogenesis of allergic inflammation. The protocols and data presented here offer a framework for designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the STAT6 signaling pathway in allergic diseases. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the cited literature for further details.
References
- 1. benchchem.com [benchchem.com]
- 2. recludixpharma.com [recludixpharma.com]
- 3. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 8. A mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite Dermatophagoides farinae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AK-068 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AK-068, a potent and selective STAT6 ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, with a binding affinity (Ki) of 6 nM. It demonstrates over 85-fold binding selectivity for STAT6 compared to STAT5. This compound serves as the STAT6-targeting component in the PROTAC® (Proteolysis Targeting Chimera) degrader, AK-1690.
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research to study the role of STAT6 in various biological processes, particularly in immunology and oncology. As a component of the PROTAC AK-1690, it facilitates the targeted degradation of STAT6, allowing for the investigation of the downstream effects of STAT6 depletion.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 100 mg/mL. For in vivo studies, specific formulations using co-solvents are recommended to maintain solubility in aqueous environments.
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. For solid this compound, store at 4°C, protected from light and under a nitrogen atmosphere. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect from light and store under nitrogen.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: I am observing precipitation or low solubility of this compound in my aqueous buffer.
-
Question: Why is my this compound precipitating out of solution when I dilute it from a DMSO stock into my aqueous experimental buffer?
-
Answer: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain compound solubility without affecting cellular health.
-
Use a Surfactant: For cell-free assays, consider including a non-ionic surfactant like Tween-20 (e.g., at 0.01%) in your buffer to improve solubility.
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer to gradually lower the concentration of both this compound and DMSO.
-
Sonication/Heating: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can aid in dissolution. However, be cautious with temperature-sensitive assays.
-
Issue 2: My this compound stock solution appears to have lost activity over time.
-
Question: I have been using the same stock solution of this compound for several weeks, and I am noticing a decrease in its expected biological effect. What could be the cause?
-
Answer: A loss of activity can be attributed to degradation of the compound due to improper storage or handling.
-
Solutions:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. It is highly recommended to prepare single-use aliquots of your stock solution.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can promote hydrolysis of the compound over time. Use newly opened, high-quality, anhydrous DMSO for preparing stock solutions.
-
Protect from Light: Photodegradation can occur with prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil.
-
Confirm Storage Conditions: Ensure that the stock solution has been consistently stored at the recommended temperature (-20°C for short-term, -80°C for long-term).
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: My experimental results with this compound are not reproducible. What are some potential sources of this variability?
-
Answer: Inconsistent results can stem from variations in solution preparation, experimental setup, or the stability of the compound.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions.
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and cell densities, are consistent between experiments.
-
Vortex Thoroughly: After thawing a stock aliquot, vortex it thoroughly before making dilutions to ensure a homogenous solution.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Condition | Notes |
| Molecular Weight | 663.67 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 150.68 mM) | Use newly opened, anhydrous DMSO. |
| Storage (Solid) | 4°C, protect from light, under nitrogen | For long-term storage. |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light, store under nitrogen. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.64 mg of this compound (Mass = 10 mmol/L * 0.001 L * 663.67 g/mol = 0.00664 g).
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro STAT6 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on STAT6 in a cell-based assay.
-
Cell Culture:
-
Culture a cell line known to express STAT6 and respond to IL-4 or IL-13 stimulation (e.g., human B cells, certain cancer cell lines).
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) to allow for cell penetration.
-
-
STAT6 Activation:
-
Stimulate the cells with a known activator of the STAT6 pathway, such as recombinant human IL-4 or IL-13, at a pre-optimized concentration.
-
Incubate for the optimal time to induce STAT6 phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of STAT6 (p-STAT6) and total STAT6 levels using Western blotting or a quantitative immunoassay (e.g., ELISA).
-
-
Data Interpretation:
-
Quantify the levels of p-STAT6 relative to total STAT6 for each treatment condition.
-
Plot the percentage of p-STAT6 inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for using this compound in a cell-based assay.
Caption: The STAT6 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Optimizing AK-068 Concentration for Cell Assays
Welcome to the technical support center for the optimization of AK-068 concentration in cell-based assays. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, exhibiting a binding affinity (Ki) of 6 nM.[1] It demonstrates over 85-fold binding selectivity for STAT6 compared to the closely related STAT5 protein.[1] this compound functions by targeting the SH2 domain of STAT6.[2] This domain is crucial for the dimerization of STAT6 molecules upon their phosphorylation, a critical step in the activation of the signaling pathway. By binding to the SH2 domain, this compound can interfere with this process. This compound is also utilized as the STAT6-binding component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690, which is designed to induce the degradation of the STAT6 protein.[1][3]
Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?
A2: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is a common and effective starting point. Given that this compound has a high biochemical potency (Ki = 6 nM), a suggested starting range would be from 1 nM to 10 µM.[4] This wide window helps to identify the effective concentration for STAT6 inhibition without causing off-target effects or cytotoxicity.[5]
Q3: How can I determine the optimal incubation time for this compound treatment?
A3: The ideal incubation time depends on the specific biological question and the mechanism of action of the compound. To determine this, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, and 48 hours).[4]
Q4: What are the best practices for dissolving and storing this compound?
A4: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] It is critical to ensure that the final concentration of DMSO in your cell culture medium remains low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[4] To maintain the stability of the compound, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.[4]
Q5: How might serum in the cell culture medium affect the activity of this compound?
A5: Serum contains various proteins that can bind to small molecules, potentially reducing the effective concentration of this compound that is available to interact with the cells.[4] This is an important consideration when interpreting your results. If you suspect significant interference from serum proteins, you may need to conduct experiments in serum-free or reduced-serum conditions, if your cell line can tolerate it.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentration range may not be sufficient to inhibit STAT6 in your specific cell line or assay. | 1. Test a higher concentration range: Extend the concentration range of this compound, for example, up to 50 µM. |
| 2. Compound instability: The compound may have degraded due to improper storage or handling. | 2. Use a fresh aliquot: Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions are maintained. | |
| 3. Insensitive cell line or assay: Your chosen cell line may not have an active STAT6 signaling pathway, or the assay may not be sensitive enough to detect the effects of inhibition. | 3. Verify target expression and pathway activity: Confirm that your cell line expresses STAT6 and that the signaling pathway can be activated (e.g., with IL-4 or IL-13). Use a positive control to validate your assay's performance. | |
| High background signal or inconsistent results. | 1. Cell handling and seeding variability: Inconsistent cell numbers or poor cell health can lead to variable results. | 1. Standardize cell culture techniques: Ensure consistent cell seeding density and handle cells gently to maintain their viability. |
| 2. Reagent preparation and addition: Errors in the preparation or addition of reagents can introduce variability. | 2. Use calibrated equipment and consistent procedures: Ensure accurate pipetting and consistent timing for all reagent additions. | |
| Observed cytotoxicity at effective concentrations. | 1. Off-target effects: At higher concentrations, this compound may have off-target effects that lead to cell death. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that provides the desired level of STAT6 inhibition to minimize off-target toxicity. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 2. Maintain low solvent concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on your chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold dilution series. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Western Blot for STAT6 Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on the STAT6 signaling pathway by measuring the levels of phosphorylated STAT6 (p-STAT6).
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
This compound
-
IL-4 or IL-13 (to stimulate the STAT6 pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an optimal concentration of IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-STAT6 antibody.
-
Data Analysis: Quantify the band intensities for p-STAT6 and total STAT6. The ratio of p-STAT6 to total STAT6 will indicate the level of inhibition by this compound.
Visualizations
References
troubleshooting inconsistent results with AK-068
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AK-068. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, with a reported binding affinity (Ki) of 6 nM. It demonstrates over 85-fold binding selectivity for STAT6 compared to STAT5. This compound's primary application is as a STAT6-targeting component of Proteolysis Targeting Chimeras (PROTACs), such as AK-1690. In this context, it serves to recruit STAT6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the STAT6 protein.
Q2: What is the role of STAT6 in cellular signaling?
A2: STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon stimulation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences to regulate the transcription of target genes. This pathway is crucial for T-helper type 2 (Th2) cell differentiation and the Th2 immune response.[1]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the integrity and activity of this compound, it is recommended to store stock solutions at -20°C or, for long-term storage, at -80°C. It is also advisable to protect the compound from light by using amber vials or by wrapping tubes in foil. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q4: What is the appropriate solvent for dissolving this compound?
A4: While specific solubility data for this compound is not publicly available, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: Is there a negative control compound available for this compound?
A5: The available information indicates the existence of this compound-OH, which is described as an active control for the PROTAC ligand. Depending on the experimental design, this compound could potentially be used to differentiate the effects of the core this compound structure from the complete PROTAC molecule.
Troubleshooting Inconsistent Results with this compound
This section addresses common issues that can lead to inconsistent or unexpected results in experiments involving this compound.
Issue 1: Lower than Expected Potency or Complete Lack of Activity
You may observe that this compound, when used as a component of a PROTAC, does not induce the expected level of STAT6 degradation, or as a standalone ligand, fails to show expected downstream effects in STAT6-dependent assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Stock Solution Integrity: Use analytical methods like HPLC or LC-MS to check the purity and concentration of your this compound stock. Prepare a fresh stock solution from solid compound if degradation is detected. 2. Assess Stability in Assay Media: Incubate this compound in your complete cell culture medium for the duration of your experiment and then re-analyze by HPLC or LC-MS to check for degradation. |
| Solubility Issues | 1. Visual Inspection: Check your working solutions for any signs of precipitation (cloudiness or visible particles). 2. Solubility Test: Prepare a dilution series in your final assay buffer and measure the concentration of the soluble compound. 3. Optimize Solvent Conditions: If solubility is an issue, consider adjusting the pH of the buffer or using a different, biocompatible co-solvent, ensuring it does not affect your experimental system. |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal duration for observing the desired effect. 2. Optimize Concentration: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration. |
This protocol is for assessing the ability of an this compound-based PROTAC to induce the degradation of STAT6 in a cellular context.
-
Cell Culture: Plate a human cell line known to express STAT6 (e.g., A549, HeLa) in a 6-well plate and allow cells to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of your this compound-based PROTAC in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 20 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against STAT6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Issue 2: High Variability Between Experimental Replicates
Significant variation in results between technical or biological replicates can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Pipetting Technique: Use consistent pipetting techniques, especially for small volumes. When preparing serial dilutions, ensure thorough mixing between each step. |
| Cellular Heterogeneity | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. 2. Cell Seeding Density: Ensure a uniform cell seeding density across all wells of a plate. |
| Edge Effects in Plates | 1. Plate Layout: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
This protocol can be used to assess the inhibitory effect of this compound on STAT6 activation in a more direct functional assay.
-
Cell Culture and Starvation: Plate cells (e.g., THP-1) in a 96-well plate. Once the cells are ready, serum-starve them for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using a suitable detection method, such as a sandwich ELISA kit or a cell-based immunoassay (e.g., HTRF).
-
Data Analysis: Normalize the p-STAT6 signal to the total STAT6 signal for each well. Plot the normalized p-STAT6 levels against the concentration of this compound to determine the IC50 value.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Observations such as widespread cell death at concentrations where specific activity is expected, or phenotypic changes unrelated to the known STAT6 pathway, may indicate cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Dose-Response for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Aim to work at concentrations below the cytotoxic threshold. |
| Solvent Toxicity | 1. Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Off-Target Activity | 1. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to see if it reproduces the unexpected effects. 2. Target Knockdown/Knockout: Use a cell line where STAT6 has been knocked down or knocked out to determine if the observed effect is STAT6-dependent. 3. Phenotypic Profiling: Employ high-content imaging or other profiling techniques to systematically assess a broad range of cellular changes. |
Visualizations
References
potential off-target effects of AK-068
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the STAT6 ligand, AK-068. The information is intended to assist researchers in interpreting their experimental results and addressing potential issues that may arise during their studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary target? | This compound is a potent and selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, with a reported Ki of 6 nM.[1][2] It is a key component of the PROTAC® (PROteolysis TArgeting Chimera) degrader, AK-1690. |
| What is the known selectivity of this compound? | This compound has demonstrated high selectivity for STAT6 over other STAT family members. Specifically, it exhibits at least 85-fold greater binding affinity for STAT6 compared to STAT5.[1][2][3] The PROTAC degrader utilizing this compound, AK-1690, shows minimal effects on other STAT family members at concentrations up to 10 μM.[3] |
| Are there any known off-target effects of this compound? | Currently, there is no publicly available data from broad-panel kinase or other off-target screening assays specifically for this compound. While it shows high selectivity against STAT5, its interaction with a wider range of proteins has not been reported. |
| What are potential signs of off-target effects in my experiments? | Unexpected phenotypic changes in cells or tissues that are inconsistent with the known functions of STAT6 signaling could indicate potential off-target effects. This may include alterations in cell viability, proliferation, or the activation of signaling pathways not typically associated with STAT6. |
| How can I investigate potential off-target effects of this compound in my experimental system? | If you suspect off-target effects, it is recommended to perform a comprehensive selectivity profiling of this compound. This can be achieved through commercially available services that screen compounds against a large panel of kinases and other protein targets. Additionally, using a structurally distinct STAT6 inhibitor as a control can help differentiate between on-target and potential off-target effects. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or reduced viability at effective concentrations. | Off-target effects on essential cellular proteins. | 1. Perform a dose-response curve to determine the EC50 for the observed effect and compare it to the concentration required for STAT6 inhibition. 2. Use a negative control compound with a similar chemical scaffold but is inactive against STAT6. 3. Consider a kinome scan or broad-panel off-target screening to identify potential unintended targets. |
| Activation or inhibition of a signaling pathway unrelated to STAT6. | This compound may be interacting with an upstream regulator or a component of another pathway. | 1. Confirm the effect with a second, structurally unrelated STAT6 inhibitor. 2. Use pathway-specific inhibitors or activators to dissect the observed signaling cascade. 3. Perform phosphoproteomic or transcriptomic analysis to identify affected pathways. |
| Inconsistent results between different cell lines or experimental models. | Cell-type specific expression of off-target proteins. | 1. Characterize the expression levels of potential off-target proteins in the different cell lines. 2. Use siRNA or CRISPR to knock down the suspected off-target and observe if the inconsistent phenotype is rescued. |
| Discrepancy between in vitro binding affinity and cellular potency. | Poor cell permeability, active efflux from the cell, or interaction with intracellular components. | 1. Evaluate the cell permeability of this compound using standard assays (e.g., PAMPA). 2. Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein). 3. As this compound is a component of a PROTAC, its cellular activity is also dependent on the formation of a ternary complex with the E3 ligase. |
Experimental Protocols
Note: As no specific off-targets for this compound have been publicly identified, the following are general protocols for assessing off-target effects of a small molecule inhibitor.
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines the general steps for assessing the selectivity of a compound against a broad panel of kinases.
Workflow:
Caption: Workflow for Kinome Selectivity Profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically provide a large panel of purified, active kinases. The compound is usually tested at a single high concentration (e.g., 1 or 10 µM) in the primary screen.
-
Kinase Reaction: The kinase reactions are performed in the presence of the test compound. The reaction typically includes the kinase, a specific substrate, and ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity inhibition by the compound is calculated relative to a vehicle control (e.g., DMSO).
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% at 1 µM) are considered "hits."
-
Dose-Response Confirmation: For identified hits, a dose-response experiment is performed to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct targets of a compound in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Separation of Protein Fractions: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification:
-
Western Blotting: To analyze a specific protein of interest, the soluble fractions can be analyzed by Western blotting using an antibody against that protein. An increase in the amount of soluble protein at higher temperatures in the drug-treated sample compared to the vehicle control indicates target engagement.
-
Mass Spectrometry: For a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized by the compound.
-
Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, which is the intended target of this compound. Understanding this pathway is crucial for distinguishing on-target from potential off-target effects.
Caption: Simplified STAT6 Signaling Pathway.
References
Technical Support Center: Minimizing Cytotoxicity of AK-068 In Vitro
Welcome to the technical support center for AK-068, a potent and selective STAT6 ligand. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cytotoxic effects of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, binding with a Ki of 6 nM.[1] It is utilized as the target-binding component of the PROTAC degrader AK-1690.[2] By binding to STAT6, this compound can modulate the downstream signaling pathways regulated by this transcription factor.
Q2: What are the potential reasons for observing cytotoxicity with this compound?
Observed cytotoxicity when using this compound could stem from several factors:
-
On-target cytotoxicity: In certain cell lines, the inhibition of STAT6 signaling may lead to decreased cell viability and proliferation or the induction of apoptosis.[3][4] This is particularly relevant in cell types where STAT6 plays a crucial role in survival.
-
Off-target effects: Like many small molecules, this compound could interact with other cellular targets, leading to unintended toxicities.
-
Experimental conditions: Suboptimal experimental design can contribute to apparent cytotoxicity. This includes issues with compound solubility, solvent toxicity, inappropriate cell density, or the health of the cell line.[4][5]
Q3: My cells show increased death after treatment with this compound. How can I determine if this is an on-target effect?
To determine if the observed cytotoxicity is due to the inhibition of STAT6, you can perform several experiments:
-
STAT6 knockdown/knockout: Compare the cytotoxic effect of this compound in your wild-type cell line versus a cell line where STAT6 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is on-target, the STAT6-deficient cells should show a reduced sensitivity to this compound.
-
Rescue experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a constitutively active form of STAT6 or by stimulating a downstream pathway that promotes survival.
-
Use of a negative control: Synthesize or obtain an inactive analogue of this compound that does not bind to STAT6. This control compound should not elicit the same cytotoxic effects if they are on-target.
Q4: How can I minimize the off-target cytotoxicity of this compound?
Minimizing off-target effects is a common challenge in drug development.[6] Here are some strategies:
-
Dose-response analysis: Use the lowest effective concentration of this compound that elicits the desired biological response (i.e., STAT6 inhibition) without causing significant cell death.[6]
-
Time-course experiments: The duration of exposure to a compound can influence its toxic effects.[6] Determine the shortest incubation time that is sufficient to observe the desired on-target effects.
-
Use of structurally unrelated inhibitors: If available, compare the effects of this compound with other known STAT6 inhibitors that have a different chemical scaffold. Consistent results across different inhibitors would suggest an on-target effect.[6]
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate, or cell health issues.[5] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use cells at a low passage number and in the logarithmic growth phase.[5] |
| Unexpectedly high cytotoxicity at low concentrations | Compound precipitation, solvent toxicity, or contamination. | Visually inspect the culture medium for any signs of compound precipitation. Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% and is consistent across all wells, including controls.[5] Routinely check cell cultures for microbial contamination. |
| Inconsistent results between experiments | Variations in cell passage number, serum lot, or incubation times.[6] | Maintain a consistent cell passage number for all experiments. Test new lots of serum for their ability to support cell growth and response to treatment. Standardize all incubation times for cell seeding, compound treatment, and assay development.[5] |
| Cell morphology changes unrelated to apoptosis | Cellular stress responses, off-target effects. | Assess markers of cellular stress, such as heat shock proteins. Investigate potential off-target interactions by performing target profiling or by using cell lines that do not express STAT6. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing cell seeding density is crucial for obtaining reliable and reproducible cytotoxicity data.
-
Prepare a serial dilution of your cells: Start with a high concentration and make 2-fold serial dilutions.
-
Seed the cells in a 96-well plate: Add 100 µL of each cell dilution to at least three replicate wells.
-
Incubate the plate: Allow the cells to grow for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Perform a viability assay: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to measure the number of viable cells in each well.
-
Analyze the data: Plot the viability signal against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number and the cells are still in the logarithmic growth phase at the end of the experiment.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Visualizing Key Pathways and Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, which is initiated by cytokines such as IL-4 and IL-13.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of experiments to investigate and mitigate the cytotoxic effects of this compound.
Caption: A step-by-step workflow for troubleshooting and mitigating this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT6 signal transducer and activator of transcription 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STAT6 - Wikipedia [en.wikipedia.org]
- 6. Loss of STAT6 leads to anchorage-independent growth and trastuzumab resistance in HER2+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to determine the optimal incubation time for AK-068
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AK-068 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for this compound?
To determine the optimal incubation time for this compound, a time-course experiment is recommended. The ideal duration will depend on the specific biological question and the assay being performed. For assessing direct target engagement and proximal signaling events, shorter incubation times are typically sufficient. In contrast, evaluating downstream cellular responses will likely require longer exposure to the compound.
This compound is a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, with a reported in vitro binding affinity (Ki) of 6 nM.[1] It serves as the STAT6-binding component of the PROTAC® degrader AK-1690, which induces the degradation of STAT6. Therefore, the optimal incubation time should be determined based on assays that measure the modulation of STAT6 activity or its downstream consequences.
A key immediate effect of STAT6 activation is its phosphorylation. Therefore, a time-course experiment measuring the levels of phosphorylated STAT6 (p-STAT6) is an excellent starting point. For longer-term effects, measuring changes in the expression of STAT6-regulated genes or observing a functional cellular response is appropriate.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for this compound
This protocol outlines a method to determine the optimal incubation time of this compound by measuring its effect on STAT6 phosphorylation in a human cell line known to express STAT6 (e.g., A549, BEAS-2B).
I. Materials
-
This compound
-
Cell line expressing STAT6 (e.g., A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Recombinant human Interleukin-4 (IL-4) as a STAT6 activator
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
II. Experimental Workflow
Caption: Workflow for determining the optimal incubation time of this compound.
III. Procedure
-
Cell Seeding:
-
Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. It is advisable to test a concentration around the reported Ki value (e.g., 10-100 nM).
-
-
Time-Course Incubation:
-
For each time point (e.g., 1, 2, 4, 8, 16, and 24 hours), treat the cells with the this compound working solution.
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
The incubations should be staggered so that all cells are ready for stimulation and lysis at the same time.
-
-
Cell Stimulation:
-
Following the incubation with this compound, stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands.
-
For each time point, calculate the ratio of p-STAT6 to total STAT6.
-
Plot the p-STAT6/total STAT6 ratio against the incubation time to determine the time point at which this compound exerts its maximal inhibitory effect.
-
Data Presentation
The results of the time-course experiment can be summarized in a table for easy comparison.
| Incubation Time (hours) | p-STAT6/Total STAT6 Ratio (Vehicle Control) | p-STAT6/Total STAT6 Ratio (this compound Treated) | % Inhibition |
| 1 | 1.00 | 0.65 | 35% |
| 2 | 1.02 | 0.48 | 53% |
| 4 | 0.98 | 0.25 | 74% |
| 8 | 1.05 | 0.15 | 86% |
| 16 | 0.95 | 0.12 | 87% |
| 24 | 0.99 | 0.18 | 82% |
Hypothetical data is for illustrative purposes only.
Troubleshooting Guide
Q2: I am not seeing any inhibition of STAT6 phosphorylation with this compound. What could be the problem?
-
A2: Several factors could contribute to this issue:
-
Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively engage with its target. Consider extending the incubation period.
-
Incorrect Compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
IL-4 Stimulation: Ensure that the IL-4 stimulation is effectively inducing STAT6 phosphorylation in your control cells. The concentration and duration of IL-4 treatment may need to be optimized for your specific cell line.
-
Antibody Quality: The primary antibodies for p-STAT6 or total STAT6 may not be performing optimally. Verify the specificity and sensitivity of your antibodies.
-
Cell Line: Confirm that the cell line you are using expresses sufficient levels of STAT6.
-
Q3: I observe significant cell death after prolonged incubation with this compound. How should I address this?
-
A3: High concentrations or very long incubation times with any small molecule can lead to cytotoxicity.
-
Reduce Incubation Time: If significant inhibition is observed at earlier time points, it is not necessary to extend the incubation.
-
Lower the Concentration: Perform a dose-response experiment to find a concentration that effectively inhibits STAT6 phosphorylation without causing significant cell death.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify the cytotoxic effects of this compound at different concentrations and incubation times.
-
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of STAT6 activation and the point of intervention for this compound.
Caption: this compound binds to inactive STAT6, preventing its phosphorylation and activation.
References
addressing poor cell permeability of AK-068
Welcome to the technical support center for AK-068. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on addressing its potential for poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein, with a reported binding affinity (Ki) of 6 nM.[1][2] It has demonstrated at least an 85-fold binding selectivity for STAT6 over STAT5.[1][2] this compound serves as the STAT6-targeting component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690.[1][2]
Q2: I am observing a weaker than expected effect of this compound in my cell-based assays compared to its high binding affinity. What could be the issue?
A2: A common reason for discrepancies between biochemical potency and cellular activity of small molecule inhibitors is poor cell permeability.[3][4] The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, STAT6.[3] Other potential factors include degradation of the compound in your cell culture media or active efflux of the compound from the cells by transporters like P-glycoprotein.[4]
Q3: What are the general physicochemical properties that influence a small molecule's cell permeability?
A3: A molecule's ability to passively diffuse across the cell membrane is often predicted by Lipinski's "Rule of 5".[5] This rule suggests that poor permeability is more likely if a compound has:
-
A molecular weight over 500 Daltons.
-
A calculated lipophilicity (logP) over 5.
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.[5] While these are general guidelines, exceptions exist, especially for compounds that utilize active transport mechanisms.
Q4: How can I experimentally measure the cell permeability of this compound?
A4: There are several established in vitro methods to quantify cell permeability. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA), and cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers.[6][7] These assays determine the apparent permeability coefficient (Papp) of a compound.[6]
Q5: What strategies can I employ to improve the intracellular concentration of this compound in my experiments?
A5: To enhance the intracellular delivery of compounds with low permeability, several strategies can be considered:
-
Chemical Modification: Modifying the structure of this compound to improve its lipophilicity or reduce its hydrogen bonding capacity can enhance passive diffusion.[5]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.[8]
-
Use of Permeabilizing Agents: In some experimental setups, transiently increasing membrane permeability with agents like mild detergents or electroporation can be an option, though this may impact cell viability.
-
Inhibition of Efflux Pumps: If active efflux is suspected, co-incubation with a known efflux pump inhibitor, such as verapamil, may increase the intracellular concentration of this compound.[4]
Troubleshooting Guide: Poor Cellular Activity of this compound
This guide provides a structured approach to diagnosing and resolving issues related to the poor performance of this compound in cell-based experiments.
| Observed Issue | Potential Cause | Recommended Action |
| No or low downstream effect on STAT6 signaling (e.g., target gene expression) despite using recommended concentrations. | Poor cell permeability of this compound. | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify the permeability of this compound. 2. Attempt to increase the intracellular concentration by testing a dose-response matrix with higher concentrations of this compound. 3. Consider using a formulation with a non-toxic solubilizing agent that may improve permeability. |
| Inconsistent results between experimental replicates. | Degradation of this compound in cell culture medium. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS. 2. If degradation is observed, consider replenishing the compound at intermediate time points. |
| Initial effect of this compound diminishes over time. | Active efflux of the compound by cellular transporters (e.g., P-glycoprotein). | 1. Co-incubate cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil). An increase in the desired cellular effect would suggest that efflux is a contributing factor.[4] 2. Select a cell line with known low expression of common efflux pumps for your experiments. |
| Cellular phenotype does not align with known STAT6 function. | Off-target effects of this compound. | 1. Verify the expression and activity of STAT6 in your cell model using techniques like Western blotting or qPCR for STAT6 target genes. 2. To confirm the on-target effect, consider a rescue experiment by overexpressing a modified STAT6 that is not affected by this compound. |
Quantitative Data Summary
The following table summarizes typical apparent permeability (Papp) values from Caco-2 assays and their general interpretation for drug absorption. These values can be used as a benchmark when experimentally determining the permeability of this compound.
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Predicted Human Oral Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Note: These are generalized values and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of this compound across an artificial lipid membrane.
Methodology:
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of 1-2% (w/v) lecithin (B1663433) in dodecane.
-
Compound Solutions: Create a stock solution of this compound in DMSO. Dilute this stock in a suitable buffer (e.g., PBS at pH 7.4) to the desired final concentration.
-
Acceptor Buffer: Use PBS at pH 7.4.[7]
-
-
Assay Procedure:
-
Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the this compound solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate at room temperature for 4-18 hours.[9]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Quantify the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To measure the transport of this compound across a monolayer of human intestinal epithelial (Caco-2) cells, which serves as a model for the intestinal barrier.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer.[7]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should typically be >200 Ω·cm².[7]
-
-
Transport Experiment (Apical-to-Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the this compound solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At designated time points, collect samples from the basolateral compartment and replenish with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) based on the rate of appearance of this compound in the basolateral compartment over time.[6]
-
Visualizations
Caption: Simplified signaling pathway of STAT6 activation and the inhibitory role of this compound.
Caption: A logical workflow for troubleshooting poor cell permeability of this compound.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
AK-068 degradation in experimental conditions
Disclaimer: Specific degradation and stability data for AK-068 under various experimental conditions are not publicly available. The information provided in this technical support center is based on the known biochemical properties of this compound as a STAT6 ligand and general best practices for handling small molecules in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity, selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] It binds to the SH2 domain of STAT6.[3]
Q2: What are the key binding properties of this compound?
A2: this compound exhibits a strong binding affinity for STAT6 with a Ki of 6 nM.[1][4][5][6] It also demonstrates high selectivity, with over 85-fold greater binding preference for STAT6 compared to STAT5.[1][4][5][6]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used as a ligand for the target protein STAT6 in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Notably, it is a key component of AK-1690, a potent and selective PROTAC STAT6 degrader.[4][5][6][7][8]
Q4: How does this compound contribute to the function of the PROTAC AK-1690?
A4: In the structure of AK-1690, this compound serves as the "warhead" that specifically binds to the STAT6 protein. This allows the PROTAC to bring STAT6 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT6 by the proteasome.[7]
Summary of this compound Properties
| Property | Value | Reference |
| Target | STAT6 | [1][4] |
| Binding Affinity (Ki) | 6 nM | [1][4][5][6] |
| Selectivity | >85-fold over STAT5 | [1][4][5][6] |
| Application | Ligand for STAT6 in PROTAC development | [1][2] |
Best Practices for Handling and Storage
While specific stability data for this compound is unavailable, the following general guidelines for handling small molecule ligands should be followed to minimize potential degradation:
-
Storage of Stock Solutions: For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is advisable.[1][8]
-
Protection from Light: To prevent photodegradation, it is recommended to protect solutions containing this compound from light.[1][8]
-
Inert Atmosphere: Storing under an inert gas like nitrogen can help prevent oxidative degradation.[1][8]
-
Aliquotting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is best to aliquot stock solutions into single-use volumes.
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Ensure the chosen solvent is compatible with your experimental system.
-
pH Considerations: Be mindful of the pH of your experimental buffers, as pH can significantly impact the stability and solubility of small molecules.
Troubleshooting Guide
This guide addresses potential issues that may arise in experiments utilizing this compound as a STAT6 ligand.
Problem 1: Reduced or No Binding of this compound to STAT6
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Prepare fresh stock solutions from solid compound.- Ensure proper storage conditions were maintained (see Best Practices).- Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Incorrect Buffer Conditions | - Verify the pH and ionic strength of the binding buffer. Buffers with a high temperature dependence of their pKa, such as Tris, may destabilize the protein during thermal shift assays.[9]- Optimize buffer components to ensure they do not interfere with binding. |
| Protein Inactivity | - Confirm the integrity and concentration of your STAT6 protein preparation.- Use a fresh batch of protein or purify a new batch if necessary. |
| Assay Conditions | - Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[10] |
Problem 2: Inconsistent Results in PROTAC (e.g., AK-1690) Experiments
| Possible Cause | Suggested Solution |
| PROTAC Instability | - The PROTAC molecule itself may be unstable in the cell culture medium or intracellularly.[11] Prepare fresh solutions and minimize the time between preparation and use. |
| Inefficient Ternary Complex Formation | - The PROTAC may bind to STAT6 and the E3 ligase individually but fail to form a stable and productive ternary complex required for degradation.[11] |
| Low E3 Ligase Expression | - Confirm that the E3 ligase recruited by the PROTAC (e.g., cereblon for AK-1690) is sufficiently expressed in your experimental cell line.[11] |
| "Hook Effect" | - At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation.[11] Perform a wide dose-response experiment to identify the optimal concentration range.[11] |
Visualizations
Caption: Workflow of this compound as part of the PROTAC AK-1690.
Caption: Troubleshooting flowchart for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding precipitation of AK-068 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of AK-068 in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
High Stock Concentration: Preparing an overly concentrated stock solution of this compound in an organic solvent (e.g., DMSO) can lead to precipitation when diluted into the aqueous media.
-
Improper Dilution Technique: Rapidly adding the this compound stock solution directly to the bulk media without proper mixing can cause localized high concentrations, leading to precipitation.
-
Media Composition: The presence of salts, proteins (especially in serum-containing media), and other components can affect the solubility of this compound.[1][2]
-
Temperature and pH: Changes in temperature and pH of the media can alter the solubility of this compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic compounds. However, it is crucial to use cell culture grade DMSO and to keep the final concentration in the media low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the maximum recommended concentration of this compound in cell culture media?
A3: The optimal final concentration of this compound will be cell-line dependent and should be determined empirically. It is advisable to perform a dose-response curve to determine the effective concentration range. If precipitation is observed at the desired concentration, consider the troubleshooting steps outlined below.
Q4: Can I pre-mix this compound with media and store it?
A4: It is not recommended to pre-mix this compound with cell culture media for long-term storage. The compound's stability in the media over time is not guaranteed, and precipitation can occur. Always prepare fresh working solutions of this compound in media for each experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and resolve this compound precipitation issues.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides general guidelines for working with hydrophobic small molecules in cell culture.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration (in DMSO) | 1 - 10 mM | Higher concentrations increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Working Concentration of Compound | 1 - 10 µM | This is a typical starting range; the optimal concentration should be determined experimentally. |
| Incubation Temperature | 37°C | Ensure media is pre-warmed before adding the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to reach room temperature.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound.
-
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol describes a method to minimize precipitation during the dilution of a DMSO stock solution into aqueous media.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture media (with or without serum)
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the cell culture media to 37°C.
-
Intermediate Dilution (Recommended): a. In a sterile conical tube, add a volume of pre-warmed media. b. While gently vortexing or swirling the media, add the required volume of the this compound stock solution drop-wise to the side of the tube. This gradual addition and mixing helps to avoid localized high concentrations.[3] c. This creates an intermediate, more dilute solution of this compound.
-
Final Dilution: a. Add the intermediate dilution to your cell culture vessel containing cells and media to achieve the final desired concentration. b. Gently swirl the plate or flask to ensure even distribution.
-
Visually inspect the media under a microscope for any signs of precipitation immediately after preparation and before placing it in the incubator.
-
Signaling Pathway Context (Hypothetical)
For researchers investigating the mechanism of action of this compound, understanding its place in a signaling pathway is crucial. The following diagram illustrates a hypothetical pathway where this compound acts as an inhibitor.
References
Technical Support Center: Controlling for Vehicle Effects in AK-068 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and controlling for vehicle effects in experiments involving the STAT6 ligand, AK-068. Proper vehicle selection and control are critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary in my this compound experiments?
A1: A vehicle is the solvent or substance used to dissolve and deliver a compound, such as this compound, to an experimental system (e.g., cell culture or animal model). A vehicle control group is treated with the vehicle alone, without this compound. This is crucial to distinguish the effects of this compound from any biological or confounding effects of the vehicle itself.
Q2: What is a suitable vehicle for in vitro experiments with this compound?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used and appropriate vehicle for this compound. This compound is soluble in DMSO at concentrations of 100 mg/mL (150.68 mM) or greater.[1] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.
Q3: What is a recommended vehicle for in vivo studies with this compound?
Q4: Should the vehicle be the same for in vitro and in vivo experiments?
A4: Not necessarily. The choice of vehicle depends on the experimental system and route of administration. While DMSO is standard for in vitro work, its use in vivo is often limited to a small percentage of the final formulation due to potential toxicity. In vivo studies frequently employ vehicles like saline, phosphate-buffered saline (PBS), or oil-based suspensions for better tolerability.
Q5: How do I prepare the 10% DMSO in 90% Corn Oil vehicle for in vivo studies?
A5: To prepare this vehicle, first dissolve the desired amount of this compound in DMSO. Then, add this DMSO solution to the corn oil to achieve the final desired concentration of this compound and a final vehicle composition of 10% DMSO and 90% corn oil by volume. Ensure thorough mixing to create a uniform suspension before administration.
Troubleshooting Guides
Issue 1: High background or cytotoxicity observed in the vehicle control group in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is at the lowest possible level, ideally ≤ 0.1% and not exceeding 0.5%. Perform a dose-response experiment with the vehicle alone to determine the toxicity threshold for your specific cell line. |
| Poor quality or degraded DMSO. | Use high-purity, anhydrous DMSO. Store stock solutions properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Contamination of the vehicle. | Ensure the vehicle and all preparation materials are sterile. |
Issue 2: Inconsistent or unexpected results in my in vivo study's vehicle control group.
| Possible Cause | Troubleshooting Steps |
| Inherent biological effects of the vehicle. | Some vehicles can have physiological effects. For example, corn oil can have metabolic effects. It is critical to include an untreated control group (if ethically permissible) or a control group receiving a more inert vehicle (like saline) for comparison in initial studies. |
| Inconsistent vehicle preparation or administration. | Standardize the vehicle preparation protocol. Ensure the suspension is homogenous before each administration. Use consistent administration techniques (e.g., gavage volume, speed of injection). |
| Vehicle-induced stress. | The administration procedure itself can cause stress. Acclimatize animals to handling and the administration procedure before the start of the experiment. |
Data Presentation: Common Vehicles for Preclinical Research
| Vehicle | Primary Use | Common Concentration | Advantages | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | In vitro | < 0.5% in media | High solubilizing power for many organic compounds. | Cytotoxicity and off-target effects at higher concentrations. |
| Saline (0.9% NaCl) | In vivo (IV, IP, SC) | N/A | Isotonic and generally well-tolerated. | Poor solubility for lipophilic compounds. |
| Phosphate-Buffered Saline (PBS) | In vivo (IV, IP, SC) | N/A | Isotonic, buffered, and well-tolerated. | Poor solubility for lipophilic compounds. |
| Corn Oil | In vivo (Oral, SC, IM) | N/A | Good for suspending lipophilic compounds. | Can have metabolic effects; may not be suitable for all routes. |
| 10% DMSO + 90% Corn Oil | In vivo (Oral) | As described | Enhances solubility of poorly soluble compounds for oral delivery. | Potential for DMSO-related toxicity if not carefully controlled. |
| Carboxymethylcellulose (CMC) | In vivo (Oral) | 0.5% - 2% in water | Forms stable suspensions for oral gavage. | Can alter gastrointestinal motility. |
| Polyethylene Glycol (PEG) 400 | In vivo (Oral, IV) | Varies | Co-solvent for poorly soluble compounds. | Can cause toxicity at higher concentrations. |
Experimental Protocols & Visualizations
General Experimental Workflow for Vehicle Control in this compound Studies
Below is a generalized workflow for incorporating appropriate vehicle controls in both in vitro and in vivo experiments with this compound.
References
Technical Support Center: AK-068 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the in vivo delivery of the investigational compound AK-068.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing poor exposure in vivo after oral dosing. What are the potential causes and how can I investigate them?
A1: Poor oral exposure is a frequent challenge in preclinical studies and can arise from several factors. A systematic approach is necessary to identify the root cause. Potential reasons include poor solubility, low dissolution rate, poor permeability across the intestinal wall, high first-pass metabolism, and efflux by transporters.[1][2]
To investigate, a tiered experimental approach is recommended:
-
Physicochemical Characterization: Ensure fundamental properties like solubility and logP are well-defined.
-
In Vitro ADME Assays: Conduct assays to assess metabolic stability in liver microsomes and hepatocytes, and determine permeability using Caco-2 cells.
-
Pharmacokinetic (PK) Study Design: A well-designed PK study with both intravenous (IV) and oral (PO) administration groups is crucial to determine absolute bioavailability.
Q2: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: For compounds with solubility-limited absorption, several formulation strategies can be employed to enhance bioavailability.[3][4] The choice of strategy will depend on the specific physicochemical properties of this compound.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[3][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
-
pH Modification: For ionizable compounds, altering the microenvironment pH using buffered solutions or salt forms can improve solubility.[3]
Q3: this compound appears to be rapidly metabolized. What approaches can I take to reduce its clearance and prolong its half-life in vivo?
A3: High clearance due to rapid metabolism significantly reduces in vivo exposure and duration of action.[3] Several strategies can be employed to mitigate this:
-
Identify Metabolic Hotspots: The first step is to pinpoint the specific site(s) on the molecule most susceptible to metabolism. This can be achieved through metabolite identification studies using liver microsomes or hepatocytes followed by mass spectrometry analysis. In silico models can also help predict likely sites of metabolism.[3]
-
Medicinal Chemistry Approaches: Once metabolic hotspots are identified, medicinal chemists can modify the chemical structure to block or reduce metabolism at those sites.
-
Co-administration with Inhibitors: In a research setting, co-administration with known inhibitors of the metabolizing enzymes can help to demonstrate the impact of metabolism on clearance. However, this is not a viable long-term strategy for drug development.
Q4: I am observing precipitation of this compound upon injection. What are the likely causes and how can I troubleshoot this?
A4: Precipitation upon injection is a common issue, often related to the formulation. Here's a troubleshooting workflow:
-
Ensure Fresh Solvent: If using solvents like DMSO for initial stock solutions, be aware that they can be hygroscopic. Always use fresh, anhydrous solvent.[6]
-
Sonication and Gentle Warming: Brief ultrasonication can aid in dissolving compounds that are difficult to solubilize. Gentle warming can also be effective, but caution is needed to avoid degradation.[6]
-
Check pH: The pH of the final solution can significantly impact the solubility of your compound. Ensure the final formulation is within a physiologically acceptable pH range.[6]
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to minimize stability issues.[6]
-
Consider Co-solvents: For systemic administration where larger volumes may be required, using co-solvents can improve solubility and prevent precipitation.
Troubleshooting Guides
Guide 1: Low Oral Bioavailability of this compound
This guide provides a step-by-step approach to troubleshooting low oral bioavailability of this compound.
Experimental Protocol: Basic Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Groups:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein).[3]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[3]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters.
Data Presentation: Interpreting Pharmacokinetic Data
| Parameter | Description | Implication of "Poor" Value |
| Tmax | Time to reach maximum plasma concentration | A very long Tmax may indicate slow absorption. |
| Cmax | Maximum plasma concentration | A low Cmax suggests poor absorption or high first-pass metabolism. |
| AUC | Area under the plasma concentration-time curve | A low AUC indicates low overall exposure. |
| F (%) | Absolute Bioavailability (AUCpo / AUCiv) * (Doseiv / Dosepo) | A low F (%) confirms poor oral bioavailability. |
Troubleshooting Workflow
Guide 2: Formulation Development for this compound
This guide outlines common formulation vehicles and considerations for in vivo studies.
Data Presentation: Common Excipients for Preclinical Formulations
| Vehicle Component | Purpose | Typical Concentration Range | Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle | q.s. to final volume | Limited for hydrophobic compounds. |
| PBS | Buffered aqueous vehicle | q.s. to final volume | Maintains physiological pH. |
| DMSO | Solubilizing agent | < 10% of final volume | Potential for toxicity at higher concentrations. |
| PEG 400 | Co-solvent | 10-40% | Can increase viscosity. |
| Tween 80 | Surfactant | 1-10% | Can cause hemolysis at high concentrations. |
| Corn Oil / Sesame Oil | Lipid vehicle | q.s. to final volume | Suitable for highly lipophilic compounds for oral or subcutaneous administration. |
Experimental Protocol: Screening Formulations
-
Solubility Screen: Test the solubility of this compound in a panel of individual and mixed vehicle systems.
-
Stability Assessment: Evaluate the chemical and physical stability of promising formulations over a relevant timeframe (e.g., 24 hours) at room temperature and 4°C.
-
In Vivo Tolerability: Administer the vehicle alone to a small group of animals to ensure it does not cause adverse effects.
-
Pilot PK Study: Conduct a small-scale PK study with the most promising formulations to assess their impact on drug exposure.
Decision-Making Diagram for Formulation Selection
References
- 1. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating Off-Target Activity of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target activity of kinase inhibitors, exemplified by the hypothetical compound AK-068.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the inhibitor's biological function.[1]
Q2: We are observing an unexpected phenotype in our cell-based assays after treatment with this compound. How can we determine if this is due to an off-target effect?
A2: An unexpected cellular phenotype is a strong indicator of potential off-target activity.[3][4][5] To investigate this, a systematic approach is recommended:
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.[4]
-
Rescue Experiments: A gold-standard method is to perform a rescue experiment.[3][4] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the phenotype if the effect is on-target.[3] If the phenotype persists, it is likely due to an off-target interaction.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of a structurally different inhibitor that targets the same primary kinase.[1][4] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Q3: How can we proactively identify the potential off-target profile of this compound?
A3: Proactively identifying off-targets is crucial for accurate data interpretation.[3] The most direct method is to perform a comprehensive kinase selectivity profile, screening the compound against a large panel of kinases.[2][3] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2][3] Additionally, chemical proteomics approaches can identify protein interactions in a more physiologically relevant context.[2]
Troubleshooting Guides
Problem 1: Inconsistent results in downstream signaling assays after this compound treatment.
| Potential Cause | Troubleshooting & Optimization |
| Off-target inhibition of an upstream kinase in the same pathway. | 1. Review the literature for known signaling pathways related to your assay. 2. Perform a targeted kinase screen against kinases known to be involved in that pathway. 3. Use a more selective inhibitor for your intended target as a control, if available.[2] |
| Activation of a compensatory signaling pathway. | 1. Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[2] |
| Cell line-specific off-target effects. | 1. Test this compound in multiple cell lines to determine if the inconsistent results are cell-type specific.[2] |
Problem 2: The observed cellular phenotype does not align with the known function of the intended target kinase.
| Potential Cause | Troubleshooting & Optimization |
| Inhibition of an unknown off-target kinase. | 1. Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[3] 2. Identification of potential off-target kinases could explain the observed phenotype. |
| Non-kinase off-target effects. | 1. Consider that kinase inhibitors can bind to other proteins that are not kinases.[6] 2. Techniques like chemical proteomics can help identify non-kinase binding partners. |
| Compound degradation or instability. | 1. Ensure the integrity and purity of your this compound stock. 2. Prepare fresh solutions and avoid repeated freeze-thaw cycles.[1] |
Data Presentation: Quantitative Analysis of this compound Selectivity
A kinase selectivity profile for this compound was generated by screening against a panel of 100 kinases at a concentration of 1 µM. The results are summarized below, highlighting the on-target and key off-targets.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Target Class |
| Primary Target Kinase (PTK) | 98% | 15 | On-Target |
| Off-Target Kinase 1 (OTK1) | 85% | 150 | Off-Target |
| Off-Target Kinase 2 (OTK2) | 72% | 450 | Off-Target |
| Off-Target Kinase 3 (OTK3) | 55% | >1000 | Off-Target |
| Off-Target Kinase 4 (OTK4) | 20% | >10000 | Off-Target |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: Use a multi-well plate format suitable for the chosen assay technology (e.g., radiometric, fluorescence, or luminescence-based).[7]
-
Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.[7] For example, in a luminescence-based assay, a reagent is added to convert ADP to ATP, which is then used by luciferase to produce light.[1]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to its target and potential off-targets within a cellular environment.[4][8]
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[8]
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.[8]
-
Centrifugation: Clarify the lysates by centrifugation at high speed to pellet the aggregated proteins.[8]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.[9]
-
Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10]
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects of a kinase inhibitor.
Caption: Off-target inhibition of OTK1 by this compound leads to an unintended cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
Technical Support Center: Optimization of AK-068 for Specific Cell Types
Disclaimer: AK-068 is a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3][4] It has been notably utilized as a component in the development of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690, to induce the degradation of STAT6.[2][5] As of the latest available information, detailed public data on the use of this compound as a standalone inhibitor in specific cell-based assays is limited. Therefore, this guide is based on the known function of its target, STAT6, and established principles for the optimization and troubleshooting of small molecule inhibitors in cellular research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity ligand that selectively binds to the STAT6 protein.[1][2][3][4] STAT6 is a key transcription factor involved in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical for the differentiation and function of various immune cells, including T-helper 2 (Th2) cells, B cells, and macrophages. By binding to STAT6, this compound can be used to modulate these signaling pathways.
Q2: In which cell types is this compound likely to have an effect?
A2: Given that this compound targets STAT6, it is expected to be most effective in cell types where the IL-4/IL-13/STAT6 signaling axis is active. This includes, but is not limited to:
-
Immune Cells: T-lymphocytes (particularly Th2 cells), B-lymphocytes, monocytes, and macrophages.
-
Epithelial and Endothelial Cells: Bronchial epithelial cells and other mucosal lining cells can respond to IL-4 and IL-13.
-
Cancer Cell Lines: Certain cancers, such as some types of non-small cell lung cancer and colon cancer, have been shown to have activated STAT6 signaling.[6][7][8]
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. To maintain its stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: What is a good starting concentration range for my experiments?
A4: Without specific IC50 data for this compound in various cell lines, a broad dose-response experiment is recommended. A starting point could be a logarithmic dilution series ranging from 1 nM to 10 µM. The optimal concentration will be highly dependent on the specific cell type and the experimental endpoint being measured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Low STAT6 expression or activity in the chosen cell line. 2. Suboptimal incubation time. 3. Compound inactivity due to improper storage or handling. 4. High protein binding in serum-containing media. | 1. Confirm STAT6 expression and phosphorylation (activation) in your cell line via Western blot or other methods. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 3. Prepare fresh working solutions from a new aliquot of the stock solution. 4. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cells. |
| High levels of cell death or cytotoxicity. | 1. Concentration of this compound is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects at high concentrations. | 1. Perform a dose-response curve to determine the cytotoxic threshold using a cell viability assay (e.g., MTT, trypan blue). Use concentrations at or below this threshold for functional assays. 2. Ensure the final solvent concentration is non-toxic (typically <0.5%) and include a vehicle-only control. 3. Use the lowest effective concentration to minimize potential off-target effects. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in cell passage number. 3. Inconsistent incubation times or reagent preparation. 4. Precipitation of the compound in the media. | 1. Ensure a consistent number of cells are seeded for each experiment. 2. Use cells within a consistent and low passage number range. 3. Standardize all experimental parameters, including incubation times and reagent preparation. 4. Visually inspect the media for any signs of precipitation after adding this compound. If observed, consider using a different solvent or formulation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared 2X this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing STAT6 Inhibition via Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of this compound (and a vehicle control) for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-STAT6 (p-STAT6).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT6 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing the use of this compound in a specific cell type.
Caption: A troubleshooting decision tree for common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Celgene Patient Support [celgenepatientsupport.com]
- 4. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. labiotech.eu [labiotech.eu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with AK-068 and solutions
Welcome to the technical support center for AK-068. This resource is designed to assist researchers, scientists, and drug development professionals in their work with this potent and selective STAT6 ligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule ligand that specifically binds to the Signal Transducer and Activator of Transcription 6 (STAT6) protein with high affinity (Ki of 6 nM) and shows over 85-fold selectivity against STAT5.[1][2] Its primary role in recent research is as a STAT6-targeting ligand for Proteolysis Targeting Chimeras (PROTACs), such as AK-1690, which are designed to induce the degradation of the STAT6 protein.[3]
Q2: What is this compound-OH and how should it be used?
This compound-OH is an active control compound for this compound.[4][5] It is structurally related to this compound but may have altered cell permeability or other properties that make it a useful negative or comparative control in experiments designed to validate the specific effects of this compound or PROTACs derived from it.
Q3: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
High variability in cell-based assays can stem from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitates can lead to inconsistent concentrations. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability.
Q4: I am concerned about potential off-target effects of this compound. How can I assess this?
While this compound is reported to be highly selective for STAT6 over STAT5, it is good practice to evaluate potential off-target effects.[1][2] This can be done by:
-
Profiling against other STAT family members: Test the effect of this compound on the activation of other STAT proteins (e.g., STAT1, STAT3) in your cellular system.
-
Using a control compound: Compare the effects of this compound with its inactive analog, this compound-OH, to distinguish specific from non-specific effects.[4][5]
-
Phenotypic rescue experiments: If you observe a phenotype upon treatment with this compound, try to rescue it by overexpressing STAT6 to confirm the effect is on-target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no activity of this compound in a cell-based assay. | Compound Instability: this compound may be unstable in your assay medium or under your specific experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. Consider using a serum-free or low-serum medium for the treatment period if serum components are suspected to interfere with the compound. |
| Incorrect Compound Concentration: Errors in dilution calculations or improper storage of stock solutions can lead to inaccurate final concentrations. | Verify all calculations and ensure proper storage of the stock solution at -80°C for up to 6 months or -20°C for 1 month (protected from light and under nitrogen).[2] | |
| Low STAT6 expression in the cell line: The cell line you are using may not express sufficient levels of STAT6 for a robust response. | Confirm STAT6 expression in your cell line of choice by Western blot or qPCR. Select a cell line known to have a functional IL-4/IL-13-STAT6 signaling pathway. | |
| Precipitation of this compound in cell culture medium. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells (typically <0.5%). Prepare a more concentrated stock solution and use a smaller volume for dilution. Sonication of the stock solution before dilution may also help. |
| Inconsistent results in in vivo studies. | Poor Bioavailability: Small molecule inhibitors can have suboptimal pharmacokinetic properties, leading to low exposure in target tissues.[6] | Optimize the formulation and route of administration. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. |
| Metabolic Instability: this compound may be rapidly metabolized in vivo, reducing its effective concentration. | Perform in vitro metabolic stability assays using liver microsomes to assess the metabolic fate of this compound. If instability is an issue, consider co-administration with a metabolic inhibitor (if appropriate for the study) or using a different delivery method. |
Experimental Protocols & Data
Quantitative Data Summary
The following table provides a summary of the known quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for STAT6 | 6 nM | [1][2] |
| Selectivity over STAT5 | >85-fold | [1][2] |
Detailed Experimental Protocol: Inhibition of STAT6 Phosphorylation in a Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on STAT6 phosphorylation in a human cell line responsive to IL-4 or IL-13.
1. Cell Culture and Seeding:
- Culture a suitable human cell line (e.g., A549, Ramos) in the recommended medium and conditions.
- Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Incubate the cells for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
- On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
- Pre-incubate the cells with the compound for 1-2 hours at 37°C.
3. Cytokine Stimulation:
- Prepare a stock solution of recombinant human IL-4 or IL-13.
- Add the cytokine to the wells to a final concentration known to induce robust STAT6 phosphorylation (e.g., 20 ng/mL).
- Incubate for 15-30 minutes at 37°C.
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentration of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
6. Data Analysis:
- Quantify the band intensities for p-STAT6 and total STAT6.
- Normalize the p-STAT6 signal to the total STAT6 signal for each sample.
- Plot the normalized p-STAT6 levels against the log concentration of this compound to determine the IC50 value.
Visualizations
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, which is the target of this compound.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation.
Experimental Workflow: Cell-Based Assay for this compound Activity
This workflow outlines the key steps for evaluating the inhibitory effect of this compound on STAT6 phosphorylation.
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
References
refining experimental protocols for AK-068
Welcome to the technical support center for AK-068. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the use of this compound, a high-affinity STAT6 ligand.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] It is characterized by its high binding affinity and selectivity for STAT6 over other STAT family members, such as STAT5.[1][2]
Q2: What is the primary application of this compound?
This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is the STAT6-binding ligand used in the highly potent and selective STAT6 PROTAC degrader, AK-1690.[2][3]
Q3: What is the mechanism of action of a PROTAC derived from this compound?
A PROTAC utilizing this compound, such as AK-1690, functions as a heterobifunctional molecule. One end (the this compound moiety) binds to STAT6, while the other end recruits an E3 ubiquitin ligase (e.g., cereblon).[3] This proximity induces the ubiquitination of STAT6, marking it for degradation by the proteasome, thereby reducing cellular levels of the STAT6 protein.[3][4]
Q4: What is the significance of targeting STAT6?
STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cells and Th2-mediated immune responses.[5][6] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, such as asthma and atopic dermatitis, making it an attractive therapeutic target.[3][6][7]
Q5: How should I prepare this compound for in vivo experiments?
For in vivo studies, a common formulation to enhance solubility is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
Section 2: Quantitative Data Summary
| Parameter | Value | Notes |
| Binding Affinity (Ki) for STAT6 | 6 nM | [1][2] |
| Selectivity | >85-fold over STAT5 | [1][2] |
| PROTAC (AK-1690) DC50 | As low as 1 nM | DC50 is the concentration for 50% degradation of the target protein.[2] |
Section 3: Signaling Pathways and Experimental Workflows
Caption: A diagram of the canonical JAK/STAT6 signaling pathway initiated by IL-4 or IL-13.
Caption: The mechanism of STAT6 degradation by the this compound based PROTAC, AK-1690.
Section 4: Experimental Protocols
Protocol 1: Western Blot for STAT6 Degradation
This protocol details the procedure to assess the degradation of STAT6 in cultured cells following treatment with an this compound based PROTAC (e.g., AK-1690).
Materials:
-
Cell line expressing STAT6
-
This compound based PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against STAT6 (e.g., rabbit anti-STAT6)
-
Primary antibody for loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound based PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with RIPA buffer containing inhibitors. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary STAT6 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: Functional Assay - IL-4 Induced Gene Expression
This protocol assesses the functional consequence of STAT6 degradation by measuring the expression of a known STAT6 target gene.
Materials:
-
Cell line responsive to IL-4 (e.g., A549, BEAS-2B)
-
This compound based PROTAC
-
Recombinant human IL-4
-
Serum-free cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a STAT6 target gene (e.g., CCL26/eotaxin-3) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with the this compound based PROTAC or vehicle control for the optimal degradation time determined by Western Blot.
-
Cytokine Stimulation: After the pre-treatment period, stimulate the cells with an optimal concentration of IL-4 (e.g., 10 ng/mL) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Compare the IL-4 induced gene expression in PROTAC-treated cells to the vehicle-treated cells. A reduction in IL-4 induced gene expression in the presence of the PROTAC indicates functional inhibition of the STAT6 pathway.
Section 5: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No STAT6 degradation observed with PROTAC treatment. | 1. Compound Instability/Poor Solubility: The PROTAC may be degrading in the culture medium or precipitating out of solution. 2. Low Cell Permeability: The PROTAC may not be entering the cells effectively. 3. Incorrect E3 Ligase: The chosen E3 ligase may not be expressed in the cell line.[8] 4. Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for bringing STAT6 and the E3 ligase together.[8][9] | 1. Verify compound integrity via LC-MS. Prepare fresh stock solutions. Visually inspect for precipitation. 2. Assess cell permeability using cellular thermal shift assays (CETSA) or mass spectrometry-based uptake assays. 3. Confirm the expression of the recruited E3 ligase in your cell line by Western Blot. 4. If synthesizing your own PROTAC, test different linker lengths and attachment points. |
| "Hook Effect" observed (less degradation at higher PROTAC concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to STAT6 and the E3 ligase, preventing the formation of the productive ternary complex.[8][10] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. The effective concentration range often follows a bell-shaped curve.[8][10] |
| High background or non-specific bands in Western Blot. | 1. Antibody Specificity: The primary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: The membrane was not adequately blocked. 3. Inadequate Washing: Residual unbound antibodies remain on the membrane. | 1. Validate the antibody using positive and negative controls (e.g., STAT6 knockout/knockdown cells).[11] 2. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk). 3. Increase the number and duration of washes with TBST. |
| Inconsistent results in functional assays. | 1. Cell Passage Number: High passage numbers can lead to altered cellular responses. 2. Reagent Variability: Inconsistent activity of cytokines or other reagents. 3. Timing of Treatment and Stimulation: The timing of PROTAC treatment relative to cytokine stimulation is critical. | 1. Use cells within a consistent and low passage number range. 2. Aliquot and store cytokines and other critical reagents properly. Test new batches before use. 3. Optimize the pre-treatment time with the PROTAC to ensure maximal STAT6 degradation before cytokine stimulation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. scientificproducts.com [scientificproducts.com]
- 5. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT6 - Wikipedia [en.wikipedia.org]
- 7. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
Validation & Comparative
Validating the Inhibitory Effect of AK-068 on STAT6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AK-068, a potent STAT6 ligand, with other known STAT6 inhibitors and degraders. The information is compiled from various studies to offer a comprehensive overview of the current landscape of STAT6-targeting compounds. This document is intended to assist researchers in evaluating the utility of this compound and its derivatives in studies related to STAT6 signaling.
Introduction to STAT6 and its Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon cytokine binding to their receptors, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and the transcription of target genes. This pathway is crucial in the development of Th2-mediated inflammatory and allergic diseases. Consequently, inhibiting STAT6 has emerged as a promising therapeutic strategy for conditions such as asthma, atopic dermatitis, and certain cancers.
This compound has been identified as a highly potent and selective STAT6 ligand, serving as a foundational component for the development of more advanced therapeutic modalities like PROTAC (Proteolysis Targeting Chimera) degraders.[2][3] This guide compares this compound with other small molecule inhibitors and PROTACs targeting STAT6.
Quantitative Comparison of STAT6-Targeting Compounds
The following tables summarize the available quantitative data for this compound and other relevant STAT6 inhibitors and degraders. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Small Molecule STAT6 Inhibitors
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Selectivity |
| This compound | STAT6 SH2 Domain | Ligand/Inhibitor | 6 nM[3] | Not explicitly reported | >85-fold over STAT5[3] |
| AS1517499 | STAT6 | Phosphorylation Inhibitor | Not reported | 21 nM (reporter assay)[4][5][6] | Selective for Th2 differentiation (IC50 = 2.3 nM) over Th1[4][5] |
| STAT6-IN-3 | STAT6 SH2 Domain | Phosphopeptide mimic | Not reported | 40 nM[7][8] | Not explicitly reported |
Table 2: STAT6 PROTAC Degraders
| Compound | Target | Mechanism of Action | Degradation Concentration (DC50) | Notes |
| AK-1690 | STAT6 | PROTAC Degrader | As low as 1 nM[3][9][10] | Utilizes this compound as the STAT6-binding ligand.[2][3] |
| KT-621 | STAT6 | PROTAC Degrader | Double-digit picomolar range[11] | First oral STAT6 degrader to enter clinical trials.[2][12][13] |
Experimental Protocols for Validating STAT6 Inhibition
To validate the inhibitory effect of compounds like this compound on STAT6, a series of biochemical and cellular assays are typically employed. Below are detailed methodologies for key experiments.
STAT6 Phosphorylation Assay (Western Blot)
This assay directly measures the phosphorylation of STAT6 at Tyr641, a critical step in its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Daudi, HeLa, or primary immune cells) to 70-80% confluency.[14][15]
-
Pre-treat cells with the STAT6 inhibitor (e.g., this compound) at various concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a STAT6 activator, such as IL-4 (e.g., 10-100 ng/mL) or IL-13, for a short period (e.g., 15-30 minutes).[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT6.[16]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
STAT6 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of STAT6 to bind to its DNA response elements and drive gene transcription.
Protocol:
-
Cell Line and Transfection:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a 96-well plate.[17]
-
Pre-treat the cells with the STAT6 inhibitor at various concentrations.
-
Stimulate the cells with IL-4 or IL-13 to activate the STAT6 pathway.
-
-
Luciferase Assay:
-
After incubation (e.g., 6-24 hours), lyse the cells.
-
Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate.[20]
-
Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of STAT6.[20]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the IC50 value of the inhibitor.
-
Downstream Target Gene Expression/Secretion Assay (TARC/CCL17 ELISA)
This assay quantifies the production of a downstream chemokine, Thymus and Activation-Regulated Chemokine (TARC/CCL17), which is regulated by STAT6.
Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 24- or 48-well plate.
-
Pre-treat the cells with the STAT6 inhibitor.
-
Stimulate the cells with IL-4 or IL-13 for an extended period (e.g., 24-48 hours) to allow for gene expression and protein secretion.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial ELISA kit for human or mouse TARC/CCL17.[21][22][23][24]
-
Coat a 96-well plate with a capture antibody specific for TARC.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known concentrations of the TARC standard.
-
Determine the concentration of TARC in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway activated by IL-4 and IL-13.
Caption: IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating the inhibitory effect of a compound on the STAT6 pathway.
Caption: A generalized workflow for the preclinical validation of a STAT6 inhibitor.
Conclusion
This compound is a potent and selective STAT6 ligand that serves as a valuable tool for studying the STAT6 signaling pathway. Its high affinity for the STAT6 SH2 domain makes it an effective inhibitor of STAT6 activation. When compared to other small molecule inhibitors like AS1517499 and STAT6-IN-3, this compound demonstrates comparable or superior potency in terms of binding affinity. Furthermore, its use as the warhead for the highly effective PROTAC degrader AK-1690 underscores its significance in the development of novel therapeutics targeting STAT6. The experimental protocols detailed in this guide provide a framework for researchers to validate the inhibitory effects of this compound and other STAT6-targeting compounds, facilitating further investigation into their therapeutic potential.
References
- 1. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. medkoo.com [medkoo.com]
- 11. kymeratx.com [kymeratx.com]
- 12. Kymera Therapeutics Begins Phase 1 Trial of Oral STAT6 Degrader KT-621 for TH2 Immuno-Inflammatory Diseases [synapse.patsnap.com]
- 13. Kymera Therapeutics Announces First Patient Dosed in BROADEN Phase 1b Atopic Dermatitis Clinical Trial of KT-621, a First-in-Class Oral STAT6 Degrader - BioSpace [biospace.com]
- 14. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. abeomics.com [abeomics.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. med.emory.edu [med.emory.edu]
- 21. raybiotech.com [raybiotech.com]
- 22. rndsystems.com [rndsystems.com]
- 23. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 24. Human TARC(Thymus Activation Regulated Chemokine) ELISA Kit [elkbiotech.com]
A Comparative Guide to STAT6 Inhibitors: Benchmarking AK-068 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of the inflammatory response, particularly in type 2 immunity. As a key node in the IL-4 and IL-13 signaling pathways, STAT6 has emerged as a high-value target for a range of allergic and inflammatory diseases, including atopic dermatitis and asthma. This guide provides a comparative overview of AK-068, a potent STAT6 ligand, alongside other notable STAT6 inhibitors and degraders, presenting available preclinical and clinical data to inform research and development decisions.
Overview of Compared STAT6 Inhibitors
This guide focuses on the following small molecule STAT6 inhibitors and degraders:
-
This compound: A high-affinity STAT6 ligand that serves as the binding component of the PROTAC® degrader AK-1690.
-
REX-8756: A reversible, selective STAT6 inhibitor targeting the SH2 domain, developed by Recludix Pharma in partnership with Sanofi.
-
KT-621: An orally bioavailable STAT6 degrader developed by Kymera Therapeutics.
-
AS1517499: A STAT6 phosphorylation inhibitor.
-
PM-43I: A dual STAT5/STAT6 inhibitor.
Quantitative Performance Data
The following tables summarize the available quantitative data for each inhibitor. It is important to note that this data is compiled from various sources and was not generated in head-to-head comparative studies. Therefore, direct comparisons of potency values should be interpreted with caution, as assay conditions and methodologies may vary significantly.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | Assay Type | Potency | Selectivity | Reference |
| This compound | STAT6 | Ligand for PROTAC | Biochemical (Binding) | Ki = 6 nM | >85-fold over STAT5 | [1] |
| REX-8756 | STAT6 SH2 Domain | Reversible Inhibitor | Biochemical (Binding) | KD = 0.04 nM | >1,000-fold vs. STAT1/2/3/4/5 | [2] |
| Cellular (pSTAT6) | IC50 = 0.72 nM (IL-4) | [2] | ||||
| IC50 = 0.19 nM (IL-13) | [2] | |||||
| KT-621 | STAT6 | Degrader (PROTAC) | Cellular (Degradation) | DC50 in pM range | Selective for STAT6 | [3] |
| AS1517499 | STAT6 | Phosphorylation Inhibitor | Cellular (Reporter) | IC50 = 21 nM | Selective for Th2 differentiation | [4] |
| Cellular (Th2 differentiation) | IC50 = 2.3 nM | [4] | ||||
| PM-43I | STAT5/STAT6 | Phosphorylation Inhibitor | Cellular (pSTAT6) | 1-2 µM for complete inhibition | Dual inhibitor | [5] |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| AK-1690 (utilizing this compound) | Mouse | Not specified | Effective depletion of STAT6 in tissues with a single dose. | [1] |
| REX-4671 (from the same program as REX-8756) | Mouse | Chemical-induced dermatitis | Dose-dependent inhibition of pSTAT6 and reduction in skin inflammation, similar to dupilumab surrogate. | [6] |
| Mouse | OVA-induced asthma | Inhibition of pSTAT6 comparable to anti-IL-4/13 antibodies, reduced lung eosinophil infiltration. | [6] | |
| KT-621 | Mouse | Atopic Dermatitis (MC903 model) | Robustly inhibits biomarkers of TH2 inflammation, comparable to dupilumab. | [7] |
| AS1517499 | Mouse | Atopic Dermatitis and Asthma | Reduced Th2-related cytokines, alleviated airway eosinophil and lymphocyte infiltration. | [8] |
| PM-43I | Mouse | Allergic Airway Disease | ED50 of 0.25 µg/kg. | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for testing STAT6 inhibitors.
Experimental Protocols
A variety of assays are employed to characterize STAT6 inhibitors. Below are detailed methodologies for some of the key experiments cited in the comparison.
Homogeneous Time Resolved Fluorescence (HTRF) Assay for pSTAT6
-
Principle: This is a sandwich immunoassay in a plate-based format that quantifies phosphorylated STAT6 (at Tyr641) in cell lysates. It utilizes two antibodies, one labeled with a donor fluorophore and the other with an acceptor. When both antibodies bind to the target protein, they are brought into close proximity, resulting in a FRET signal that is proportional to the amount of pSTAT6.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., THP-1 or HeLa) are seeded in 96-well plates and treated with the STAT6 inhibitor at various concentrations for a specified pre-incubation time.
-
Stimulation: Cells are stimulated with IL-4 or IL-13 to induce STAT6 phosphorylation.
-
Lysis: A lysis buffer is added to the wells to release cellular contents.
-
Detection: The HTRF antibody reagents (anti-pSTAT6-donor and anti-STAT6-acceptor) are added to the lysate.
-
Signal Measurement: After incubation, the plate is read on an HTRF-compatible reader, and the ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the signal against the inhibitor concentration.[4][9][10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Total or Phospho-STAT6
-
Principle: This bead-based immunoassay uses donor and acceptor beads that are brought into proximity by binding to the target protein (total or phospho-STAT6). Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Protocol Outline:
-
Cell Culture, Treatment, and Lysis: Similar to the HTRF protocol, cells are cultured, treated with the inhibitor, stimulated, and lysed.
-
Assay Reaction: The cell lysate is transferred to a 384-well plate, and a mixture of acceptor beads conjugated to one antibody and biotinylated antibody is added. After incubation, streptavidin-coated donor beads are added.
-
Signal Measurement: The plate is incubated in the dark and then read on an Alpha-enabled plate reader. The signal intensity is proportional to the amount of the target protein.[11][12][13][14]
-
In Vivo Ovalbumin (OVA)-Induced Asthma Mouse Model
-
Principle: This is a widely used model to mimic the allergic airway inflammation characteristic of asthma. Mice are sensitized to the allergen ovalbumin and then challenged with it to induce an asthmatic phenotype.
-
Protocol Outline:
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide (B78521) on specific days (e.g., day 0 and 14).
-
Challenge: Sensitized mice are challenged by intranasal or aerosol administration of OVA on subsequent days (e.g., days 28, 29, and 30).
-
Treatment: The STAT6 inhibitor is administered to the mice before or during the challenge phase.
-
Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels in the lung tissue.[8][15][16][17][18]
-
In Vivo MC903-Induced Atopic Dermatitis Mouse Model
-
Principle: Topical application of MC903 (calcipotriol), a vitamin D3 analog, on mouse ears induces a localized inflammatory response that recapitulates many features of human atopic dermatitis, including skin thickening, and Th2-dominated inflammation.
-
Protocol Outline:
-
Disease Induction: A solution of MC903 in ethanol (B145695) is applied daily to the ears of mice (e.g., C57BL/6) for a set period (e.g., 10-14 days).
-
Treatment: The STAT6 inhibitor is administered (e.g., topically or systemically) during the disease induction period.
-
Endpoint Analysis: Ear thickness is measured regularly as an indicator of inflammation. At the end of the study, ears can be collected for histological analysis, and draining lymph nodes can be analyzed for immune cell populations by flow cytometry.[19][20][21][22]
-
Conclusion
The landscape of STAT6-targeted therapies is rapidly evolving, with several promising small molecule inhibitors and degraders in development. This compound stands out as a high-affinity ligand, demonstrating the feasibility of targeting the STAT6 SH2 domain. REX-8756 has shown potent and selective inhibition in preclinical models, with an efficacy comparable to biologics. The STAT6 degrader KT-621 has demonstrated impressive target engagement in early clinical trials. While direct comparative data is limited, the available information suggests that these next-generation STAT6-targeting agents hold significant promise for the treatment of type 2 inflammatory diseases. The diverse mechanisms of action, from reversible inhibition to targeted degradation, offer different therapeutic profiles that will require further investigation to determine their optimal clinical applications. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future STAT6 inhibitors.
References
- 1. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 3. kymeratx.com [kymeratx.com]
- 4. revvity.com [revvity.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT6 inhibitors - Page 1 | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HTRF Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 10. medicalexpo.com [medicalexpo.com]
- 11. AlphaLISA SureFire Ultra Human and Mouse Total STAT6 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. tgrbiosciences.com [tgrbiosciences.com]
- 15. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 16. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 18. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 19. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hooke - Contract Research - Atopic dermatitis [hookelabs.com]
- 21. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to STAT6 Inhibitors: AK-068 vs. AS1517499
For researchers and drug development professionals investigating therapeutic interventions targeting the STAT6 signaling pathway, the choice of a potent and selective inhibitor is critical. This guide provides a detailed comparison of two prominent STAT6 inhibitors, AK-068 and AS1517499, summarizing their performance based on available experimental data and outlining the methodologies used for their evaluation.
Performance Comparison
This compound is a highly potent and selective STAT6 ligand, demonstrating strong binding affinity to the STAT6 protein.[1][2] In contrast, AS1517499 is a potent, brain-permeable inhibitor of STAT6 phosphorylation, effectively blocking its downstream signaling.[3][4][5][6][7]
The following table summarizes the quantitative data available for both inhibitors. It is important to note that the provided values for this compound (Kᵢ) and AS1517499 (IC₅₀) are derived from different assay types and are therefore not directly comparable. The Kᵢ value represents the binding affinity of the inhibitor to the target protein, while the IC₅₀ value indicates the concentration of the inhibitor required to achieve 50% inhibition of a specific biological function.
| Parameter | This compound | AS1517499 | Assay Type |
| Potency | Kᵢ = 6 nM[1][2] | IC₅₀ = 21 nM[3][4][5][6][7] | STAT6 Reporter Assay |
| IC₅₀ = 2.3 nM[3][4][5] | IL-4-induced Th2 Differentiation | ||
| Selectivity | >85-fold over STAT5[1] | - | - |
Experimental Protocols
The evaluation of STAT6 inhibitors typically involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments relevant to the characterization of compounds like this compound and AS1517499.
STAT6 Binding Assay (for Kᵢ determination)
This assay measures the affinity of a compound for the STAT6 protein. A common method is a competition binding assay using a fluorescently labeled probe that binds to the STAT6 SH2 domain.
Workflow:
-
Reagents: Recombinant human STAT6 protein, a high-affinity fluorescently labeled STAT6 ligand (probe), and the test compound (e.g., this compound).
-
Incubation: The STAT6 protein is incubated with the fluorescent probe in the presence of varying concentrations of the test compound.
-
Detection: The amount of bound fluorescent probe is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: The data is used to calculate the concentration of the test compound that displaces 50% of the fluorescent probe (IC₅₀). This value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
STAT6 Reporter Gene Assay (for IC₅₀ determination)
This cell-based assay quantifies the ability of a compound to inhibit STAT6-mediated gene transcription.
Workflow:
-
Cell Line: A human cell line (e.g., HEK293) is stably transfected with a reporter plasmid containing a STAT6-responsive promoter driving the expression of a reporter gene, typically luciferase.
-
Cell Seeding: The reporter cells are seeded into 96-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., AS1517499).
-
Stimulation: The cells are then stimulated with a STAT6 activator, such as Interleukin-4 (IL-4) or Interleukin-13 (IL-13), to induce STAT6-mediated reporter gene expression.
-
Lysis and Detection: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: The IC₅₀ value is determined by plotting the luciferase activity against the concentration of the test compound.
STAT6 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of STAT6 phosphorylation, a critical step in its activation.
Workflow:
-
Cell Culture and Treatment: A relevant cell line (e.g., human bronchial smooth muscle cells) is cultured and then serum-starved. The cells are pre-treated with the inhibitor (e.g., AS1517499) for a specific duration, followed by stimulation with IL-4 or IL-13.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6). A separate blot is often performed with an antibody against total STAT6 as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-STAT6 band is quantified and normalized to the total STAT6 band to determine the extent of inhibition.
STAT6 Signaling Pathway
The STAT6 signaling pathway is initiated by the binding of cytokines, primarily IL-4 and IL-13, to their respective cell surface receptors. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor tails. STAT6 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in immune responses.
Caption: The STAT6 signaling pathway initiated by IL-4/IL-13.
Experimental Workflow: STAT6 Inhibition Assay
The following diagram illustrates a general workflow for assessing the efficacy of a STAT6 inhibitor in a cell-based assay.
Caption: General workflow for a cell-based STAT6 inhibition assay.
References
- 1. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Validating STAT6 Inhibition: A Comparative Analysis of the Ligand AK-068 and Genetic Models
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a novel inhibitor is a critical step. This guide provides a comparative overview of the pharmacological inhibitor AK-068, a potent STAT6 ligand, and genetic models of STAT6 loss-of-function. By cross-validating findings from both approaches, researchers can gain a higher degree of confidence in the role of STAT6 in their biological system of interest.
This compound is a high-affinity ligand for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the development of T-helper type 2 (Th2) cells and the orchestration of allergic and anti-parasitic immune responses.[3] Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including allergic asthma, atopic dermatitis, and certain cancers.[2] this compound has been instrumental in the development of AK-1690, a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the STAT6 protein.[1][4]
Genetic models, such as STAT6 knockout (KO) mice or cells with STAT6 expression silenced by siRNA or shRNA, provide a powerful tool to study the consequences of complete or partial loss of STAT6 function.[3] These models are considered a gold standard for target validation. Comparing the phenotypic and molecular outcomes of this compound or AK-1690 treatment with those observed in STAT6 genetic models allows for a rigorous assessment of the inhibitor's on-target activity.
Comparative Data: Pharmacological vs. Genetic Inhibition of STAT6
The following tables summarize key quantitative data from studies utilizing either the STAT6 degrader AK-1690 (derived from this compound) or STAT6 genetic models. While direct head-to-head comparative studies are limited, the available data allows for a cross-study validation of STAT6's role in cellular processes.
| Parameter | AK-1690 (Pharmacological Degradation) | STAT6 Knockout/Knockdown (Genetic Inactivation) | Reference |
| STAT6 Protein Levels | Induces potent and selective degradation of STAT6 protein in cells with a DC50 as low as 1 nM. | Complete or significant reduction of STAT6 protein expression. | [1] |
| Selectivity | Minimal effect on other STAT members (e.g., STAT5) at concentrations up to 10 µM. | Highly specific to STAT6. | [1] |
| In Vivo Efficacy | A single dose effectively depletes STAT6 in mouse tissues. | Systemic or tissue-specific loss of STAT6 function throughout the organism's life. | [1][3] |
| Cellular Phenotype | Effect of STAT6 Inhibition (Pharmacological or Genetic) | Reference |
| T-helper 2 (Th2) Cell Differentiation | Inhibition of STAT6 is expected to impair Th2 differentiation. | [3] |
| Macrophage Polarization | STAT6 is required for M2 macrophage activation. | [3] |
| Cell Viability (in specific cancer models) | Knockout of STAT6 can sensitize acute lymphoblastic leukemia cells to chemotherapy. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of STAT6 inhibitors and genetic models.
Western Blotting for STAT6 Protein Levels
This technique is used to quantify the amount of STAT6 protein in cell or tissue lysates.
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to STAT6. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.
Cell Viability Assay
This assay measures the effect of a compound or genetic modification on cell survival and proliferation.
-
Cell Seeding: Cells are plated in a multi-well plate at a specific density.
-
Treatment: Cells are treated with the STAT6 inhibitor (e.g., AK-1690) at various concentrations or compared to STAT6 knockout/knockdown cells.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP levels) is added to the wells.
-
Signal Measurement: The signal (e.g., colorimetric or fluorescent) is measured using a plate reader. The intensity of the signal is proportional to the number of viable cells.
Visualizing the STAT6 Signaling Pathway and Experimental Logic
To better understand the context of this compound and genetic model cross-validation, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow.
Caption: The canonical STAT6 signaling pathway initiated by IL-4 or IL-13.
Caption: A logical workflow for cross-validating a STAT6 inhibitor with genetic models.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. labiotech.eu [labiotech.eu]
- 3. STAT6 - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeted deprivation of STAT6 sensitizes acute lymphoblastic leukemia cells to cytarabine in vivo and in vitro: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Inflammation Control: A Comparative Analysis of AK-068 and Other STAT6 Ligands
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key inflammatory pathways is a continuous endeavor. Signal Transducer and Activator of Transcription 6 (STAT6), a crucial mediator of Type 2 inflammation, has emerged as a prime therapeutic target for a range of allergic and inflammatory diseases. This guide provides a comprehensive comparative analysis of AK-068, a notable STAT6 ligand, alongside other significant players in the field, offering a clear perspective on their performance backed by experimental data.
STAT6 is a key transcription factor that becomes activated downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13), two cytokines pivotal in the pathogenesis of conditions like asthma and atopic dermatitis. Upon activation, STAT6 orchestrates the expression of genes that drive the characteristic features of these diseases. The development of small molecules that can effectively block this pathway represents a promising therapeutic strategy.
Quantitative Comparison: Potency and Selectivity
A critical aspect of drug development is the quantitative assessment of a compound's ability to interact with its target and its specificity. The table below summarizes key performance metrics for this compound and other prominent STAT6 inhibitors.
| Compound | Target | Assay Type | Potency (nM) | Selectivity | Mechanism of Action |
| This compound | STAT6 | Binding Affinity (Ki) | 6[1][2] | >85-fold vs. STAT5[1][2] | Direct STAT6 Ligand |
| AS1517499 | STAT6 | Phosphorylation Inhibition (IC50) | 21[3] | Selective for STAT6 pathway | STAT6 Phosphorylation Inhibitor |
| REX-8756 | STAT6 | SH2 Domain Inhibition | Sub-nanomolar potency[4] | High selectivity across SH2 family | Reversible, Oral STAT6 Inhibitor |
| KT-621 | STAT6 | Degradation (DC50) | Picomolar potency[5] | Selective STAT6 Degrader | Oral STAT6 PROTAC Degrader |
| Leflunomide | JAK3/STAT6 | Tyrosine Phosphorylation Inhibition | - | Broad | Tyrosine Kinase Inhibitor |
Unraveling the Mechanisms of Action
The STAT6 inhibitors highlighted in this guide utilize distinct strategies to disrupt the inflammatory signaling cascade.
This compound distinguishes itself as a high-affinity direct binder of the STAT6 protein.[1] This property makes it an ideal component for Proteolysis Targeting Chimeras (PROTACs), such as AK-1690, which are engineered to trigger the degradation of the target protein.[1]
AS1517499 functions by preventing the phosphorylation of STAT6, a crucial step for its activation and subsequent journey to the nucleus to initiate the transcription of pro-inflammatory genes.
REX-8756 , a product of Recludix Pharma, is an orally available, reversible inhibitor that specifically targets the SH2 domain of STAT6, thereby preventing its activation.[4] This focused approach is designed to offer a highly selective blockade of the IL-4/IL-13 pathway.
KT-621 , developed by Kymera Therapeutics, is an oral STAT6 degrader. As a PROTAC, it effectively eliminates the STAT6 protein, offering the potential for a more profound and sustained suppression of the inflammatory response.[5]
A Look at the Experimental Playbook: Key Assay Protocols
Reproducibility and standardization are the cornerstones of scientific advancement. Below are detailed methodologies for key experiments used to characterize and compare STAT6 ligands.
STAT6 Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is a powerful tool for quantifying the binding affinity (Ki) of a compound to its target protein.
-
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., europium) conjugated to the STAT6 protein (or an antibody that binds to it) and an acceptor fluorophore on a competing ligand. A test compound that binds to STAT6 will displace the acceptor-labeled ligand, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
A recombinant STAT6 protein is incubated with a europium-labeled antibody and an acceptor-labeled STAT6 ligand.
-
Serial dilutions of the test compound (e.g., this compound) are added.
-
After incubation, the TR-FRET signal is measured using a plate reader. The ratio of the acceptor to donor emission is calculated.
-
The Ki value is determined by analyzing the competitive binding curve.
-
STAT6 Phosphorylation Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This cellular assay assesses a compound's ability to inhibit the activation of STAT6.
-
Principle: This assay quantifies the level of phosphorylated STAT6 in cell lysates. It utilizes two antibodies: one that recognizes phosphorylated STAT6 (at Tyr641) labeled with a donor fluorophore, and another that recognizes total STAT6 labeled with an acceptor fluorophore. Inhibition of STAT6 phosphorylation leads to a decrease in the HTRF signal.
-
Protocol Outline:
-
Cells expressing STAT6 (e.g., HeLa or THP-1) are treated with the test compound (e.g., AS1517499).
-
The cells are then stimulated with IL-4 or IL-13 to induce STAT6 phosphorylation.
-
The cells are lysed, and the HTRF detection reagents are added.
-
The HTRF signal is measured, and the IC50 value is calculated from the dose-response curve.
-
In Vivo Performance: Efficacy in Preclinical Disease Models
The true potential of a therapeutic candidate is ultimately determined by its performance in living organisms.
-
Asthma Models: In preclinical models of allergic asthma, orally administered STAT6 inhibitors have demonstrated significant efficacy. For instance, a reversible STAT6 inhibitor from Recludix Pharma showed a dose-dependent reduction in airway inflammation, with effectiveness comparable to that of an anti-IL-4/IL-13 antibody.[6] This was observed in both preventative and treatment scenarios.[6]
-
Atopic Dermatitis Models: The STAT6 inhibitor AS1517499 has been shown to mitigate the risk of developing asthma-like symptoms in a mouse model of atopic dermatitis, indicating a systemic anti-inflammatory effect.[7] Furthermore, REX-8756 has shown promise in reducing skin inflammation and epidermal thickening in murine dermatitis models.[4] The oral STAT6 degrader KT-621 has also demonstrated the ability to block TH2 inflammation in a mouse model of atopic dermatitis.[5]
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
Concluding Remarks
This compound emerges as a highly potent and selective STAT6 ligand, with its application in the PROTAC degrader AK-1690 underscoring its therapeutic potential.[1] While it demonstrates superior binding affinity compared to inhibitors like AS1517499, the field of STAT6 inhibition is dynamic and competitive. The advent of orally bioavailable and highly effective compounds such as REX-8756 and KT-621 is raising the standard for future STAT6-targeted therapies.[4][5]
The selection of a specific STAT6 ligand will be dictated by the intended application. For fundamental research aimed at dissecting the intricacies of STAT6 biology, a potent and selective tool like this compound is indispensable. In the realm of therapeutic development, however, the focus will be on a broader set of characteristics, including oral availability, favorable pharmacokinetics, and robust in vivo efficacy, qualities exemplified by the newer generation of STAT6 inhibitors. This guide provides a foundational framework for navigating the exciting and rapidly advancing landscape of STAT6-targeted drug discovery.
References
- 1. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. kymeratx.com [kymeratx.com]
- 6. recludixpharma.com [recludixpharma.com]
- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
validating the selectivity of AK-068 for STAT6 over other STATs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AK-068's Selectivity for the STAT6 Transcription Factor.
This compound has emerged as a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6), a key therapeutic target in a range of human diseases, including allergic and inflammatory conditions, as well as certain cancers. This guide provides a comprehensive overview of the selectivity of this compound for STAT6 over other members of the STAT family, supported by available experimental data.
High-Affinity Binding to STAT6
Biochemical assays have demonstrated that this compound binds to STAT6 with high affinity, exhibiting a dissociation constant (Ki) of 6 nM.[1][2][3] This strong binding affinity forms the basis of its potential as both a direct inhibitor and as a component of more complex therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).
Pronounced Selectivity Over Other STAT Proteins
A critical attribute of a targeted therapeutic is its ability to selectively interact with its intended target while minimizing off-target effects. This compound has shown remarkable selectivity for STAT6 over other closely related STAT family members.
Quantitative Selectivity Data
The available data on the selectivity of this compound is summarized in the table below.
| STAT Protein | Binding Affinity (Ki) | Selectivity vs. STAT6 |
| STAT6 | 6 nM | - |
| STAT5 | >510 nM | >85-fold |
| STAT1 | Data not available | Data not available |
| STAT2 | Data not available | Data not available |
| STAT3 | Data not available | Data not available |
| STAT4 | Data not available | Data not available |
Note: The Ki for STAT5 is inferred from the reported >85-fold selectivity compared to STAT6.
The STAT6 Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins are crucial components of cytokine signaling pathways. The STAT6 pathway, in particular, is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
Experimental Protocols: Determining STAT Inhibitor Selectivity
The selectivity of compounds like this compound is typically determined using in vitro biochemical assays. A common and robust method is the Fluorescence Polarization (FP) assay.
Principle of Fluorescence Polarization Assay
The FP assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger protein (like a STAT protein), its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization. This change is used to determine the binding affinity (Ki) of the test compound.
Representative Fluorescence Polarization Assay Protocol
-
Reagents and Materials:
-
Purified, recombinant STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6).
-
Fluorescently labeled peptide tracer with known affinity for the STAT protein's SH2 domain.
-
Test compound (this compound) serially diluted in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100).
-
Assay buffer.
-
384-well, non-binding black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent tracer and the STAT protein to each well of the microplate.
-
Add varying concentrations of the test compound (this compound) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to percent inhibition.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of tracer binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
The following diagram illustrates the general workflow for determining the selectivity of a STAT inhibitor.
Conclusion
The available data strongly supports the high selectivity of this compound for STAT6 over other STAT family members. Its high binding affinity and significant selectivity margin, particularly over the closely related STAT5, make it a valuable tool for studying STAT6 biology and a promising candidate for the development of targeted therapies. Further studies providing direct binding affinities against a complete panel of STAT proteins would offer an even more comprehensive understanding of its selectivity profile.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | STAT6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AK-068 and Other STAT6-Targeting Compounds for Drug Discovery Researchers
For Immediate Release
This guide provides a comprehensive comparison of AK-068, a potent STAT6 ligand, with other notable STAT6-targeting compounds. It is intended for researchers, scientists, and drug development professionals interested in the experimental validation of molecules targeting the STAT6 signaling pathway, a critical mediator in allergic and inflammatory diseases. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to STAT6 Signaling
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to Type 2 inflammatory responses. Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including asthma, atopic dermatitis, and certain cancers. As such, STAT6 has emerged as a promising therapeutic target.
The STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their receptors on the cell surface activates Janus kinases (JAKs), which in turn phosphorylate STAT6. This phosphorylation event triggers the dimerization of STAT6, its translocation to the nucleus, and the subsequent activation of target gene transcription, leading to a cascade of inflammatory responses.
The Dawn of Oral Therapies: A Head-to-Head Comparison of Small Molecule STAT6 Inhibitors
The landscape of treating Type 2 inflammatory diseases, such as atopic dermatitis and asthma, is on the brink of a significant transformation. For years, injectable biologics that target the IL-4/IL-13 pathway have been the cornerstone of therapy. Now, a new wave of orally available small molecule inhibitors targeting a key downstream effector, the Signal Transducer and Activator of Transcription 6 (STAT6), promises to offer comparable efficacy with the convenience of a pill. This guide provides a head-to-head comparison of emerging small molecule STAT6 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by available preclinical data.
Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to Th2-mediated inflammatory responses.[1][2][3] The activation of STAT6 is implicated in the pathophysiology of various allergic conditions.[3] Consequently, inhibiting STAT6 is a highly attractive therapeutic strategy.[4] This has led to the development of several small molecule inhibitors, including reversible inhibitors targeting the SH2 domain and proteolysis-targeting chimeras (PROTACs) that induce STAT6 degradation.[4]
This comparison focuses on publicly disclosed data from leading companies in the field, including Recludix Pharma (in partnership with Sanofi), DeepCure, Kymera Therapeutics, and known research compound AS1517499.
At a Glance: Comparative Efficacy and Potency
Direct head-to-head clinical trials are not yet available; however, preclinical data provides a basis for initial comparison of potency and mechanism.
| Compound Class | Example(s) | Mechanism of Action | Potency (IC50/DC50) | Key Features |
| Reversible SH2 Domain Inhibitors | REX-8756 (Recludix/Sanofi) | Binds to the SH2 domain of STAT6, preventing its activation and dimerization.[5][6] | Sub-nanomolar to picomolar in biochemical and cellular assays.[5][7][8] | Highly selective for STAT6 over other STAT proteins; does not degrade STAT6; oral bioavailability.[5][9][10] |
| PROTAC Degraders | KT-621 (Kymera Therapeutics), AK-1690 | Induces the degradation of the STAT6 protein.[4] | DC50 = 1 nM (AK-1690).[4] Picomolar potency (KT-621).[4] | Aims for complete pathway blockade through protein removal; oral administration.[4] |
| Phosphorylation Inhibitors | AS1517499 | Inhibits the phosphorylation of STAT6.[11][12] | IC50 = 21 nM.[12][13] | Brain-permeable; selectively inhibits Th2 differentiation.[12] |
| Novel Oral Inhibitors | DC-15442 (DeepCure) | Oral small molecule inhibitor; specific mechanism not fully detailed. | Potent and selective.[10] | Designed to be orally bioavailable, cell-permeable, and metabolically stable without degrading STAT6.[9][10] |
Delving into the Mechanisms: How They Work
The primary strategies for small molecule inhibition of STAT6 involve either preventing its activation or inducing its degradation.
Reversible inhibitors, such as those developed by Recludix and DeepCure, target the SH2 domain of STAT6. This domain is critical for the binding of STAT6 to the activated IL-4/IL-13 receptor complex, a necessary step for its phosphorylation and subsequent dimerization.[5][6] By blocking the SH2 domain, these inhibitors prevent the downstream signaling cascade without causing the degradation of the STAT6 protein.[5][14]
In contrast, PROTACs, like Kymera's KT-621, are designed to eliminate the STAT6 protein entirely. These molecules are bifunctional, binding to both STAT6 and an E3 ubiquitin ligase. This proximity triggers the ubiquitination and subsequent degradation of STAT6 by the proteasome.[4]
Experimental Data Highlights
Recludix Pharma's Reversible STAT6 Inhibitor
Recludix has presented preclinical data demonstrating that their selective STAT6 inhibitor shows efficacy comparable to anti-IL-4/IL-13 antibody treatments in a preclinical asthma model.[7][8][15] Key findings include a significant, dose-dependent reduction of airway inflammation.[7][8] The inhibitor was shown to suppress phosphorylated STAT6 activity in the blood, spleen, and lung.[6][15] Importantly, this was achieved without affecting total STAT6 protein levels, differentiating it from degrader approaches.[6][15]
Kymera Therapeutics' STAT6 Degrader (KT-621)
Kymera's approach with KT-621 aims to achieve "biologics-like" activity in an oral form by completely blocking the signaling pathway through STAT6 degradation. Preclinical data for similar PROTAC degraders have shown picomolar potency in reducing STAT6 protein levels in cells.[4]
AS1517499
AS1517499 has been shown to effectively inhibit STAT6 phosphorylation.[11] In vivo studies in mice demonstrated that administration of AS1517499 suppressed the enhanced STAT6 phosphorylation in peritoneal macrophages following an inflammatory stimulus.[11] It has also been shown to inhibit IL-4-induced Th2 differentiation of mouse spleen T cells.[13]
Selectivity Profile
A critical aspect of any new inhibitor is its selectivity, which can predict potential off-target effects.
The new generation of STAT6 inhibitors demonstrates high selectivity. For example, Recludix's inhibitor shows high selectivity for STAT6 across the SH2 family, including other STAT proteins.[5][6] This is a key advantage over broader-acting Janus kinase (JAK) inhibitors, which can have on-target safety concerns related to their impact on hematologic homeostasis.[5][16] Selective STAT6 inhibition is predicted to be more targeted with fewer side effects.[16]
Experimental Protocols
While detailed, proprietary protocols are not fully disclosed, the general methodologies can be summarized based on published data.
Biochemical and Cellular Assays for Potency
-
Objective: To determine the potency of the inhibitor in blocking STAT6 activity.
-
General Protocol:
-
Biochemical Assay: A cell-free assay is used to measure the direct inhibition of STAT6. This often involves purified STAT6 protein and a labeled phosphopeptide corresponding to the IL-4 receptor docking site. The ability of the inhibitor to disrupt this interaction is measured, often yielding an IC50 value.
-
Cellular Assay: Human primary cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated with IL-4 or IL-13 to induce STAT6 phosphorylation.[7][8]
-
The cells are pre-incubated with varying concentrations of the STAT6 inhibitor.
-
Following stimulation, the levels of phosphorylated STAT6 (pSTAT6) are measured using techniques like Western blotting or flow cytometry.[11]
-
The concentration of the inhibitor that causes a 50% reduction in pSTAT6 levels (IC50) is determined.
-
For PROTACs, the level of total STAT6 protein is measured to determine the concentration that leads to 50% degradation (DC50).[4]
-
In Vivo Efficacy Models (e.g., Allergic Asthma Model)
-
Objective: To assess the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
-
General Protocol:
-
Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic asthma phenotype, characterized by airway inflammation.[8]
-
The STAT6 inhibitor is administered orally or via injection at various doses, either prophylactically or therapeutically.[8][11]
-
Airway inflammation is assessed by measuring inflammatory cell counts in bronchoalveolar lavage fluid.
-
Target engagement is confirmed by measuring pSTAT6 levels in tissues like the lung and spleen.[6][15]
-
The efficacy is often compared to a vehicle control and a positive control, such as an anti-IL-4/IL-13 antibody.[7][8]
-
Future Outlook
The development of potent and selective oral small molecule STAT6 inhibitors represents a significant advancement in the potential treatment of Type 2 inflammatory diseases. While reversible inhibitors and PROTAC degraders offer different mechanistic approaches, both aim to provide the efficacy of biologics with the convenience of oral administration. As these molecules progress through clinical trials, a clearer picture of their comparative efficacy and safety will emerge, potentially heralding a new era of oral therapies for a broad range of allergic and inflammatory conditions.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. atsjournals.org [atsjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. recludixpharma.com [recludixpharma.com]
- 8. Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Stat6 inhibitors - Articles | BioWorld [bioworld.com]
- 11. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. recludixpharma.com [recludixpharma.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. recludixpharma.com [recludixpharma.com]
Validating the Downstream Effects of AK-068 on STAT6 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AK-068, a potent and selective STAT6 ligand, and its downstream effects on STAT6 targets. We will explore its performance in the context of other STAT6 modulators and provide supporting experimental data and detailed protocols for validation.
Introduction to this compound and STAT6 Signaling
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are central to type 2 inflammatory responses.[1][2] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, making it a compelling therapeutic target. This compound is a high-affinity STAT6 ligand with a reported Ki of 6 nM and demonstrates over 85-fold binding selectivity for STAT6 over the closely related STAT5.[3] this compound serves as the STAT6-targeting component of the PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690, which has been shown to be a potent and selective degrader of the STAT6 protein.[4][5][6][7][8]
This guide will compare the downstream effects of STAT6 modulation by this compound's derivative, AK-1690, with other known STAT6 inhibitors and degraders, namely AS1517499 and KT-621.
Comparative Analysis of STAT6 Modulators
The following tables summarize the available quantitative data on the performance of AK-1690 (utilizing this compound) and alternative STAT6 modulators. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various independent research publications.
Table 1: Potency and Selectivity of STAT6 Modulators
| Compound | Type | Target | Potency | Selectivity | Reference(s) |
| This compound | Ligand | STAT6 | Ki = 6 nM | >85-fold over STAT5 | [3] |
| AK-1690 | PROTAC Degrader | STAT6 | DC50 = 1 nM (in MV4;11 cells) | Minimal effect on other STATs up to 10 µM | [4][6][8] |
| AS1517499 | Inhibitor | STAT6 Phosphorylation | IC50 = 21 nM | Selectively inhibits Th2 differentiation over Th1 | [9] |
| KT-621 | PROTAC Degrader | STAT6 | Picomolar potency | High selectivity (details not specified) | [10] |
Table 2: Downstream Effects of STAT6 Modulators on Target Gene and Protein Expression
| Compound | Experimental System | Downstream Target | Observed Effect | Quantitative Data | Reference(s) |
| AK-1690 | Human Leukemia Cells (MV4;11) | Global Proteome | Narrow degradation profile | Only 3 off-target proteins significantly reduced out of >6000 | [3] |
| AS1517499 | Zymosan-induced Peritonitis in Mice | PPARγ | Decreased mRNA and protein levels | Data presented as fold change relative to control | [11] |
| TNF-α, IL-6, MIP-2 (pro-inflammatory cytokines) | Enhanced expression | Data presented as concentration (pg/mL) | [11] | ||
| KT-621 | Atopic Dermatitis Patients | TARC, PARC, Eotaxin-3, periostin, keratin (B1170402) 16, TSLP | Decreased gene expression in skin lesions | Comparable to dupilumab at week 4 | [12] |
| Healthy Volunteers | TARC | Reduced serum levels | Up to 37% median reduction | [13] | |
| Healthy Volunteers | Eotaxin-3 | Reduced serum levels | Up to 63% median reduction | [13] | |
| Atopic Dermatitis Patients | IL-31 | Reduced serum levels | 54-56% median reduction at Day 29 | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
STAT6 Signaling Pathway
This diagram illustrates the canonical IL-4/IL-13 signaling pathway leading to the activation of STAT6 and subsequent gene transcription.
Experimental Workflow for Validating STAT6 Downstream Effects
This diagram outlines a typical experimental workflow for validating the downstream effects of a STAT6 modulator like this compound.
References
- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AK-1690 | STAT6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drughunter.com [drughunter.com]
- 11. mdpi.com [mdpi.com]
- 12. Kymera Therapeutics Announces Positive Results from BroADen Phase 1b Clinical Trial of KT-621, a First-in-Class, Oral STAT6 Degrader, in Patients with Moderate to Severe Atopic Dermatitis | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 13. dermatologytimes.com [dermatologytimes.com]
A Comparative Guide to AK-068 and the Therapeutic Targeting of STAT6 in Cancer
For Researchers, Scientists, and Drug Development Professionals
While direct comparative studies of AK-068 across different cancer models are not publicly available, this guide provides a comprehensive overview of this compound's role as a STAT6 ligand and its utility in the development of novel cancer therapeutics. We will delve into the significance of targeting the STAT6 signaling pathway in oncology and present the available data on this compound and its derivatives.
Understanding this compound: A Selective STAT6 Ligand
This compound is a potent and selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6) protein. It serves as a crucial component in the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to eliminate specific proteins from cells by hijacking the cell's natural protein disposal system. In this context, this compound acts as the "warhead" that specifically binds to the STAT6 protein.
The primary application of this compound described in the scientific literature is in the development of AK-1690, a first-in-class, potent, and selective STAT6 PROTAC degrader. AK-1690 links this compound to a ligand for an E3 ubiquitin ligase, thereby targeting STAT6 for degradation.
The Role of STAT6 in Cancer
STAT6 is a transcription factor that plays a pivotal role in mediating the signaling of interleukins IL-4 and IL-13.[1][2][3] Dysregulation of the STAT6 signaling pathway has been implicated in the progression of various cancers, including:
-
Lung Cancer: High expression of STAT6 is observed in non-small-cell lung cancer (NSCLC) and is associated with poorer survival.[1] The IL-4/STAT6 pathway promotes lung cancer progression by increasing the population of M2 myeloid cells, which are immunosuppressive.[1][4]
-
Colorectal Cancer: Elevated STAT6 activity is found in the colonic epithelium of colorectal cancer patients and correlates with lower survival rates and lymph node metastasis.[2][3][5][6]
-
Breast Cancer: The STAT6 pathway can inhibit apoptosis (programmed cell death) in breast cancer cells.[7]
-
Pancreatic Cancer: STAT6 is activated in pancreatic cancer.[1]
-
Prostate Cancer: STAT6 is highly expressed in prostate cancer.[2][3][5][6]
The pro-tumorigenic functions of STAT6 make it an attractive therapeutic target. By degrading the STAT6 protein, agents like AK-1690 can potentially inhibit tumor growth, reduce metastasis, and overcome resistance to other therapies.
Data on this compound and the STAT6 Degrader AK-1690
The following table summarizes the key biochemical and cellular activities of this compound and the resulting STAT6 degrader, AK-1690.
| Parameter | This compound | AK-1690 |
| Description | Selective STAT6 Ligand | Potent and Selective STAT6 PROTAC Degrader |
| Binding Affinity (Ki) | 6 nM to STAT6 | - |
| Selectivity | >85-fold binding selectivity over STAT5 | Minimal effect on other STAT members up to 10 μM |
| Cellular Activity (DC₅₀) | - | As low as 1 nM for STAT6 degradation |
| In Vivo Activity | - | A single dose effectively depletes STAT6 in mouse tissues |
Visualizing the STAT6 Signaling Pathway and PROTAC Mechanism of Action
To understand the therapeutic rationale, it is essential to visualize the underlying biological pathways.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and subsequent pro-tumorigenic gene expression.
Caption: The STAT6 PROTAC brings the STAT6 protein and an E3 ligase together, leading to STAT6 ubiquitination and degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and AK-1690 are proprietary. However, based on the published literature, a general workflow for evaluating a novel PROTAC targeting STAT6 would include the following key experiments:
1. Biochemical Assays:
-
Objective: To determine the binding affinity of the ligand (e.g., this compound) to the target protein (STAT6) and assess its selectivity.
-
Methodology:
-
Competitive Binding Assays: Utilizing techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to measure the binding affinity (Ki or Kd) of the test compound to purified STAT6 protein.
-
Selectivity Profiling: Performing binding assays against other STAT family members (e.g., STAT1, STAT3, STAT5) to determine the selectivity of the ligand.
-
2. Cellular Assays:
-
Objective: To measure the ability of the PROTAC (e.g., AK-1690) to induce the degradation of the target protein in cancer cell lines and to assess its functional consequences.
-
Methodology:
-
Western Blotting: Treating cancer cell lines with varying concentrations of the PROTAC for different durations and then measuring the levels of STAT6 protein by Western blot to determine the DC₅₀ (concentration for 50% degradation).
-
Cell Viability/Proliferation Assays: Using assays such as MTT or CellTiter-Glo to assess the effect of STAT6 degradation on the viability and proliferation of cancer cells.
-
Apoptosis Assays: Employing techniques like Annexin V/PI staining and flow cytometry to determine if STAT6 degradation induces apoptosis.
-
Target Engagement Assays: Using cellular thermal shift assays (CETSA) or related techniques to confirm that the PROTAC is engaging with STAT6 inside the cells.
-
3. In Vivo Studies:
-
Objective: To evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the PROTAC in animal models of cancer.
-
Methodology:
-
Xenograft or Syngeneic Mouse Models: Implanting human or murine cancer cells into immunocompromised or immunocompetent mice, respectively.
-
Dosing and Efficacy Evaluation: Administering the PROTAC to the tumor-bearing mice and monitoring tumor growth over time.
-
Pharmacodynamic Analysis: Collecting tumor and tissue samples at various time points after dosing to measure the levels of STAT6 protein (e.g., by Western blot or immunohistochemistry) to confirm target degradation in vivo.
-
Pharmacokinetic Analysis: Measuring the concentration of the PROTAC in the plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
References
- 1. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transducer and activator of transcription 6 as a target in...: Ingenta Connect [ingentaconnect.com]
- 6. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - ProQuest [proquest.com]
- 7. STAT6 Mediates Interleukin-4 Growth Inhibition in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AK-068 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AK-068, a potent STAT6 ligand, with other commercially available STAT inhibitors. The specificity of a chemical probe is paramount for accurately dissecting cellular signaling pathways and for the development of targeted therapeutics. Here, we present a summary of available data on the potency and selectivity of this compound and its alternatives, supported by detailed experimental protocols for key cellular assays.
Introduction to this compound
This compound is a high-affinity ligand for Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways.[1][2] It exhibits a dissociation constant (Ki) of 6 nM for STAT6 and demonstrates over 85-fold binding selectivity against the closely related STAT5 protein.[1][2] this compound has been utilized as a ligand for the development of proteolysis-targeting chimeras (PROTACs), such as AK-1690, which induce the degradation of STAT6.[3][4] Understanding the specificity of the parent ligand, this compound, is crucial for interpreting the on-target and off-target effects of such degraders.
Comparative Analysis of STAT Inhibitor Specificity
To provide a clear comparison, the following table summarizes the reported inhibitory activities of this compound and other selected STAT inhibitors in various assays. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, cell types, and assay formats.
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50 / Ki | Selectivity | Reference |
| This compound | STAT6 | Binding Assay | - | - | Ki = 6 nM | >85-fold vs STAT5 | [1][2] |
| AS1517499 | STAT6 | Luciferase Reporter | - | IL-4 | IC50 = 21 nM | Selective for STAT6 | [5][6][7] |
| STAT6 | Th2 Differentiation | Mouse Spleen T cells | IL-4 | IC50 = 2.3 nM | No influence on Th1 differentiation | [5][7][8] | |
| REX-8756 (Recludix) | pSTAT6 | MSD Assay | PBMCs | IL-4 | IC50 = 0.72 nM | Highly selective vs STAT1, 2, 3, 4, 5 | [9] |
| pSTAT6 | MSD Assay | PBMCs | IL-13 | IC50 = 0.19 nM | [9] | ||
| Stattic | STAT3 | Various | Various Cancer Cell Lines | - | IC50 = 2.3 - 5.1 µM | Selective for STAT3 over STAT1 | [10][11] |
| DC-15442 (DeepCure) | STAT6 | Preclinical models | - | IL-4/IL-13 | Potent inhibitor | Highly selective vs other STATs | [12][13] |
Note: IC50 and Ki values are measures of potency, where a lower value indicates a more potent inhibitor. Selectivity is a ratio of the potency against the primary target versus off-targets. A higher selectivity ratio indicates a more specific compound. "pSTAT6" refers to the phosphorylated, active form of STAT6. MSD stands for Meso Scale Discovery, a multiplex immunoassay platform.
Signaling Pathway and Experimental Workflows
To visualize the context of this compound's action and the methods for its assessment, the following diagrams are provided.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation.
Caption: General workflow for assessing STAT inhibitor specificity.
Experimental Protocols
Detailed methodologies for key cellular assays are provided below.
STAT6-Dependent Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT6 in response to cytokine stimulation and its inhibition by test compounds.
a. Cell Line and Reagents:
-
HEK293 cells stably co-transfected with a STAT6 expression vector and a luciferase reporter plasmid containing STAT6 binding sites.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).
-
Recombinant human IL-4.
-
This compound and other test compounds.
-
Luciferase assay reagent.
b. Protocol:
-
Seed the stable HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound and other test compounds in the serum-free medium.
-
Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Stimulate the cells with IL-4 at a final concentration of 20 ng/mL. Include a non-stimulated control and a vehicle control.
-
Incubate the plate for 6-18 hours at 37°C.
-
Equilibrate the plate to room temperature and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Eotaxin-3 Secretion Assay
This assay measures the secretion of eotaxin-3, a chemokine whose expression is downstream of STAT6 activation, from cytokine-stimulated cells.
a. Cell Line and Reagents:
-
Human bronchial epithelial cells (BEAS-2B) or other relevant cell types.
-
Cell culture medium: RPMI 1640 supplemented with 10% FBS and penicillin/streptomycin.
-
Recombinant human IL-4 or IL-13.
-
This compound and other test compounds.
-
Human Eotaxin-3 ELISA kit.
b. Protocol:
-
Seed BEAS-2B cells in a 24-well plate and grow to confluence.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with IL-13 (10 ng/mL) for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of eotaxin-3 in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 values for the inhibition of eotaxin-3 secretion.
T-Helper 2 (Th2) Cell Differentiation Assay
This assay assesses the ability of compounds to inhibit the IL-4-driven differentiation of naive CD4+ T cells into Th2 effector cells, a key process mediated by STAT6.
a. Cells and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells.
-
Cell culture medium: RPMI 1640 supplemented with 10% FBS, IL-2, and penicillin/streptomycin.
-
Anti-human CD3 and anti-human CD28 antibodies for T cell activation.
-
Recombinant human IL-4 for Th2 polarization.
-
Recombinant human IL-12 and anti-human IL-4 antibody for Th1 polarization (as a control for selectivity).
-
This compound and other test compounds.
-
Flow cytometry antibodies: Anti-human CD4, anti-human IFN-γ (for Th1), and anti-human IL-4 (for Th2).
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A).
b. Protocol:
-
Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 antibody.
-
Plate the naive CD4+ T cells in the coated plate with soluble anti-CD28 antibody.
-
Add the polarizing cytokines: IL-4 for Th2 differentiation or IL-12 + anti-IL-4 for Th1 differentiation.
-
Add serial dilutions of this compound or other test compounds to the respective wells.
-
Culture the cells for 5-7 days, adding fresh medium with cytokines and compounds as needed.
-
On the final day, re-stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform intracellular cytokine staining for IFN-γ and IL-4 using flow cytometry.
-
Analyze the percentage of CD4+ T cells expressing IL-4 (Th2) and IFN-γ (Th1) to determine the inhibitory effect and selectivity of the compounds.
Conclusion
This compound is a potent and selective STAT6 ligand. The available data suggests it has a high affinity for STAT6 with significant selectivity over STAT5. When comparing this compound to other STAT6 inhibitors like AS1517499 and REX-8756, it is evident that multiple potent and selective molecules targeting this pathway are now available. For a comprehensive assessment of specificity, it is recommended to profile these compounds side-by-side in a panel of cellular assays that measure not only the direct inhibition of STAT6 but also the functional consequences of this inhibition in relevant cell types. The provided protocols offer a starting point for researchers to conduct such comparative studies and to further elucidate the precise role of STAT6 in various physiological and pathological contexts. The development of highly specific chemical probes like this compound is invaluable for advancing our understanding of STAT6 biology and for the pursuit of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Celgene Patient Support [celgenepatientsupport.com]
- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Recludix Pharma gives update on STAT6 program | BioWorld [bioworld.com]
- 10. apexbt.com [apexbt.com]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aijourn.com [aijourn.com]
- 13. DeepCure Announces DC-15442 as Development Candidate, an Oral STAT6 Inhibitor with 100% in vivo inhibition of pSTAT6 and comparable efficacy to dupilumab across disease models [prnewswire.com]
Validating In Vitro Efficacy of STAT6 Targeting Agents in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of IL-4 and IL-13 signaling, playing a pivotal role in Type 2 inflammatory responses. Its involvement in allergic diseases such as asthma and atopic dermatitis, as well as certain cancers, has made it an attractive therapeutic target. This guide provides a comparative analysis of the in vitro and in vivo validation of AK-068, a potent STAT6 ligand, and its derivative PROTAC (Proteolysis Targeting Chimera) degrader, AK-1690. For a comprehensive comparison, we also evaluate alternative STAT6 targeting agents, KT-621 and AS1517499, providing available experimental data to bridge the gap between in vitro findings and in vivo efficacy.
Performance Comparison of STAT6 Targeting Agents
This section summarizes the quantitative data for AK-1690, KT-621, and AS1517499, offering a clear comparison of their in vitro potency and in vivo activity.
| Compound | Type | In Vitro Potency | In Vivo Model | In Vivo Dose | In Vivo Effect |
| AK-1690 | PROTAC Degrader | DC50: ~1 nM in MV4;11 cells[1][2] | Mouse | Single dose[1][2][3] | Effective depletion of STAT6 in liver and lung tissues[1][2][3] |
| KT-621 | PROTAC Degrader | Low picomolar DC50s[4] | Mouse (Atopic Dermatitis & Asthma Models)[5] | Low daily oral doses[5][6] | Near-complete STAT6 degradation in relevant tissues[5][6]. 98% median STAT6 degradation in blood at 100mg & 200mg doses in a Phase 1b trial. |
| AS1517499 | Small Molecule Inhibitor | IC50: 21 nM (STAT6 phosphorylation)[7] | Mouse (Asthma Model) | 10 mg/kg (intraperitoneal)[7][8] | Inhibition of antigen-induced bronchial hyperresponsiveness[7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of validation, the following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for evaluating STAT6 degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of STAT6 targeting agents.
In Vitro STAT6 Degradation Assay (Western Blot)
Objective: To quantify the degradation of STAT6 protein in cultured cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., MV4;11 leukemia cells or Peripheral Blood Mononuclear Cells - PBMCs) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat cells with a range of concentrations of the STAT6 degrader (e.g., AK-1690) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for STAT6 overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the STAT6 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of STAT6 degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
In Vivo STAT6 Depletion Study in Mice
Objective: To assess the in vivo efficacy of a STAT6 degrader in reducing STAT6 protein levels in target tissues.
-
Animal Models and Compound Administration:
-
Use appropriate mouse strains (e.g., BALB/c).
-
Acclimatize the animals to the housing conditions before the experiment.
-
Administer the STAT6 degrader (e.g., AK-1690) via a suitable route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a specified dose. Include a vehicle control group.
-
-
Tissue Collection and Processing:
-
At a predetermined time point after compound administration, humanely euthanize the mice.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect target tissues (e.g., liver, lungs, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
-
Protein Extraction from Tissues:
-
Homogenize the frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet tissue debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each tissue lysate.
-
-
Western Blot Analysis of Tissue Lysates:
-
Perform Western blotting as described in the in vitro protocol to detect and quantify STAT6 and a loading control protein in the tissue lysates.
-
-
Data Analysis:
-
Quantify the STAT6 protein levels in the tissues from the treated group and compare them to the vehicle-treated control group to determine the extent of in vivo STAT6 depletion.
-
This guide provides a framework for understanding and evaluating the translation of in vitro findings of STAT6-targeting compounds to in vivo models. The provided data and protocols offer a starting point for researchers to design and interpret their own studies in this promising area of drug discovery.
References
- 1. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. Kymera Therapeutics Unveils Preclinical Data for KT-621, an Oral STAT6 Degrader, at EADV Congress [synapse.patsnap.com]
- 6. Kymera Therapeutics Presents Preclinical Data for KT-621, a Potent, Selective, First-In-Class, Oral STAT6 Degrader at the EADV Congress - BioSpace [biospace.com]
- 7. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking AK-068: A Comparative Guide to a High-Affinity STAT6 Ligand
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the STAT6 ligand AK-068 against known standards, supported by experimental data and detailed methodologies.
This compound is a potent and highly selective ligand for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the development of Th2-mediated immune responses, which are implicated in a variety of allergic and inflammatory diseases, as well as certain types of cancer. This compound's primary application to date has been as the STAT6-binding component of the PROTAC (PROteolysis TArgeting Chimera) degrader, AK-1690.[1][2] This guide provides a comparative analysis of this compound's performance characteristics against other known STAT6-targeting compounds and outlines the experimental protocols used to evaluate their efficacy.
Performance Comparison of STAT6-Targeting Compounds
The performance of STAT6-targeting molecules can be assessed by their binding affinity (Ki), their ability to inhibit STAT6 signaling in cellular assays (IC50), or, in the case of PROTACs, their efficiency in degrading the STAT6 protein (DC50). The following tables summarize the available quantitative data for this compound and comparable standards.
Table 1: Binding Affinity and Cellular Activity of STAT6 Ligands and Inhibitors
| Compound | Type | Target | Key Performance Metric | Value | Notes |
| This compound | STAT6 Ligand | STAT6 | Binding Affinity (Ki) | 6 nM | At least >85-fold binding selectivity over STAT5.[2][3] |
| AS1517499 | STAT6 Inhibitor | STAT6 Phosphorylation | Inhibitory Concentration (IC50) | 21 nM | Potent and brain-permeable.[4][5][6] |
| STAT6i (Recludix Pharma) | STAT6 Inhibitor | STAT6 Activation (IL-4 induced) | Inhibitory Concentration (IC50) | 8.4 nM | Highly selective, sub-nanomolar potency.[7] |
Table 2: Performance of STAT6-Targeting PROTAC Degraders
| Compound | Type | Target | Key Performance Metric | Value | Notes |
| AK-1690 (utilizes this compound) | PROTAC Degrader | STAT6 Protein | Degradation Concentration (DC50) | 1 nM | In MV4;11 cells.[2] |
| KT-621 (Kymera Therapeutics) | PROTAC Degrader | STAT6 Protein | Degradation | >90% | Achieved at low doses in blood.[1] |
Signaling Pathways and Experimental Workflows
The development and evaluation of STAT6 inhibitors like this compound involve understanding the STAT6 signaling cascade and employing specific experimental workflows to measure their impact.
IL-4/IL-13-Mediated STAT6 Signaling Pathway
Interleukins 4 and 13, upon binding to their receptors on the cell surface, activate Janus kinases (JAKs). These kinases then phosphorylate STAT6, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes are involved in processes such as cell proliferation, differentiation, and inflammation.
Experimental Workflow for Evaluating STAT6 Inhibitors
A typical workflow to assess the performance of a STAT6 inhibitor involves cell-based assays that measure the downstream effects of STAT6 activation. This can include reporter gene assays, measurement of secreted chemokines, or assessment of cell viability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of performance data.
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6. Cells are engineered to express a luciferase reporter gene under the control of STAT6-responsive elements. Inhibition of STAT6 signaling results in a decrease in luciferase activity.
Methodology:
-
Cell Seeding: Plate a stable cell line expressing a STAT6-luciferase reporter (e.g., HEK293-STAT6-luciferase) in a 96-well plate and incubate overnight.
-
Compound Addition: Treat the cells with various concentrations of this compound or other test compounds and incubate for 1-2 hours.
-
Stimulation: Add a pre-determined concentration of IL-4 or IL-13 to induce STAT6 activation. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated, stimulated cells) and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
Eotaxin-3 Secretion Assay
Eotaxin-3 (CCL26) is a chemokine whose expression is induced by STAT6 activation in certain cell types, such as bronchial epithelial cells. Measuring the amount of secreted eotaxin-3 can serve as a functional readout of STAT6 inhibition.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., BEAS-2B human bronchial epithelial cells) in appropriate media.
-
Treatment and Stimulation: Treat the cells with the test compounds followed by stimulation with IL-4 or IL-13.
-
Supernatant Collection: After an incubation period of 24-48 hours, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of eotaxin-3 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Compare the amount of eotaxin-3 secreted in the presence of the inhibitor to the amount secreted by stimulated, untreated cells to determine the percentage of inhibition.
Cell Viability/Proliferation Assay
In cancer cell lines where STAT6 signaling is implicated in cell survival and proliferation, the effect of STAT6 inhibitors can be assessed by measuring cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., acute lymphoblastic leukemia cell lines) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT6 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a reagent such as CCK-8 or MTT to the wells and measure the absorbance or fluorescence according to the manufacturer's protocol. This measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. recludixpharma.com [recludixpharma.com]
Safety Operating Guide
Proper Disposal of AK-068: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like AK-068 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a Methoxy poly(ethylene glycol)-b-poly(D,L-lactide)[1]. While the toxicological properties of this compound are not fully known, it is crucial to handle it with care and adhere to established safety protocols for hazardous chemical waste[1].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key quantitative parameters often found in hazardous waste management guidelines. These are general guidelines, and specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (in Lab) | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| pH for Drain Disposal (Aqueous Solutions) | Permissible between 5.5 and 10.5 for small quantities, provided they are not otherwise hazardous. Always verify local regulations. | BenchChem |
| Container Rinsing | Triple rinse with a suitable solvent. The first rinsate is considered hazardous waste. | BenchChem,[2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the critical first step to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible waste streams. For example, avoid mixing with strong oxidizers[1].
-
Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, tubes), in a clearly labeled, compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste containing this compound.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Requirements: Use sturdy, chemically resistant containers. Keep containers closed except when adding waste[2].
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills[2].
-
Storage Conditions: Store this compound waste away from strong oxidizers[1].
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are essential for safe disposal.
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name ("Methoxy poly(ethylene glycol)-b-poly(D,L-lactide) (this compound)"), and the accumulation start date.
-
Waste Log: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity.
-
Do not dispose of this compound waste by evaporation, down the sewer, or in the regular trash [2].
Decontamination of Empty Containers and Laboratory Equipment
Empty containers and equipment that have been in contact with this compound must be properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue. The first rinseate is considered hazardous waste and must be collected and disposed of accordingly[2]. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Labels: Before disposing of the container as regular trash, obliterate or remove all chemical labels[2].
-
Equipment Decontamination: For laboratory equipment, remove all contents and decontaminate surfaces. This can often be done with a damp rag and mild soapy water. For specific equipment, consult the manufacturer's guidelines and your institution's EHS office[3][4]. A decontamination form should be completed and affixed to the equipment before it is moved or serviced[5].
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and reusing uncontaminated materials where appropriate.
Visualization of the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling AK-068
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AK-068, Methoxy poly(ethylene glycol)-b-poly(D,L-lactide). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields, Chemical splash goggles, Face shield | Use of eye protection is suggested. For greater risk of splashing, use chemical splash goggles and a face shield.[1] |
| Skin Protection | Protective gloves, Protective clothing | Personnel should wear appropriate protective gloves and clothing for the work being performed.[1] |
| Respiratory Protection | Particulate respirator (N95 type) | A particulate respirator is suitable for reducing nuisance dust.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Precautions for Safe Handling:
-
Store material in tightly sealed containers.[1]
-
Personnel should always wear the appropriate PPE as specified above.[1]
-
Before opening the package, allow it to warm to room temperature.[1]
-
Do not eat, drink, or smoke in work areas.[1]
-
Wash hands thoroughly after handling the material.[1]
-
Remove contaminated clothing or protective equipment before entering eating areas.[1]
Conditions for Safe Storage:
-
To preserve the integrity of the product, store it at -20°C with a desiccant.[1]
-
The product is compatible with glass and plastic packaging.[1]
-
Store the material away from strong oxidizers.[1]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations. For specific disposal guidance, refer to section 13 of the safety data sheet.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
